Econazole Nitrate

Catalog No.
S526861
CAS No.
24169-02-6
M.F
C18H15Cl3N2O.HNO3
C18H16Cl3N3O4
M. Wt
444.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Econazole Nitrate

CAS Number

24169-02-6

Product Name

Econazole Nitrate

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl3N2O.HNO3
C18H16Cl3N3O4

Molecular Weight

444.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)

InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

Econazole, Econazole Nitrate, Ekonazole, Gyno Pervaryl 150, Gyno Pevaril, Gyno Pevaryl, Gyno-Pervaryl 150, Gyno-Pevaril, Gyno-Pevaryl, GynoPevaril, Nitrate, Econazole, Pevaryl

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

The exact mass of the compound Econazole nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757882. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Econazole Nitrate mechanism of antifungal action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Antifungal Action

Econazole nitrate exerts its antifungal effect through a multi-targeted mechanism centered on disrupting the fungal cell membrane [1].

  • Primary Target: The drug primarily targets the enzyme lanosterol 14-α demethylase [1]. This is a cytochrome P-450 enzyme essential for converting lanosterol to ergosterol.
  • Mechanism: By inhibiting this enzyme, econazole disrupts the biosynthesis of ergosterol. Ergosterol is a critical sterol that provides structural integrity and fluidity to the fungal cell membrane. Its depletion leads to:
    • Increased cellular permeability
    • Leakage of cellular contents
    • Ultimately, fungal cell death [1]

The following diagram illustrates this primary mechanism and other associated actions:

G Econazole Econazole Enzyme Enzyme Econazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocks Synthesis Of Membrane Membrane Ergosterol->Membrane Essential For CellDeath CellDeath Membrane->CellDeath Disruption Leads To

  • Secondary Mechanisms: In addition to its primary action, econazole is known to:
    • Inhibit endogenous respiration [1]
    • Interact with membrane phospholipids [1]
    • Impair triglyceride and/or phospholipid biosynthesis [1]
    • Inhibit the transformation of yeasts to mycelial forms [1]
    • Inhibit purine uptake [1]

Spectrum of Activity and Efficacy

This compound has a broad spectrum of activity against a wide range of fungal pathogens, and it also has action against some Gram-positive bacteria [1] [2] [3].

Table 1: Pathogen Susceptibility and Clinical Efficacy of this compound

Pathogen Category Specific Pathogens (Examples) Associated Clinical Conditions Reported Clinical Cure Rates

| Dermatophytes | Trichophyton rubrum, T. mentagrophytes, T. tonsurans, Microsporum canis, Epidermophyton floccosum [1] | Tinea pedis (athlete's foot), Tinea cruris (jock itch), Tinea corporis (ringworm) [1] | Tinea pedis: ~91% Tinea cruris: ~100% Tinea corporis: ~92% [4] | | Yeasts | Candida species [1] | Cutaneous candidiasis [1] | Effective; often used in 2-week regimen [5] | | Molds | Aspergillus fumigatus, Scopulariopsis brevicaulis [6] [3] | Various skin infections [6] | Formulations show in vitro inhibition [6] | | Other Fungi | Malassezia furfur [1] [3] | Tinea versicolor [1] | Effective [5] | | Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes [3] | Bacterial superinfections, mixed skin infections [3] | Supported by in vitro data [4] [3] |

Advanced Formulation Strategies

Research focuses on overcoming the inherent low solubility of this compound (a BCS Class II drug) to enhance its delivery and efficacy [6] [7].

Table 2: Advanced Drug Delivery Systems for this compound

Formulation Type Key Components Characterization & Key Findings Reference
Topical Gel Carbopol 940, Propylene glycol, Capmul MCM C8 [6] pH: ~6.0; Drug Release: Follows Korsmeyer-Peppas model (diffusion & swelling-controlled); Viscosity/Spreadability: Adjustable via polymer concentration [6] [6]
Nanoemulgel Oleic acid (oil), Tween 80 (surfactant), PEG400 (co-surfactant), Carbopol 940 (gelling agent) [8] Particle Size: ~192 nm; Zeta Potential: ~ -31 mV; Drug Release: 94.2% over 24 hrs (sustained release, follows Higuchi kinetics); Solubility: Significant increase vs. pure drug [8] [8]
Nanosponge-loaded Hydrogel β-Cyclodextrin, N,N'-carbonyldiimidazole (crosslinker), Carbopol 934 [7] Methodology: Quality by Design (QbD) for optimization; Advantages: Prolonged drug delivery, reduced side effects, lower administration frequency [7] [7]

Key Experimental Protocols

For researchers, here are summaries of critical methodologies used in evaluating this compound formulations.

1. Protocol for In Vitro Antifungal Activity (Cup Plate Diffusion Method) [6]

  • Purpose: To evaluate the antifungal efficacy of formulated econazole against specific strains.
  • Method:
    • Prepare agar plates seeded with a standardized inoculum of the test organism (e.g., Candida albicans, Aspergillus fumigatus).
    • Create wells (cups) in the solidified agar.
    • Add a specified quantity of the econazole formulation into the well.
    • Incubate the plates at an appropriate temperature for 24-48 hours.
    • Measure the zone of inhibition (diameter in mm) around the well. A larger zone indicates greater antifungal activity.
  • Application: This method confirmed that prepared econazole gel formulations effectively inhibited the growth of test fungi, while blank gels showed no activity [6].

2. Protocol for In Vitro Drug Release Study [6] [8]

  • Purpose: To assess the release kinetics of econazole from a topical formulation.
  • Method (using Franz Diffusion Cell):
    • Place a synthetic membrane or excised skin in the diffusion cell.
    • Add the formulation to the donor compartment.
    • The receptor compartment contains a suitable buffer (e.g., phosphate-buffered saline), maintained at 37°C and continuously stirred.
    • Withdraw samples from the receptor compartment at predetermined time intervals and analyze the drug concentration using a validated method (e.g., UV-Vis spectroscopy at ~218 nm for econazole) [8].
    • Calculate the cumulative amount of drug released and fit the data to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism [6] [8].

The workflow for the overall development and evaluation of a topical formulation is summarized below:

G Preform Preformulation Study (Solubility in Oils/Surfactants) Form Formulation (e.g., Gel, Nanoemulgel) Preform->Form Guides Excipient Selection Char Physicochemical Characterization (pH, Viscosity, Particle Size) Form->Char Yields Prototype Release In Vitro Release & Kinetic Modeling Char->Release Provides Key Parameters Efficacy In Vitro & In Vivo Efficacy Assessment Release->Efficacy Predicts In Vivo Performance

This compound remains a crucial antifungal agent, and modern research is optimizing its use through advanced delivery systems. Its well-defined primary mechanism, combined with secondary effects and a broad spectrum of activity, makes it a robust candidate for treating superficial fungal infections.

References

Established Pharmacodynamics: The Antifungal Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Econazole nitrate primarily works by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane [1] [2] [3]. The table below details its core mechanisms and effects.

Mechanism of Action Primary Biological Effect Downstream Consequences
Inhibition of the cytochrome P-450 enzyme lanosterol 14-α demethylase [1]. Depletion of vital ergosterol in the fungal cell membrane [1]. Increased cellular permeability, leakage of cellular contents, and fungal cell death [1].
Potential inhibition of endogenous respiration, interaction with membrane phospholipids, and impairment of triglyceride and/or phospholipid biosynthesis [1]. Disruption of multiple fungal cellular processes and structures. Contributes to overall antifungal efficacy.

This mechanism is effective against dermatophytes and yeasts, making it suitable for treating skin infections [1] [2].

Emerging Pharmacodynamics: Autophagy Modulation in Cancer

Recent preclinical research reveals a novel mechanism for econazole, showing promise for treating pancreatic ductal adenocarcinoma (PDAC) [4]. Econazole doesn't just inhibit autophagy; it disrupts the process, leading to cancer cell death.

Mechanism of Action Key Mediators Overall Biological Effect
Induction of autophagy initiation combined with inhibition of lysosome biogenesis [4]. ATF3 (Activation Transcription Factor 3) and ID-1 (Inhibitor of Differentiation-1) [4]. Dysfunctional autophagy, massive accumulation of autophagosomes, ER stress, and apoptosis in PDAC cells [4].
Transcriptional repression of ID-1 by ATF3, leading to inactivation of the AKT/mTOR pathway [4]. AKT/mTOR pathway (a key regulator of cell growth and survival) [4]. Synergistic enhancement of anticancer effect when combined with trametinib [4].

The following diagram illustrates this complex signaling pathway.

G Econazole Econazole ATF3_Upreg Increased ATF3 Expression & Nuclear Import Econazole->ATF3_Upreg LysosomeBlock Blocked Lysosome Biogenesis Econazole->LysosomeBlock Direct Effect ID1_Repress Transcriptional Repression of ID-1 ATF3_Upreg->ID1_Repress AKT_mTOR_Inact Inactivation of AKT/mTOR Pathway ID1_Repress->AKT_mTOR_Inact AutophInit Autophagy Initiation (Increased) AKT_mTOR_Inact->AutophInit AutophAccum Autophagosome Accumulation AutophInit->AutophAccum LysosomeBlock->AutophAccum ER_Stress ER Stress AutophAccum->ER_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis

Detailed Experimental Models and Protocols

The discovery of econazole's anticancer effects relied on advanced and clinically relevant models.

In Vitro and Ex Vivo Models
  • Patient-Derived Organoids (PDOs): A comparative drug response analysis using a PDAC patient-derived organoid model identified econazole as a top candidate from a library of approved antimalarial, fungal, parasitic, and viral agents [4].
  • Cell-Line Models: The activity of econazole was further validated in established PDAC cell lines [4].
In Vivo Models
  • The efficacy was confirmed in xenograft models of PDAC, where human cancer cells are transplanted into immunodeficient mice [4].
Key Analytical Techniques
  • RNA Sequencing (RNA-seq): This technique was used to analyze changes in the entire transcriptome of econazole-treated PDAC cells. It revealed that the induction of autophagy was largely attributed to the altered expression of ATF3 [4].
  • Mechanistic Follow-up: Increased nuclear import of ATF3 and its transcriptional repression of ID-1 were confirmed, linking the altered gene expression to the inactivation of the AKT/mTOR pathway [4].

Formulation Development and Characterization

While the anticancer research used the standard drug, formulation science aims to improve topical delivery for its conventional uses. A 2023 study developed a novel This compound topical gel using Carbopol 940 as a gelling agent [5]. The table below summarizes the characterization of these formulations.

Parameter Method/Characteristic Finding/Outcome
Physical Properties Visual inspection Transparent, pale yellow, excellent homogeneity [5].
pH pH meter Approximately 6.0, suitable for topical use [5].
Viscosity & Spreadability Rheological studies Increased Carbopol concentration raised viscosity but decreased spreadability [5].
Antifungal Efficacy Cup plate diffusion method Formulations inhibited growth of Candida albicans and Aspergillus fumigatus [5].
Drug Release Mechanism In vitro release studies (Korsmeyer-Peppas model) Anomalous (non-Fickian) diffusion, meaning release is controlled by both diffusion and gel swelling [5].

Future Research and Development Directions

The investigation into this compound is moving in two promising directions:

  • Drug Repurposing for Oncology: The evidence for econazole's efficacy in PDAC models is direct and preclinical [4]. Future work will likely focus on combination therapies, such as with trametinib, and on translating these findings into clinical trials for human cancers.
  • Advanced Drug Delivery Systems: Research into novel formulations continues, including chitosan-based nanoparticles for ocular delivery and solid self-nanoemulsifying drug delivery systems (S-SNEDDS) to improve the solubility and bioavailability of poorly soluble drugs like econazole [6].

References

Econazole Nitrate spectrum of antifungal activity

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Antifungal Activity

The table below summarizes the pathogenic fungi against which econazole nitrate has demonstrated activity, based on clinical indications and in vitro studies. [1] [2]

Pathogen Category Specific Fungi Associated Infections / Notes
Dermatophytes Trichophyton rubrum, T. mentagrophytes, T. tonsurans Tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm) [2] [3]
Microsporum canis, M. audouini, M. gypseum Tinea capitis (scalp ringworm) [2]
Epidermophyton floccosum Tinea pedis, tinea cruris [2] [3]
Yeasts Candida albicans Cutaneous candidiasis, vaginal candidiasis [1] [4] [2]
Molds Aspergillus fumigatus Infections in immunocompromised individuals; inhibition shown in formulated gel studies [1]
Other Malassezia furfur (P. orbiculare) Tinea versicolor [2] [5]

Mechanism of Action

This compound exerts its antifungal effect through a multi-faceted mechanism targeting the fungal cell membrane and beyond. [2] [6]

G Econazole Econazole ENZ Lanosterol 14-α Demethylase (Cytochrome P-450) Econazole->ENZ Inhibits ToxicSterols Accumulation of Toxic Sterols Econazole->ToxicSterols DirectMem Direct membrane interaction causing rapid permeability Econazole->DirectMem Primary Primary Antifungal Mechanism (Inhibition of Ergosterol Synthesis) Secondary Secondary Effects (Direct Membrane Interaction) Consequences Cellular Consequences Lanosterol Lanosterol Lanosterol->ENZ Ergosterol Ergosterol ENZ->Ergosterol MemIntegrity Loss of Membrane Integrity ToxicSterols->MemIntegrity Leakage Leakage of Cellular Contents MemIntegrity->Leakage Death Cell Death Leakage->Death DirectMem->MemIntegrity

Econazole's dual mechanism of antifungal action.

Experimental Protocols for Antifungal Assessment

For researchers developing topical formulations, here are key methodologies to characterize this compound gels. [1]

1. Preparation of Econazole Topical Gel

  • Procedure: Dissolve this compound in a viscous mixture of propylene glycol (plasticizer), Capmul MCM C8 (solubilizer/emollient), and methyl/propyl paraben (preservatives). Slowly incorporate this mixture into a pre-hydrated and neutralized Carbopol gel base (e.g., 0.75% to 2.0% concentration) under gentle stirring to form a homogeneous gel. [1]

2. Characterization of Formulated Gel

  • Physical Characterization: Visually assess for color, transparency, and homogeneity. The ideal gel is transparent and pale yellow with no aggregates. [1]
  • pH Measurement: Use a pH meter. Formulations should have a pH of around 6.0 to be suitable for topical application and minimize skin irritation. [1]
  • Viscosity & Spreadability: Measure viscosity with a viscometer. Spreadability can be determined by measuring the diameter to which a fixed gel quantity spreads between two glass slides under a defined weight. Higher Carbopol concentrations increase viscosity but decrease spreadability. [1]

3. In Vitro Antifungal Activity (Cup Plate Diffusion Method)

  • Procedure:
    • Inoculate a suitable agar medium (e.g., Sabouraud Dextrose Agar) uniformly with a standardized spore suspension (e.g., ( 1 \times 10^6 ) spores/mL) of the test organism (Candida albicans, Aspergillus fumigatus).
    • Create wells (cups) in the solidified agar.
    • Place a known quantity of the econazole gel formulation into the well.
    • Incubate the plates at an appropriate temperature (e.g., 28-32°C for fungi) for 24-48 hours.
    • Measure the diameter of the zone of inhibition (in mm) around the well. The prepared econazole gels show clear zones of inhibition, while blank gel bases do not. [1]

4. In Vitro Drug Release Study

  • Procedure: Use a Franz diffusion cell apparatus with a synthetic membrane.
    • Place a measured quantity of gel in the donor compartment.
    • The receptor compartment contains a suitable buffer (e.g., phosphate buffer saline, pH 7.4) maintained at 32°C with continuous stirring.
    • Withdraw samples from the receptor compartment at predetermined time intervals and analyze the drug concentration using HPLC or UV-Visible spectrophotometry.
    • The release profile often follows the Korsmeyer-Peppas model, with release exponents (n) between 0.5 and 1.0, indicating a mechanism controlled by both diffusion and polymer matrix swelling. [1]

Beyond Antifungal Use: Emerging Research

High-throughput screening and in silico docking studies have identified this compound as a putative PI3Kα inhibitor. [7]

  • Mechanism in Cancer: Econazole binds to the ATP-binding pocket of PI3Kα, a key kinase in the oncogenic PI3K/AKT signaling pathway. This binding inhibits AKT phosphorylation and downstream signaling, leading to reduced expression of the anti-apoptotic protein Bcl-2, cleavage of caspase-3 and PARP, and ultimately, apoptosis (programmed cell death) in non-small cell lung cancer (NSCLC) cell lines. [7]
  • Experimental Evidence: Studies in A549 and H661 NSCLC cell lines showed dose-dependent inhibition of cell viability and induction of apoptosis. Furthermore, econazole combined with cisplatin exhibited additive or synergistic effects in vitro and significantly suppressed tumor growth in a mouse xenograft model. [7]

References

Econazole Nitrate solubility and permeability BCS classification

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Methods for Characterization

Here are detailed methodologies for key experiments used to characterize Econazole Nitrate formulations, drawn from recent research.

Experiment Objective Detailed Protocol Summary
In Vitro Drug Release [1] To evaluate the release profile of the drug from the formulation over time. Use a Franz diffusion cell or similar apparatus. Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8 hours). Analyze the drug concentration in the samples using a validated UV spectrophotometer or HPLC method. Fit the release data to kinetic models (e.g., Korsmeyer-Peppas) to determine the release mechanism.
Antifungal Activity (Cup Plate Diffusion) [1] To determine the biological efficacy of the formulation against specific fungi. Inoculate a solidified agar plate with a standardized spore suspension of the test organism (e.g., Candida albicans). Create wells in the agar and fill them with the test formulation. Incubate the plates at an appropriate temperature (e.g., 37°C for 24-48 hours). Measure the diameter of the zone of inhibition around the well to quantify antimicrobial activity.
Skin Permeation & Retention [2] To measure the drug's ability to penetrate and be retained in skin layers. Use vertical Franz diffusion cells with human or animal skin membranes. Apply the formulation to the donor compartment. Assemble the receptor compartment filled with a suitable buffer maintained at 37°C. After a set time, separate the skin layers. Analyze the amount of drug that permeated through the skin and the amount retained within different skin layers using HPLC.
Salt Cocrystal Preparation [3] To create a novel solid form of the drug to improve solubility. Use a liquid-assisted grinding process. Mix Econazole and the coformer (e.g., Gallic Acid) in a specific molar ratio (e.g., 1:0.5) with a small volume of solvent (e.g., water) in a ball mill jar. Grind the mixture at a specific frequency (e.g., 30 Hz) for a set time (e.g., 20 minutes). Characterize the resulting solid using PXRD, DSC, and FTIR to confirm salt cocrystal formation.

Formulation Strategies to Overcome Solubility Challenges

Researchers employ various advanced techniques to enhance the solubility and delivery of this compound. The following diagram illustrates the logical workflow for selecting and evaluating these formulation strategies.

Start This compound (BCS Class II) Problem Core Problem: Low Solubility Start->Problem Strategy Formulation Strategies Problem->Strategy Sub1 Polymer-based Gels Strategy->Sub1 Sub2 Nanoemulsions Strategy->Sub2 Sub3 Salt Cocrystals Strategy->Sub3 Gel Use gelling agents like Carbopol 940 Sub1->Gel Nano Use surfactants (Tween 20) and co-surfactants (PEG) Sub2->Nano Crystal Co-crystallize with coformers (e.g., Gallic Acid) Sub3->Crystal Goal Enhanced Solubility & Bioavailability Gel->Goal Nano->Goal Crystal->Goal

> A decision flow for optimizing this compound formulations.

  • Polymer-based Topical Gels: A common approach uses gelling agents like Carbopol 940 to create a topical gel. The gel is formulated by first dissolving this compound in a mixture of solubilizers (e.g., Capmul MCM C8) and plasticizers (e.g., propylene glycol), which is then incorporated into the Carbopol gel base [1]. The concentration of the gelling agent directly impacts the viscosity, spreadability, and drug release rate [1].

  • Nanoemulsions: Oil-in-water nanoemulsions are prepared using the spontaneous emulsification method. This involves mixing the drug with oils (e.g., oleic acid), surfactants (e.g., Tween 20), and co-surfactants (e.g., PEG 200, PEG 400), then adding the mixture to water with mild agitation [4]. Formulations that pass thermodynamic stability tests (heating-cooling cycles, centrifugation) are selected for further characterization [4].

  • Pharmaceutical Salt Cocrystals: This cutting-edge technique involves forming a new solid form by combining Econazole with a pharmaceutically acceptable coformer (e.g., Gallic Acid) in a specific stoichiometric ratio. The liquid-assisted grinding method is an effective way to produce these cocrystals, which can simultaneously improve solubility and permeability [3].

References

Human Pharmacokinetic Data of Topical Econazole Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details & Quantitative Findings
General Absorption Profile Minimal systemic absorption after topical application to intact skin [1] [2].

| Plasma Concentration (Foam) | Adults (tinea pedis, 29 days): Mean C~max~ = 417 ± 218 pg/mL (0.417 ng/mL); T~max~ = 6.8 ± 5.1 h; AUC~(0-12)~ = 3440 ± 1920 pg•h/mL [3]. Pediatrics (12-17 years, 28 days): Mean plasma concentrations: Pre-dose = 397 ± 289 pg/mL; 7h post-dose = 534 ± 745 pg/mL; 11h post-dose = 575 ± 638 pg/mL [3]. | | Skin Layer Distribution | High concentration in the stratum corneum (exceeding MIC for dermatophytes), therapeutic levels in the epidermis, and penetrates to the mid-dermis [1]. | | Metabolism | Processed in the liver [2]. | | Elimination | Majority of the topically applied dose remains on the skin. Systemically absorbed drug is excreted in urine and feces, primarily within 24 hours [1]. |

Experimental Protocols from Research

For researchers, the methodologies from recent advanced formulation studies provide a foundation for pharmacokinetic and efficacy evaluations.

Protocol: Pharmacokinetic Study in Clinical Trials

This method is used to generate the human PK data in the table above [3].

  • Population: Patients (adults and pediatrics) with interdigital tinea pedis.
  • Administration: Apply a mean daily amount of 2.4-3.2 g of econazole nitrate 1% foam to affected feet once daily for 28-29 days.
  • Sample Collection: Collect blood samples at predetermined times on the final day of treatment (e.g., pre-dose, 1, 2, 4, 6, 8, 12 hours post-application).
  • Analysis: Measure econazole plasma concentrations using a validated bioanalytical method.
Protocol: In Vitro Drug Release & Permeation

This common method assesses release and skin penetration potential of new formulations [4] [5].

  • Apparatus: Franz diffusion cell.
  • Membrane: Synthetic membrane or excised animal/human skin.
  • Receptor Medium: Phosphate buffer (pH 7.4), sometimes with a co-solvent like methanol.
  • Procedure: Place formulation in the donor compartment. Maintain receptor phase at 37±0.5°C with continuous stirring.
  • Sampling: Withdraw samples from the receptor compartment at fixed intervals over 12-24 hours and analyze drug content via UV-Vis spectroscopy or HPLC.
Protocol: Preparation of Nanoemulgel Formulation

This is a sample advanced formulation protocol from a recent study [4].

  • Objective: Enhance skin penetration and sustained release of this compound.
  • Method:
    • Solubility Screening: Determine solubility of this compound in various oils, surfactants, and co-surfactants.
    • Nanoemulsion Formation: Formulate a nanoemulsion using high-speed homogenization with selected components (e.g., Oleic acid, Tween 80, PEG 400).
    • Gel Incorporation: Incorporate the optimized nanoemulsion into a gelling agent (e.g., Carbopol 940) to form the final nanoemulgel.
  • Characterization: Evaluate for particle size, zeta potential, entrapment efficiency, drug content, viscosity, pH, and in vitro drug release.

Mechanism of Action and Signaling Pathways

This compound's primary and repurposed mechanisms are illustrated in the diagram below.

G cluster_primary Primary Antifungal Mechanism cluster_secondary Repurposed Anticancer Mechanism (In Vitro/In Vivo) EN This compound P1 Inhibits fungal Cytochrome P-450 (14-α demethylase) EN->P1 S1 Inhibits human PI3Kα protein EN->S1 P2 Blocks conversion of Lanosterol to Ergosterol P1->P2 P3 Ergosterol depletion in fungal cell membrane P2->P3 P4 Increased membrane permeability P3->P4 P5 Leakage of cellular contents and fungal cell death P4->P5 S2 Decreases phosphorylation of AKT (Ser473 & Thr308) S1->S2 S3 Downregulates Bcl-2 expression S2->S3 S4 Promotes apoptosis in cancer cells S3->S4

Diagram summarizing the primary antifungal and repurposed anticancer mechanisms of this compound.

Research Gaps and Future Directions

  • Human Systemic PK: A comprehensive human pharmacokinetic profile, including volume of distribution, half-life, and clearance after topical administration, is not fully established [1] [2].
  • Metabolic Pathways: The specific metabolites and full excretory fate of this compound in humans require further elucidation [1] [2].
  • Clinical Translation: Research on econazole's potential in cancer therapy is in early stages (in vitro and animal models), and its efficacy in humans remains unknown [6].

References

Econazole Nitrate in vitro susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Standardized Broth Microdilution Protocol

The broth microdilution method, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI M27-A/M38-A3), is the benchmark for determining the Minimum Inhibitory Concentration (MIC) of Econazole Nitrate against fungal isolates [1] [2].

The workflow for this standardized testing procedure is outlined below.

workflow cluster_1 Key Parameters Prepare Stock Solution Prepare Stock Solution Prepare 2-Fold Dilutions Prepare 2-Fold Dilutions Prepare Stock Solution->Prepare 2-Fold Dilutions Prepare Inoculum Prepare Inoculum Prepare 2-Fold Dilutions->Prepare Inoculum Dilute & Inoculate Dilute & Inoculate Prepare Inoculum->Dilute & Inoculate Incubate & Read Incubate & Read Dilute & Inoculate->Incubate & Read Calculate MIC Calculate MIC Incubate & Read->Calculate MIC RPMI-1640 + MOPS RPMI-1640 + MOPS Final Inoculum: 0.5-2.5x10³ CFU/mL Final Inoculum: 0.5-2.5x10³ CFU/mL RPMI-1640 + MOPS->Final Inoculum: 0.5-2.5x10³ CFU/mL Incubation: 35°C for 24-48h Incubation: 35°C for 24-48h Final Inoculum: 0.5-2.5x10³ CFU/mL->Incubation: 35°C for 24-48h

Key Procedural Details
  • Compound Preparation: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions are made in RPMI-1640 medium buffered with MOPS to pH 7.0 [1]. The final concentration of DMSO in the test wells should not exceed 1% (v/v), a level that does not inhibit fungal growth [2].
  • MIC Endpoint Determination: For azoles like Econazole, the MIC is defined as the lowest drug concentration that results in an 80% or greater reduction of visual growth compared to the drug-free control well after the incubation period [1].

Quantitative Susceptibility Data (MIC)

The following table summarizes in vitro susceptibility data for this compound against various pathogenic fungi, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Fungal Pathogens

Fungal Organism MIC Range (μg/mL) Key Context & Comparisons Source
Candida albicans (n=67) 0.016 - 16 MIC₅₀: 8 μg/mL; MIC₉₀: 16 μg/mL. Showed activity comparable to miconazole. [1]
Candida parapsilosis (n=15) 0.0625 - 16 Generally low MICs; data suggests good activity. [1]
Candida tropicalis (n=10) 0.5 - 16 Variable susceptibility observed. [1]
Dermatophytes <0.001 - 0.25 Highly potent activity, comparable to ciclopirox olamine and butenafine HCl. [3]
Malassezia furfur > 0.5 Limited activity reported against this yeast. [3]

Insights on Combination Therapy & Synergy

Research indicates that combining Econazole with other compounds can enhance its efficacy, which is particularly relevant for overcoming resistance.

  • Synergy with Chelerythrine: A study investigating this compound with chelerythrine against fluconazole-resistant C. albicans isolates demonstrated a synergistic effect [2].
    • Methodology: The interaction was evaluated using the checkerboard microdilution method and the effect was quantified by the Fractional Inhibitory Concentration Index (FICI). Time-kill curve assays were used for confirmation [2].
    • Results Interpretation: FICI ≤ 0.5 is considered synergistic. The study reported FICI values as low as 0.078 to 0.5 across all tested strains, confirming synergism. This combination allowed for a significant reduction in the MIC of Econazole [2].

Table 2: Checkerboard Synergy Assay Results Example

Strain MIC ECZN Alone (μg/mL) MIC CHT Alone (μg/mL) MIC ECZN in Combination (μg/mL) MIC CHT in Combination (μg/mL) FICI Interpretation
C. albicans 580 16 32 1 8 0.3125 Synergy (SYN)
C. albicans 876 32 128 0.5 8 0.078 Synergy (SYN)

Analytical Methods for Quantification

For precise quantification of this compound in formulations or research samples, several analytical methods are available.

  • Capillary Zone Electrophoresis (CZE): A validated CZE method uses a low pH phosphate buffer and offers a simple, fast, and cost-effective alternative to HPLC for determining this compound in pharmaceutical creams [4].
  • UV-Spectrophotometry: This method is commonly used for pre-formulation studies and drug release testing. A standard calibration curve for this compound is established in methanol, with absorbance measured at its λ-max of 260 nm [5].

Additional Research Applications & Mechanisms

Beyond its antifungal action, this compound exhibits other biological activities investigated in pre-clinical cancer research.

  • PI3K/AKT Pathway Inhibition: A drug repurposing study identified Econazole as a putative PI3Kα inhibitor. It decreased cell viability in NSCLC cell lines (e.g., IC₅₀ of 6.0 μM in H661 cells) and reduced levels of p-AKT and Bcl-2, promoting apoptosis [6].
  • p53-Dependent Apoptosis in Gastric Cancer: Research on gastric cancer cell lines (AGS and SNU1) showed that Econazole induces G0/G1 phase arrest and apoptosis. This cytotoxic effect was dependent on the p53 protein, as silencing p53 with siRNA blocked cell death [7].
  • Antibacterial Activity: this compound demonstrates in vitro activity against Gram-positive bacteria, with an MIC range of 0.004-0.25 μg/mL, but shows no activity against Gram-negative bacteria [3].

References

what is Econazole Nitrate used for in dermatology

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Econazole Nitrate Works

This compound exerts its antifungal effect through a multi-targeted mechanism centered on disrupting the fungal cell membrane [1].

  • Primary Mechanism: Its main action is the inhibition of the enzyme lanosterol 14-α demethylase, a cytochrome P-450 dependent enzyme essential for converting lanosterol to ergosterol [2]. Without adequate ergosterol, the fungal cell membrane becomes permeable and leaky, leading to cell lysis and death [2] [3].
  • Secondary Mechanisms: At higher concentrations, econazole also causes direct damage to formed membranes and can penetrate the cell to interfere with RNA and protein synthesis and disrupt lipid metabolism [1].

The following diagram illustrates the primary antifungal mechanism of action of this compound.

G A This compound Applied Topically B Inhibits Lanosterol 14-α Demethylase (Cytochrome P-450 Enzyme) A->B Penetrates Skin C Blocks Conversion of Lanosterol to Ergosterol B->C D Toxic 14-α Methyl Sterols Accumulate in Cell Membrane C->D E Ergosterol Depletion in Fungal Cell Membrane C->E F Increased Membrane Permeability Leakage of Cellular Contents D->F E->F G Fungal Cell Lysis and Death F->G

Key Clinical Data and Experimental Protocols

For researchers, understanding the clinical evidence and methodologies from key studies is crucial. The following table summarizes efficacy outcomes from a Phase 3 clinical trial of this compound Foam 1% in tinea pedis [4].

Efficacy Endpoint This compound Foam 1% (n=246) Vehicle Foam (n=249)
Complete Cure (Negative KOH, negative culture, resolved symptoms) 24.3% 3.6%
Mycological Cure (Negative KOH and negative culture) 67.6% 16.9%
Effective Treatment (Mycological cure + no/mild symptoms) 48.6% 10.8%

Detailed Methodology of Clinical Trials [4]:

  • Study Design: Two randomized, double-blind, vehicle-controlled, parallel-group, multicenter Phase 3 studies.
  • Patient Population: Males and females ≥12 years with a clinical diagnosis of interdigital tinea pedis and a baseline fungal culture positive for a dermatophyte.
  • Intervention: Subjects applied either this compound foam 1% or a vehicle foam once daily for 4 weeks.
  • Primary Endpoint Assessment: Complete cure was evaluated at 2 weeks post-treatment (Study Day 43). This involved:
    • Potassium Hydroxide (KOH) Preparation: A skin scraping from the target lesion was microscopically examined for the presence of fungal hyphae.
    • Fungal Culture: The same sample was cultured on a suitable medium (like Sabouraud dextrose agar) to confirm the absence of dermatophyte growth.
    • Clinical Assessment: A healthcare professional evaluated the complete resolution of signs (erythema, scaling) and symptoms (itching, burning).

Pharmacokinetics and Formulations

  • Absorption and Distribution: After topical application to intact skin, systemic absorption of this compound is minimal. Most of the applied dose remains on the skin surface, but the drug achieves high concentrations in the stratum corneum (the outermost skin layer) that far exceed the minimum inhibitory concentration (MIC) for dermatophytes. Inhibitory concentrations can penetrate as deep as the middle dermis [1].
  • Available Formulations: It is commercially available as creams, foams, and suppositories. A notable advance is the 1% foam formulation, which uses a patented delivery technology (Proderm Technology) designed for easy application, quick dispersal, and no residue [4].

Important Safety and Research Considerations

  • Adverse Effects: The most common side effects are local and include burning, itching, stinging, and redness at the application site. Serious allergic reactions are rare [5] [1].
  • Combination Therapy: Fixed-dose combinations of this compound with the corticosteroid triamcinolone acetonide are available. These are used for eczematous mycoses or inflammatory conditions where a mixed infection is suspected. However, guidelines recommend transitioning to this compound alone after two weeks to mitigate the risks of prolonged corticosteroid use, such as skin atrophy and adrenal suppression [6].

This compound remains a well-established and effective topical antifungal. Research into its novel formulations and a detailed understanding of its multi-faceted mechanism provide a solid foundation for its continued use and future development.

References

Econazole Nitrate pharmacodynamic studies in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Econazole nitrate, an imidazole antifungal, exerts its primary effect by disrupting the fungal cell membrane. The mechanism can be visualized in the following workflow:

G Econazole Econazole TargetEnzyme TargetEnzyme Econazole->TargetEnzyme Inhibits Ergosterol Ergosterol TargetEnzyme->Ergosterol Blocks Synthesis Membrane Membrane Ergosterol->Membrane Leads to Defective CellDeath CellDeath Membrane->CellDeath Causes

Diagram of econazole's antifungal mechanism of action.

  • Primary Target: Econazole inhibits the fungal cytochrome P-450 enzyme 14α-lanosterol demethylase [1] [2].
  • Biochemical Consequence: This inhibition blocks the conversion of lanosterol to ergosterol, an essential component for fungal cell membrane structure and function [3] [1] [2].
  • Cellular Outcome: The depletion of ergosterol and accumulation of abnormal sterols disrupts membrane permeability and function, leading to leakage of cellular contents and cell death [3]. At high concentrations, econazole can cause complete lysis of cell organelles [3].

Spectrum of Activity & Potency

This compound exhibits a broad spectrum of fungistatic (inhibiting growth) and, at higher concentrations, fungicidal (killing fungus) activity against a wide range of pathogens.

Table 1: In vitro Activity of this compound Against Common Pathogens

Pathogen Minimum Inhibitory Concentration (MIC) / Activity Notes Key Findings / Comparative Efficacy
Dermatophytes
Trichophyton mentagrophytes MIC: 0.78 µg/ml (in combination with Miconazole) [4] The combination of Econazole and Miconazole showed efficacy equal to Ciclopirox olamine, which was among the most active agents tested [4].
Trichophyton rubrum Active [1] [2] [5] One of the primary targets for which econazole is indicated [2].
Microsporum canis Active [2] [5] A common cause of tinea corporis (ringworm) [2].
Epidermophyton floccosum Active [1] [2] [5] A primary target for interdigital tinea pedis (athlete's foot) [1].
Yeasts
Candida albicans Active [6] [3] [5] In early studies, econazole demonstrated efficacy in treating vaginal candidosis [6].
Malassezia furfur Active (causative agent of tinea versicolor) [2] [5] Early uncontrolled studies suggested infections with M. furfur might respond slightly less frequently than those due to dermatophytes [6].
Other
Gram-positive Bacteria Shows some activity [6] [3] No useful activity against Gram-negative bacteria [6].

Table 2: Key Pharmacodynamic & Physicochemical Properties

Property Description
Primary Effect Usually fungistatic, but can be fungicidal at high concentrations or against highly susceptible organisms [3] [2].
Additional Mechanisms Increases cell membrane permeability; may penetrate cells and interfere with RNA and protein synthesis, and impair lipid metabolism [3].
Solubility Aqueous solubility is low [7]. Solubility is highest in organic solvents like methanol and ethanol [7]. In formulation studies, it showed high solubility in oleic acid (66 mg/ml) [8].
Resistance No apparent changes in sensitivity were found in standard lab resistance-induction tests against C. albicans or T. mentagrophytes [6]. In vivo emergence of cross-resistance to other imidazoles (miconazole, clotrimazole) has been reported in one patient [6].

Experimental Methodologies for In Vitro Evaluation

Here are standard protocols used to generate the pharmacodynamic data cited in this guide.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: This is the gold standard broth dilution method to determine the lowest concentration of an antifungal that prevents visible microbial growth.
  • Procedure:
    • Prepare a series of tubes or microtiter wells with doubling dilutions of this compound in a suitable broth medium (e.g., Sabouraud dextrose broth, RPMI-1640) [4].
    • Standardize the inoculum of the test fungus (e.g., T. mentagrophytes) to a specific density (e.g., 10^5 CFU/mL) [4].
    • Inoculate each tube/well with the standardized fungal suspension.
    • Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 48-96 hours for dermatophytes) [4].
    • The MIC is read as the lowest concentration of econazole that completely inhibits visible fungal growth compared to a drug-free control [4].

2. In Vitro Drug Release / Permeation Studies

  • Principle: This method is critical in formulation development to assess how a topical or ocular formulation releases the drug, often using artificial or biological membranes.
  • Procedure:
    • Use a Franz diffusion cell apparatus, which consists of a donor chamber and a receptor chamber separated by a membrane [9] [8].
    • For topical formulations, a synthetic cellophane membrane or excised animal skin can be used [9]. For ocular formulations, an ex vivo goat cornea may be employed [10].
    • Place the formulation (e.g., 500 mg of gel) uniformly on the membrane in the donor compartment [9].
    • The receptor compartment is filled with a suitable buffer (e.g., phosphate buffer pH 7.4) maintained at 37±0.5°C and stirred continuously [9].
    • At predetermined time intervals, sample aliquots (e.g., 5 ml) from the receptor compartment are withdrawn and replaced with fresh buffer [9].
    • The concentration of this compound in the samples is quantified using UV spectrophotometry (e.g., at λ max of 285 nm) or HPLC, and the cumulative drug release is calculated [9].

3. Antifungal Activity Assessment (Zone of Inhibition)

  • Principle: This agar diffusion assay evaluates the ability of a formulation to diffuse through agar and inhibit the growth of a test microorganism.
  • Procedure:
    • Inoculate the surface of an agar plate (e.g., Sabouraud dextrose agar) uniformly with a standardized suspension of the test fungus (e.g., Candida albicans) [8].
    • Place a sample of the formulation (e.g., a well-cut agar plug or a measured quantity of nanoemulgel) onto the center of the inoculated agar surface [8].
    • Incubate the plates at an appropriate temperature for 24-48 hours.
    • Measure the diameter of the clear zone of inhibition around the sample. A larger zone indicates greater antifungal diffusion and activity [8].

References

Physicochemical Properties and Solubility of Econazole Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

Econazole Nitrate is a broad-spectrum antifungal drug. Its poor solubility is a major focus of research and development efforts [1] [2].

Property Description / Value
Chemical Name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole mononitrate [3] [4]
Molecular Formula C₁₈H₁₅Cl₃N₂O·HNO₃ [3] [5]
Molecular Weight 444.7 g/mol [3] [5]
pKa Information not located in available literature
Solubility in Water Very low (<0.1 g/100 mL at 19 °C) [3]
Solubility in Organic Solvents Soluble in DMSO (≥20.35 mg/mL) and Ethanol (≥9.6 mg/mL) [5]
BCS Classification Class II (Low solubility, high permeability) [1]

Strategies to Enhance Solubility and Formulation

Researchers employ various techniques to improve the dissolution and efficacy of this compound. The following diagram illustrates the primary strategies explored.

G cluster_strategies Solubility Enhancement Strategies cluster_crystal Crystal Engineering cluster_gel Gel Formulation EN This compound (ENZ) BCS Class II API CrysEng Crystal Engineering EN->CrysEng Nano Nanotechnology-Based Systems EN->Nano Gel Gel Formulations EN->Gel Cyclo Cyclodextrin Complexation EN->Cyclo SaltCocrystal Salt Cocrystal (ENZ⁺-GA⁻-ENZ) CrysEng->SaltCocrystal GellingAgent Gelling Agent: Carbopol 940 Gel->GellingAgent Solubilizer Solubilizer: Capmul MCM C8 Gel->Solubilizer Plasticizer Plasticizer: Propylene Glycol Gel->Plasticizer Outcome1 Outcome: Enhanced solubility and antifungal efficacy SaltCocrystal->Outcome1 Coformer Coformer: Gallic Acid (GA) Coformer->SaltCocrystal Outcome2 Outcome: Faster drug release to site of action GellingAgent->Outcome2 Solubilizer->Outcome2 Plasticizer->Outcome2

Key strategies to overcome this compound solubility limitations include crystal engineering, gel formulations, nanotechnology, and cyclodextrin complexation [1] [2].

Crystal Engineering: Salt Cocrystals

A promising approach is the creation of a salt cocrystal with Gallic Acid (GA), which synergistically improves properties [2].

  • Objective: To improve the dissolution rate and apparent solubility of ENZ through supramolecular assembly [2].
  • Method: Solvent Drop Grinding
    • Stoichiometry: Combine ENZ and GA in a 2:1 molar ratio.
    • Grinding: Mechanochemically grind the mixture with a small volume of a water-ethanol solvent mixture in a ball mill for 45-60 minutes.
    • Isolation: The resulting solid is filtered, washed with cold solvent, and dried under vacuum to obtain the final salt cocrystal (ENZ⁺-GA⁻-ENZ) [2].
  • Key Findings: This salt cocrystal demonstrated significantly enhanced dissolution rate and improved antifungal efficacy compared to pure ENZ [2].
Gel-Based Formulations

Topical gels are a favorable delivery system for this compound, offering advantages over creams [1].

  • Objective: To develop a stable, topical gel that provides quicker drug release to the infection site [1].
  • Method: Gel Formulation with Carbopol
    • Drug Solution: First, dissolve this compound in a mixture of propylene glycol (plasticizer) and Capmul MCM C8 (solubilizer and emollient).
    • Gel Base: Disperse Carbopol 940 (a gelling agent) in purified water.
    • Combination: Slowly add the drug solution to the Carbopol dispersion with stirring.
    • Neutralization: Adjust the pH to approximately 6.0 using triethanolamine, which triggers the formation of a transparent, viscous gel [1].
  • Key Findings: The release of this compound from these gels follows the Korsmeyer-Peppas model, indicating that drug release is controlled by a combination of diffusion and polymer matrix swelling [1].

References

Econazole Nitrate antifungal activity against Candida albicans

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Econazole nitrate, an imidazole antifungal, primarily exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase (Erg11p) [1] [2]. This enzyme is essential for converting lanosterol to ergosterol, the main sterol in the fungal cell membrane.

  • Target Inhibition: The azole ring of econazole binds to the heme iron cofactor within Erg11p's active site, blocking the demethylation of lanosterol [1].
  • Cellular Consequences: Inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the cell membrane [1] [3]. This compromises membrane integrity and function, resulting in increased cellular permeability and leakage of cellular contents, which ultimately inhibits fungal growth [2].
  • Additional Mechanisms: Econazole may also inhibit endogenous respiration, interact with membrane phospholipids, and impair the transformation of yeasts to the more invasive mycelial forms [2].

The diagram below illustrates the primary mechanism of action and consequences on the fungal cell.

G Econazole Econazole Erg11 Erg11p (14-α-demethylase) Econazole->Erg11 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion blocked ToxicSterols Toxic Methylated Sterols Lanosterol->ToxicSterols Accumulates MembraneDisruption Disrupted Membrane Integrity ToxicSterols->MembraneDisruption CellDeath CellDeath MembraneDisruption->CellDeath

Antifungal Susceptibility Data

The following table summarizes in vitro minimum inhibitory concentration (MIC) data for econazole and other common antifungals against various Candida species, demonstrating its potent activity.

Candida Species Econazole MIC range (µg/mL) Miconazole MIC range (µg/mL) Itraconazole MIC range (µg/mL) Fluconazole MIC range (µg/mL)
C. albicans (n=67) 0.016 - 16 0.016 - 16 0.032 - 16 0.25 - 64
C. parapsilosis (n=15) 0.0625 - 16 0.016 - 16 0.032 - 16 0.25 - 64
C. tropicalis (n=10) 0.5 - 16 Information Missing 0.125 - 16 Information Missing
All Tested Isolates (n=100) 0.016 - 16 0.016 - 16 0.032 - 16 0.25 - 64

Data adapted from a 2015 study on clinical isolates from superficial infections [4] [5].

  • Activity against *C. albicans:: The study concluded that for C. albicans isolates, miconazole and econazole had the best effect compared to itraconazole and fluconazole [4] [5].
  • Geographical Context: This data is from a study in Iran, where econazole had not been widely used, suggesting no pre-existing clinical resistance was observed among these isolates [5].

A more recent 2025 retrospective study aligns with these findings, showing that while resistance to azoles is rising, econazole remains an effective agent, particularly in topical formulations for superficial infections [6].

Synergistic Combination Therapy

Combining econazole with non-azole compounds is a promising strategy to enhance its efficacy and combat resistant strains.

  • Synergy with Chelerythrine: A 2014 study demonstrated strong synergism between this compound and chelerythrine (a benzophenanthridine alkaloid) against fluconazole-resistant clinical isolates of C. albicans [7] [8].
    • Methodology: The interaction was assessed using the checkerboard microdilution method and time-kill curves. The Fractional Inhibitory Concentration Index (FICI) was calculated, where a FICI ≤ 0.5 indicates synergism [8].
    • Results: The FICI values for all tested strains ranged from 0.078 to 0.5, confirming synergism. Time-kill assays further validated that the combination resulted in a significant reduction in fungal colony counts compared to each drug alone [8].
    • Implication: This synergy could allow for a reduction in the required dose of econazole, potentially minimizing side effects and overcoming resistance mechanisms [7].

Standard Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.

Broth Microdilution for MIC Testing [4] [5] This is the standard CLSI (Clinical and Laboratory Standards Institute) method (e.g., M27-A / M38-A3) for determining antifungal susceptibility.

  • Preparation: Prepare serial two-fold dilutions of this compound in a solvent like DMSO, then further dilute in RPMI 1640 medium buffered with MOPS.
  • Inoculum: Adjust the fungal cell suspension (0.5–2.5 × 10³ CFU/mL) from a fresh culture.
  • Inoculation & Incubation: Add the inoculum to microtiter plates containing the drug dilutions. Incubate at 35°C for 24-48 hours.
  • Result Reading: The MIC is defined as the lowest drug concentration that causes ~80% reduction in visible growth compared to the drug-free control.

Checkerboard Microdilution for Synergy Studies [8] This method extends the broth microdilution to test two drugs in combination.

  • Plate Setup: A microtiter plate is used where the concentration of one drug (e.g., econazole) decreases along the rows, and the other (e.g., chelerythrine) decreases down the columns.
  • Calculation: The FICI is calculated for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
  • Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifferent; FICI > 4 = Antagonism.

The workflow for conducting these assays is summarized below.

G Start Prepare Antifungal Stock Solutions Sub1 Broth Microdilution (MIC) Start->Sub1 Sub2 Checkerboard Method (Synergy) Start->Sub2 A1 Create 2-fold serial dilutions Sub1->A1 B1 Create 2D dilution matrix Sub2->B1 A2 Prepare standardized inoculum A1->A2 A3 Incubate plates (35°C, 24-48h) A2->A3 A4 Read MIC visually A3->A4 B2 Prepare standardized inoculum B1->B2 B3 Incubate plates (35°C, 24-48h) B2->B3 B4 Calculate FICI B3->B4

Resistance Considerations

While econazole is effective, understanding resistance is crucial for drug development.

  • General Azole Resistance: Resistance in Candida species, particularly non-albicans Candida like C. glabrata and C. auris, is a growing public health threat [1] [3]. Common mechanisms include:
    • Mutations in the drug target (Erg11/Cyp51), preventing azole binding.
    • Overexpression of Erg11/Cyp51.
    • Activation of efflux pumps (e.g., Cdr1, Cdr2, Mdr1), which reduce intracellular drug concentration [3].
  • Econazole's Position: The search results do not indicate widespread unique resistance mechanisms specific to econazole. Its resistance profile is generally shared with other azoles. However, its primary use as a topical agent minimizes systemic exposure, which may help slow the development of resistance compared to systemically administered azoles like fluconazole.

References

Econazole Nitrate antimycobacterial potential action

Author: Smolecule Technical Support Team. Date: February 2026

Antimycobacterial Activity & Key Quantitative Data

The table below summarizes the key experimental findings on econazole's activity against M. tuberculosis.

Strain / Context Key Finding Quantitative Value Citation
Multidrug-Resistant (MDR) M. tuberculosis Minimum Inhibitory Concentration (MIC₉₀) 0.120 - 0.125 µg/mL [1]
Multidrug-Resistant (MDR) M. tuberculosis Minimum Bactericidal Concentration (MBC) 0.125 - 0.150 µg/mL [1]
Actively growing M. tuberculosis H37Rv Econazole concentration causing >3 log kill (sterilization) 200 µM (at 7 days) [2]
Actively growing M. tuberculosis H37Rv Econazole concentration causing growth inhibition 20 µM and 100 µM (sterilized cultures by day 14) [2]

Proposed Mechanisms of Action

Research indicates that econazole's antimycobacterial action is multifaceted and distinct from its common antifungal mechanism.

Primary Mechanisms and Targets

Econazole's primary action is not fully confirmed, but it interacts with several bacterial cytochrome P450 enzymes (P450s). M. tuberculosis has 20 such P450s, and econazole is known to bind to several, including CYP51, CYP121, CYP130, CYP125, and CYP144 [2]. As these P450s are involved in various metabolic processes, their inhibition can disrupt vital bacterial functions. The following diagram outlines the primary hypothesized mechanisms:

G Econazole Econazole P450_Binding P450_Binding Econazole->P450_Binding ROS_Induction ROS_Induction P450_Binding->ROS_Induction  Leads to Metabolic_Disruption Metabolic_Disruption P450_Binding->Metabolic_Disruption  Causes Cell_Death Cell_Death ROS_Induction->Cell_Death Metabolic_Disruption->Cell_Death

Hypothesized mechanisms of econazole against M. tuberculosis.

Reactive Oxygen Species (ROS) Induction

Econazole exposure causes a rapid, concentration-dependent increase in reactive oxygen species (ROS) within M. tuberculosis [2]. This ROS burst is a specific response to imidazoles like econazole and is not observed with other antibiotics like rifampicin. However, experiments where bacteria were engineered to overexpress superoxide dismutase (SodC), a ROS-detoxifying enzyme, showed that this conferred little to no protection against econazole [2]. This key finding suggests that while ROS is a marker of econazole-induced stress, it may not be the primary cause of bacterial death.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) and Bactericidal Activity [2] [1]
  • Bacterial Strains: Use M. tuberculosis H37Rv or clinical multidrug-resistant (MDR) strains.
  • Culture Conditions: Grow bacteria in standard liquid medium (e.g., 7H9) under normal aerobic conditions.
  • Drug Exposure: Expose bacteria to a range of econazole concentrations. One study used 5 to 200 µM over 28 days [2], while another tested against MDR strains and reported MIC in µg/mL [1].
  • Viability Assessment: Monitor bacterial viability at regular intervals by performing serial dilutions and plating for colony-forming unit (CFU) counts. The minimum concentration that inhibits visible growth is the MIC. The minimum concentration that reduces the initial inoculum by ≥99.9% is the MBC.
  • Key Control: Include an untreated control culture to monitor normal growth.
Protocol 2: Measuring Intracellular ROS Production [2]
  • Reporter Dye: Use the cell-permeable fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA). The non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF.
  • Procedure:
    • Grow M. tuberculosis culture to mid-log phase.
    • Incubate the bacterial cells with DCFDA.
    • Expose the loaded cells to econazole and other control compounds (e.g., rifampicin as a negative control, clofazimine as a potential positive control).
    • Measure fluorescence intensity over time using a fluorometer. An increase in fluorescence signal indicates ROS production.

Resistance Mechanisms

In M. tuberculosis, resistance to econazole is not linked to mutations in the P450 enzyme targets. Instead, it is primarily associated with mutations in the gene Rv0678 [2]. Rv0678 is a transcriptional repressor that controls the mmpS5-mmpL5 efflux pump system. Mutations in Rv0678 lead to the pump's overexpression, resulting in increased efflux of the drug from the bacterial cell and conferring resistance [2].

Context of Use and Drug Profile

  • Primary Approved Use: Econazole nitrate is predominantly approved and used as a topical antifungal agent for skin infections like athlete's foot and ringworm [3] [4].
  • Antibacterial Spectrum: Its in vitro antibacterial activity is generally considered moderate and is mostly against Gram-positive bacteria [5] [6].
  • Systemic Use: The systemic (oral or intravenous) use of econazole has been explored in a few early patient studies but is not a current standard treatment, as its efficacy in deep mycoses required further investigation [6].

The repurposing of econazole as a novel antitubercular agent presents a promising research avenue, particularly for combating multidrug-resistant tuberculosis. Future work should focus on identifying its precise primary target and optimizing its properties for systemic use.

References

Econazole Nitrate oxidative enzyme disruption fungi

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Core Pathways

Econazole nitrate's antifungal activity stems from its interaction with key fungal enzymes and structures, summarized in the diagram below:

G Econazole Econazole CYP51 Lanosterol 14-α Demethylase (CYP51) Econazole->CYP51 Binds and Inhibits H2O2 H₂O₂ Accumulation Econazole->H2O2 Disrupts Fungal Oxidative Enzymes FungalRespiration Inhibition of Endogenous Respiration Econazole->FungalRespiration Ergosterol Ergosterol CYP51->Ergosterol Normal Conversion Lanosterol Lanosterol Lanosterol->CYP51 ToxicSterols Toxic 14-methylsterols Lanosterol->ToxicSterols Blocked Pathway CellMembrane Fungal Cell Membrane ToxicSterols->CellMembrane Permeability Increased Cellular Permeability CellMembrane->Permeability Weakened Structure Cell Content Leakage Cell Content Leakage Permeability->Cell Content Leakage OxidativeDamage Oxidative Damage & Cell Death H2O2->OxidativeDamage FungalRespiration->OxidativeDamage

Econazole's primary action inhibits ergosterol synthesis, while its secondary effect causes oxidative damage.

The primary mechanism is the inhibition of ergosterol biosynthesis [1] [2]. Econazole targets and inhibits the fungal enzyme lanosterol 14-α demethylase, a cytochrome P-450 enzyme essential for converting lanosterol to ergosterol [1]. This results in:

  • Depletion of ergosterol, an essential lipid component providing structural integrity and fluidity to the fungal cell membrane.
  • Accumulation of toxic 14-methylsterols, which disrupt membrane structure and function.

The combined effect leads to a weakened cell membrane with increased cellular permeability, causing leakage of cellular contents and eventual fungal cell death [1].

Secondary mechanisms contribute to econazole's antifungal effect [1] [3]:

  • Oxidative Enzyme Disruption: Econazole interferes with fungal oxidative enzymes, leading to lethal intracellular accumulation of hydrogen peroxide (H₂O₂) [3].
  • Inhibition of Endogenous Respiration: Econazole may suppress the fungal cell's energy production pathways [1].
  • Other Inhibitory Effects: The drug may also impair the transformation of yeasts to mycelial forms, purine uptake, and the biosynthesis of triglycerides and phospholipids [1].

Experimental Data & Protocols

For researchers, standardized protocols are key for evaluating econazole's efficacy, especially against resistant strains.

Checkerboard Microdilution Assay for Synergy Testing

This method is used to study interactions between econazole and other compounds, such as the alkaloid chelerythrine (CHT) [4].

Detailed Experimental Protocol [4]:

  • Strain Preparation: Maintain test strains (e.g., C. albicans ATCC 10231 and clinical isolates) on Sabouraud Dextrose Agar (SDA). Before testing, incubate strains in Sabouraud Dextrose Broth (SDB) at 35°C, and dilute to a density of ~10⁶ CFU/mL, then further to a final concentration of 5 × 10⁵ CFU/mL.
  • Drug Preparation: Prepare stock solutions of this compound (ECZN) and the partner compound (e.g., CHT) in DMSO. Conduct serial two-fold dilutions in a 96-well microtiter plate using SDB. The final concentration of DMSO in the assay should be <1% v/v to avoid affecting microbial growth.
  • Checkerboard Setup: Vary concentrations of both drugs independently across rows and columns to test all possible combinations.
  • Incubation and MIC Determination: Incubate plates at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents visible growth compared to a drug-free control.
  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to interpret drug interactions using the formula: FICI = (MICAcomb / MICAalone) + (MICBcomb / MICBalone)
    • FICI ≤ 0.5: Synergism
    • 0.5 < FICI ≤ 4.0: Additive or Indifferent
    • FICI > 4.0: Antagonism

The workflow for this assay is as follows:

G Start Start StrainPrep Prepare & Dilute Strains (5 × 10⁵ CFU/mL) Start->StrainPrep DrugPrep Prepare Drug Stock Solutions & Serial Dilutions StrainPrep->DrugPrep Checkerboard Setup Checkerboard in 96-well Plate DrugPrep->Checkerboard Inoculate Inoculate Plate Checkerboard->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Read MIC Values (No Visible Growth) Incubate->ReadMIC Calculate Calculate FICI Index ReadMIC->Calculate Interpret Interpret Interaction Calculate->Interpret

Workflow for checkerboard microdilution assay to evaluate drug synergy.

The quantitative outcomes of synergy testing between this compound (ECZN) and chelerythrine (CHT) against resistant C. albicans are shown in the table below.

Table 1: Synergistic Activity of this compound (ECZN) and Chelerythrine (CHT) Against Fluconazole-Resistant Candida albicans Isulates [4]

C. albicans Strain MICCHT alone (µg/mL) MICECZN alone (µg/mL) MICCHT comb (µg/mL) MICECZN comb (µg/mL) FICI Interpretation
580 32 16 8 1 0.31 Synergism
659 64 16 4 1 0.13 Synergism
687 64 32 16 8 0.50 Synergism
762 64 32 16 4 0.38 Synergism
817 128 32 16 1 0.16 Synergism
876 128 32 8 0.5 0.08 Synergism
885 64 16 16 2 0.38 Synergism
893 32 32 8 0.5 0.27 Synergism
904 64 32 16 4 0.38 Synergism
0604109 64 32 16 4 0.38 Synergism
Time-Kill Curve Assay

This assay validates the results of the checkerboard test by demonstrating the rate of antifungal killing over time [4].

Detailed Experimental Protocol [4]:

  • Inoculum and Drug Preparation: Prepare test tubes containing SDB with drug concentrations at 1/2 × MIC, 1 × MIC, or combinations thereof. Use a starting inoculum of 10⁵ CFU/mL for the selected strains.
  • Sampling and Enumeration: Incubate tubes at 35°C. At predetermined time intervals (e.g., 0, 12, 24, and 48 hours), remove 100 µL aliquots, serially dilute them, and spread onto SDA plates.
  • Incubation and Counting: Incubate plates at 35°C for 24 hours, then enumerate the colony-forming units (CFU).
  • Interpretation: The interaction is defined as:
    • Synergy: A ≥ 2 log₁₀ CFU/mL decrease by the combination compared to the most active single agent.
    • Antagonism: A ≥ 2 log₁₀ CFU/mL increase by the combination.
    • Indifference: A change of < 2 log₁₀ CFU/mL.

Research Implications and Therapeutic Potential

The demonstrated synergy between econazole and chelerythrine is a significant finding for overcoming antifungal resistance [4]. This combination strategy can be particularly useful for managing infections caused by fluconazole-resistant Candida albicans strains. The clinical relevance of this synergy includes:

  • Reduced Dosage Requirements: Lower doses of econazole may be effective in combination, potentially minimizing the risk of side effects or toxicity [4].
  • Overcoming Resistance: Combination therapy can resensitize resistant strains to conventional antifungal treatment, offering a solution to a growing clinical problem [4].
  • Novel Combination Therapies: The success with chelerythrine, a natural product, encourages the exploration of econazole with other non-azole compounds to develop new treatment regimens.

References

Comprehensive Application Notes and Protocols: Quantitative Determination of Econazole Nitrate in Pharmaceutical Formulations Using Capillary Zone Electrophoresis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Capillary zone electrophoresis (CZE) has emerged as a powerful analytical technique for the separation and quantification of pharmaceutical compounds, particularly for ionic substances and those containing ionizable functional groups. This application note provides a detailed protocol for the quantification of econazole nitrate, an imidazole-derived antifungal agent, in cream formulations using CZE. The method offers several advantages over traditional chromatographic techniques, including high separation efficiency, minimal solvent consumption, and reduced analysis time. This compound exhibits its antifungal activity through inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity [1]. The imidazole ring in its structure provides ionizable characteristics that make it particularly amenable to CZE analysis [2].

The methodology outlined in this document has been developed and validated according to regulatory guidelines for analytical procedures, demonstrating excellent accuracy, precision, and reliability for quality control applications in pharmaceutical analysis [3] [4]. This protocol is designed specifically for researchers, scientists, and drug development professionals requiring robust analytical methods for antifungal drug quantification.

Basic Principles

Separation Mechanism in CZE

Capillary zone electrophoresis separates analytes based on their electrophoretic mobility in an electrolyte solution under the influence of an applied electric field. The electrophoretic mobility (μe) of an ion is described by the equation: μe = q/(6πηr), where q represents the ion charge, r the ion radius, and η the solution viscosity [5]. In uncoated fused silica capillaries, the inner surface contains ionizable silanol groups that become negatively charged at pH > 3, generating an electroosmotic flow (EOF) toward the cathode. The electroosmotic mobility is defined as μeof = εζ/(4πη), where ε is the dielectric constant and ζ the zeta potential [5]. For this compound, which possesses basic properties due to its imidazole moiety, the positively charged species migrates toward the cathode through a combination of electrophoretic movement and EOF.

Physicochemical Properties of this compound

This compound is a broad-spectrum antifungal agent belonging to the imidazole class, chemically described as 1-[(2-(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate [1]. The compound contains an imidazole ring that can undergo protonation at acidic pH, facilitating its separation through CZE. This compound has a melting point of approximately 163°C and demonstrates highest solubility in oleic acid (66 mg/mL) among various pharmaceutical solvents [1]. The UV spectrum of this compound shows maximum absorption at 200 nm and 218 nm, with additional peaks at 265 nm in mixed solvent systems [1] [6]. These properties are exploited in the development of the CZE method with direct UV detection.

Materials and Methods

Instrumentation

The CZE analysis requires the following instrumentation:

  • Capillary Electrophoresis System: Configured with UV detection capability [3]
  • Fused Silica Capillary: 31.5 cm total length (or 8.5 cm effective length) × 50 μm I.D. [3] [7]
  • Data Acquisition System: Computer with CE data collection and analysis software
  • pH Meter: Accurate to ±0.01 pH units
  • Analytical Balance: Capacity 0.0001 g minimum
  • Ultrasonic Bath: For buffer and sample degassing
  • Vacuum Filtration Apparatus: For buffer preparation with 0.45 μm membrane filters
Reagents and Chemicals

All chemicals should be of analytical reagent grade:

  • This compound Reference Standard: Pharmaceutical secondary standard [3]
  • Ortho-phosphoric Acid: For buffer preparation [3]
  • Sodium Hydroxide: For capillary conditioning and buffer pH adjustment
  • Hydrochloric Acid: For sample extraction [3]
  • Imidazole: Internal standard [3]
  • High Purity Water: Deionized water with resistivity of 18.2 MΩ·cm
Background Electrolyte Preparation

The optimal separation is achieved using 20 mmol/L phosphate buffer at pH 2.5 [3]. The preparation procedure is as follows:

  • Prepare 20 mmol/L sodium dihydrogen phosphate solution in deionized water
  • Adjust to pH 2.5 using ortho-phosphoric acid with constant stirring
  • Filter the solution through a 0.45 μm membrane filter
  • Degas for 10 minutes in an ultrasonic bath
  • The background electrolyte should be prepared fresh daily for optimal results

Table 1: Background Electrolyte Composition

Component Concentration Purpose
Sodium dihydrogen phosphate 20 mmol/L Provides buffering capacity
Ortho-phosphoric acid To adjust pH 2.5 Controls EOF and analyte charge
- - -
Standard Solution Preparation
  • Internal Standard Solution: Prepare a 100 μg/mL solution of imidazole in deionized water [3]
  • Stock Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hydrochloric acid solution to obtain 1000 μg/mL concentration [3]
  • Working Standard Solutions: Prepare a series of standard solutions in the range of 5-100 μg/mL by appropriate dilution of the stock solution with hydrochloric acid solution, maintaining a constant concentration of internal standard (100 μg/mL imidazole)
Sample Preparation Procedure

For pharmaceutical cream formulations:

  • Accurately weigh a quantity of cream equivalent to approximately 10 mg of this compound
  • Add 10 mL of hydrochloric acid solution (concentration sufficient to extract the drug)
  • Vortex mix for 2 minutes followed by sonication for 10 minutes
  • Centrifuge at 5000 rpm for 5 minutes to separate the aqueous layer
  • Filter the supernatant through a 0.45 μm syringe filter
  • Dilute the filtrate appropriately with hydrochloric acid solution to obtain a final concentration within the working range
  • Add internal standard to achieve 100 μg/mL imidazole concentration

Analysis Protocol

Instrumental Parameters

Table 2: Optimal CZE Operational Parameters

Parameter Optimal Condition Alternative Reported Conditions
Capillary dimensions 31.5 cm × 50 μm I.D. [3] 8.5 cm effective length [7]
Background electrolyte 20 mmol/L phosphate buffer, pH 2.5 [3] 20 mM ammonium hydrogen carbonate [7]
Applied voltage +30 kV [3] -
Temperature Controlled (25°C recommended) [3] -
Detection wavelength 200 nm [3] 214 nm, 220 nm, 254 nm [7]
Injection Hydrodynamic or electrokinetic Pressure injection 50 mbar for 5 s [7]
Run time <5 minutes [3] -
Step-by-Step Operational Procedure
  • Capillary Conditioning:

    • Flush new capillaries with 1 M NaOH for 30 minutes
    • Rinse with deionized water for 10 minutes
    • Equilibrate with background electrolyte for 20 minutes
    • Between runs, rinse with background electrolyte for 2 minutes [3]
  • System Equilibration:

    • Run the system with background electrolyte until stable baseline and reproducible migration times are achieved (typically 5-10 runs)
  • Sample Injection:

    • Use hydrodynamic injection at 50 mbar for 5 seconds [7]
    • Alternative: Electrokinetic injection at 10 kV for 10 seconds
  • Separation:

    • Apply voltage: +30 kV
    • Maintain constant temperature: 25°C
    • Monitor detection at 200 nm
    • Typical migration time for this compound: approximately 1.2 minutes [3]
  • Shutdown Procedure:

    • Rinse capillary with deionized water for 5 minutes
    • For overnight storage, rinse with deionized water and purge with air

The following workflow diagram illustrates the complete CZE analysis procedure:

G CZE Analysis Workflow for this compound Start Start BGEPreparation BGE Preparation 20 mM phosphate buffer pH 2.5, filtered Start->BGEPreparation CapillaryConditioning Capillary Conditioning 1M NaOH (30 min) Water (10 min) BGE (20 min) SystemEquilibration System Equilibration Run until stable baseline (5-10 runs) CapillaryConditioning->SystemEquilibration BGERinse Between-Run Rinse BGE (2 min) BGEPreparation->CapillaryConditioning SamplePreparation Sample Preparation Cream extraction in HCl Centrifugation & Filtration Internal standard addition SampleInjection Sample Injection Hydrodynamic, 50 mbar, 5s SamplePreparation->SampleInjection SystemEquilibration->SamplePreparation Separation Separation +30 kV, 25°C Detection at 200 nm SampleInjection->Separation DataAnalysis Data Analysis Migration time: ~1.2 min Peak area quantification Separation->DataAnalysis DataAnalysis->BGERinse Next sample Shutdown Shutdown Procedure Water rinse (5 min) Air purge for storage DataAnalysis->Shutdown Final run

Method Validation

The CZE method for this compound quantification has been validated according to ICH guidelines, demonstrating the following performance characteristics [3] [4]:

Validation Parameters

Table 3: Method Validation Results for this compound CZE Assay

Validation Parameter Result Acceptance Criteria
Accuracy (Recovery) 98.1-102.5% [3] 98-102%
Precision (RSD) <2.0% [3] ≤2%
Linearity (Correlation coefficient) 0.9995 [3] ≥0.999
Range 5.62-100 μg/mL [3] From LOQ to 120% of test concentration
Limit of Detection (LOD) 1.85 μg/mL [3] -
Limit of Quantification (LOQ) 5.62 μg/mL [3] -
Specificity No interference from excipients [3] Complete separation from impurities
Robustness Stable to minor changes in buffer pH, concentration, and voltage [3] RSD < 2% for deliberate changes
System Suitability Testing

System suitability tests should be performed before each analytical run to ensure method reliability:

  • Theoretical Plates: >50,000 per meter [3]
  • Tailing Factor: <1.5
  • Relative Standard Deviation: Migration time RSD < 1%, peak area RSD < 2% for six replicate injections of standard solution

Application: Pharmaceutical Formulation Analysis

This CZE method has been successfully applied to the quantification of this compound in cream formulations [3]. The simple extraction procedure using hydrochloric acid provides excellent recovery without interference from formulation excipients. The method is suitable for quality control in pharmaceutical manufacturing and stability studies.

For analysis of multiple imidazolic antifungal drugs simultaneously, modified conditions using 75 mM acetic acid-acetate buffer at pH 5.18 with UV detection at 196 nm have been reported, enabling the separation of ketoconazole, clotrimazole, and econazole in a single run [2]. This approach may be valuable for laboratories analyzing multiple antifungal agents.

The following diagram illustrates the separation mechanism and detection principle:

G CZE Separation and Detection Mechanism SampleIntroduction Sample Introduction Hydrodynamic/Electrokinetic Injection Positively charged econazole ions EOF Electroosmotic Flow (EOF) Cathodic flow in uncoated silica pH-dependent magnitude SampleIntroduction->EOF ElectrophoreticMigration Electrophoretic Migration Positively charged econazole moves toward cathode EOF->ElectrophoreticMigration Separation Separation Mechanism Differential migration based on charge-to-size ratio ElectrophoreticMigration->Separation Detection UV Detection at 200 nm Imidazole ring absorption Internal standard normalization Separation->Detection DataOutput Data Output Peak area quantification Migration time identification Detection->DataOutput

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Drifting Baseline: May indicate buffer depletion; replace background electrolyte more frequently or increase buffer concentration
  • Irreproducible Migration Times: Can result from inadequate capillary conditioning or variable temperature; ensure consistent conditioning and temperature control
  • Poor Peak Shape: May be caused by sample adsorption to capillary wall; consider using lower pH buffer or capillary coatings to reduce interactions
  • Low Sensitivity: Can be improved by using extended light path capillaries or sample stacking techniques for preconcentration
Practical Implementation Notes
  • For analysis of other pharmaceutical formulations, extraction procedures may require optimization
  • When transferring the method between instruments, minor adjustments to voltage or injection parameters may be necessary
  • The method can be adapted for mass spectrometry detection by using volatile buffers such as ammonium hydrogen carbonate [7]
  • For thermal labile samples, lower voltages or reduced capillary lengths may be employed to minimize heating effects

Conclusion

The CZE method described provides a robust, accurate, and precise approach for quantifying this compound in pharmaceutical formulations. The technique offers significant advantages over traditional HPLC methods, including reduced solvent consumption, faster analysis times, and high separation efficiency. The validated method demonstrates excellent performance characteristics with recovery rates of 98.1-102.5% and precision better than 2.0% RSD, making it suitable for quality control applications in pharmaceutical analysis [3].

References

Comprehensive Application Notes and Protocols: Preparation of Econazole Nitrate Nanoemulsion via Spontaneous Emulsification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Econazole nitrate is a broad-spectrum imidazole derivative antifungal agent used to treat various skin infections, including athlete's foot, jock itch, ringworm, and cutaneous candidiasis [1]. Despite its therapeutic efficacy, this compound faces significant delivery challenges due to its classification as a Biopharmaceutical Classification System (BCS) Class II/IV compound, characterized by low solubility and low permeability [2]. These inherent limitations result in incomplete absorption from conventional formulations and variable bioavailability, ultimately restricting its therapeutic potential.

Nanoemulsions have emerged as promising carrier systems to overcome these challenges, particularly for topical antifungal applications. These heterogeneous biphasic systems consist of immiscible liquids (oil and water) stabilized by appropriate surfactants and co-surfactants, with droplet sizes typically ranging from 20-500 nm [3] [4]. The spontaneous emulsification method offers distinct advantages for this compound formulation, including simple processing without requiring complex equipment, energy efficiency compared to high-energy methods, preservation of drug stability by avoiding high-shear stress, and production of thermodynamically stable systems with prolonged shelf life [5].

For antifungal applications, nanoemulsions enhance therapeutic efficacy through multiple mechanisms: improved solubility of lipophilic drugs in the oil phase, enhanced skin permeability and penetration, increased surface area for drug release, and targeted delivery to infection sites in the skin layers [4] [6].

Formulation Design and Component Selection

Solubility Profiling and Excipient Screening

The first critical step in formulating this compound nanoemulsion involves comprehensive solubility studies to identify optimal components that maximize drug loading capacity.

Table 1: Solubility Profile of this compound in Various Excipients

Category Excipient Solubility (mg/mL) Reference
Oils Oleic acid 66.0 [6]
Peppermint oil Not specified [2]
Almond oil Moderate [6]
Olive oil Moderate [6]
Surfactants Tween 80 11.23 [6]
Tween 40 Not specified [2]
Tween 20 Not specified [5]
Co-surfactants PEG 400 3.8 [6]
Propylene glycol Not specified [2]
Ethanol Not specified [6]

Based on solubility data, the following component combinations are recommended:

  • Oil phase: Oleic acid or peppermint oil at 5-20% w/w
  • Surfactant: Tween 80 or Tween 40 at 10-20% w/w
  • Co-surfactant: PEG 400 or propylene glycol at 5-10% w/w
  • Aqueous phase: Deionized water to 100% w/w

The surfactant-to-co-surfactant (Smix) ratio significantly impacts nanoemulsion formation and stability. A 5:1 weight ratio of Tween 40 to propylene glycol has demonstrated optimal performance in pseudo-ternary phase diagram studies [2].

Pseudo-Ternary Phase Diagram Construction

Pseudo-ternary phase diagrams are essential tools for identifying the precise concentration ranges where stable nanoemulsions form.

Table 2: Optimized Nanoemulsion Composition Zones Based on Phase Behavior

Component Concentration Range (% w/w) Role in Formulation
Oil phase 10-15% Solubilizes drug, affects permeability
Smix (S:CoS 5:1) 20-30% Stabilizes interface, reduces surface tension
Aqueous phase 55-70% Continuous phase, completes 100%
Drug loading 1% Therapeutic concentration

The methodology for phase diagram construction involves:

  • Preparing mixtures of oil and Smix at different weight ratios (e.g., 1:9, 2:8, 3:7, up to 9:1)
  • Titrating each mixture with aqueous phase dropwise under moderate magnetic stirring
  • Visually assessing mixtures for transparency, flowability, and phase separation
  • Identifying the nanoemulsion region where spontaneous formation occurs
  • Selecting optimal formulations from the nanoemulsion zone for further development [2]

Experimental Protocols

Spontaneous Emulsification Method

The following detailed protocol outlines the preparation of this compound nanoemulsion using spontaneous emulsification:

workflow start Start Preparation step1 Weigh 1% w/w this compound using analytical balance start->step1 step2 Dissolve drug in 10-15% w/w oil phase (Oleic acid or Peppermint oil) with gentle heating to 40±5°C step1->step2 step3 Add 20-30% w/w surfactant/co-surfactant mixture (Tween 80:PEG 400 or Tween 40:Propylene glycol) Maintain temperature at 40±5°C step2->step3 step4 Subject mixture to sonication for 30 minutes at 40±5°C until complete drug dissolution step3->step4 step5 Cool mixture to 30±5°C step4->step5 step6 Slowly add remaining aqueous phase (55-70% w/w deionized water) dropwise with continuous magnetic stirring step5->step6 step7 Continue stirring for 15 minutes to form homogeneous nanoemulsion step6->step7 step8 End Preparation step7->step8

Critical Parameters and Considerations:

  • Temperature control: Maintain 40±5°C during drug dissolution to ensure complete solubilization without degradation
  • Mixing speed: Use moderate magnetic stirring (500-800 rpm) to ensure homogeneous mixing without introducing excessive air
  • Addition rate: Add aqueous phase slowly (dropwise) to facilitate spontaneous emulsification
  • Equipment: Standard laboratory equipment including water bath, sonicator, and magnetic stirrer is sufficient
  • Drug loading: this compound at 1% w/w concentration has been successfully incorporated [5] [2]
Nanoemulsion to Nanoemulgel Conversion

For enhanced topical application, the nanoemulsion can be incorporated into a gel matrix to form a nanoemulgel:

  • Gel base preparation: Disperse 1-3% w/w gelling agent (Carbopol 934 or HPMC) in deionized water with continuous stirring
  • pH adjustment: For Carbopol gels, adjust to pH 6-6.5 using triethanolamine to activate gelling
  • Combination: Mix nanoemulsion and gel base in 1:1 ratio with gentle stirring to obtain homogeneous nanoemulgel
  • Preservation: Add methyl and propylparaben (0.1-0.2% w/w) dissolved in propylene glycol as preservative [6] [2]

Characterization and Evaluation Methods

Comprehensive characterization is essential to ensure optimal nanoemulsion properties and performance.

Table 3: Standard Characterization Methods for this compound Nanoemulsion

Parameter Method Specifications Reference
Droplet size Dynamic light scattering 80-200 nm [6] [2]
Polydispersity index (PDI) Dynamic light scattering <0.3 indicates monodisperse system [4]
Zeta potential Electrophoretic mobility ±30 mV indicates good stability [6]
Drug content HPLC/UV spectroscopy 95-105% of theoretical loading [2]
Entrapment efficiency Ultracentrifugation/ dialysis >90% [6]
pH pH meter 5.5-6.5 for topical compatibility [2]
Viscosity Rotational viscometer Suitable for topical application [6]
In vitro drug release Franz diffusion cell 85-95% over 24 hours [6]
Detailed Analytical Protocols

Droplet Size and Zeta Potential Analysis:

  • Dilute nanoemulsion appropriately with distilled water (1:100)
  • Place in appropriate cuvette for dynamic light scattering measurements
  • Measure droplet size at 25°C with 90° scattering angle
  • For zeta potential, use electrophoretic light scattering with appropriate cell
  • Perform triplicate measurements for statistical accuracy [6]

In Vitro Drug Release Studies:

  • Use Franz diffusion cells with synthetic membrane or excised skin
  • Place nanoemulsion in donor compartment
  • Fill receptor chamber with phosphate buffer (pH 5.5) for skin compatibility
  • Maintain temperature at 32±1°C to simulate skin surface temperature
  • Withdraw samples at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h)
  • Analyze drug concentration using validated HPLC method [6] [2]

HPLC Method Parameters:

  • Column: C18 reverse phase (100 mm × 4.6 mm, 3.5 μm)
  • Mobile phase: Methanol: ammonium dihydrogen phosphate (0.05 M) (85:15 v/v)
  • Flow rate: 2.0 mL/min
  • Detection: UV at 230 nm
  • Retention time: ~4.78 minutes [2]

Stability Assessment Protocol

Long-term stability is critical for pharmaceutical product development. The following protocol evaluates nanoemulsion stability:

  • Storage conditions: Store samples at 5°C±3°C (refrigerated), 25°C±2°C/60%±5% RH (room temperature), and 40°C±2°C/75%±5% RH (accelerated)
  • Evaluation time points: 0, 1, 3, and 6 months
  • Parameters monitored: Appearance, pH, viscosity, droplet size, PDI, drug content
  • Centrifugation test: Subject to 3500 rpm for 30 minutes and observe phase separation
  • Freeze-thaw cycles: Conduct 3 cycles between -20°C and 25°C with storage for 24 hours at each temperature [6]

Stable formulations should maintain physicochemical properties within acceptable limits throughout the study period with no signs of phase separation, creaming, or cracking.

Antifungal Efficacy Assessment

To confirm therapeutic efficacy post-formulation:

  • Zone of inhibition: Use agar well diffusion method against Candida albicans and Trichophyton mentagrophytes
  • Compare with marketed products: Demonstrate superior or equivalent efficacy to conventional formulations
  • Minimum inhibitory concentration (MIC): Determine using broth microdilution method [6]

Conclusion and Technical Considerations

The spontaneous emulsification method provides a robust, reproducible approach for formulating this compound nanoemulsions with enhanced solubility and potential for improved therapeutic efficacy. The key advantages of this technology include increased drug loading capacity, enhanced skin penetration, sustained release properties, and thermodynamic stability.

Critical Success Factors:

  • Precise component selection based on comprehensive solubility studies
  • Optimization of Smix ratio and concentration using pseudo-ternary phase diagrams
  • Controlled processing parameters during emulsification
  • Comprehensive characterization to ensure desired physicochemical properties

This protocol provides researchers with a detailed framework for developing effective topical nanoemulsion formulations of this compound, addressing the inherent challenges of this valuable antifungal agent while leveraging the advantages of nanocarrier systems for improved dermatological therapy.

References

Comprehensive Application Notes and Protocols: Validated Stability-Indicating HPLC Method for Analysis of Econazole Nitrate

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction

Econazole nitrate is a broad-spectrum imidazole antifungal agent widely used in topical formulations for the treatment of skin infections. Analytical method validation is a critical requirement in pharmaceutical analysis to ensure the identity, strength, quality, purity, and potency of drug substances and products. High-performance liquid chromatography with diode array detection (HPLC-DAD) has emerged as a powerful technique for the simultaneous determination of this compound and related compounds in complex formulations. This application note provides a detailed protocol for a validated stability-indicating HPLC method that enables precise quantification of this compound while effectively separating it from potential degradants and excipients.

The International Conference on Harmonization (ICH) guidelines mandate that analytical methods used for quality control must be properly validated to provide reliable data for regulatory submissions. The method described herein has been developed and validated in accordance with these regulatory requirements and demonstrates excellent performance characteristics for the analysis of this compound in pharmaceutical dosage forms. By implementing this robust HPLC protocol, researchers and quality control professionals can ensure accurate and reproducible results throughout the product lifecycle.

Method Overview

The HPLC method detailed in this application note represents a comprehensive approach to this compound analysis, specifically designed to separate the active pharmaceutical ingredient from preservatives (benzoic acid), antioxidants (butylated hydroxyanisole), and potential degradation products. This method has been demonstrated to be stability-indicating through forced degradation studies, making it suitable for both quality control and stability testing applications. The method employs a gradient elution profile with a C8 column and mobile phase consisting of 0.2% w/v phosphoric acid (pH 3.0) and methanol, with detection at multiple wavelengths to optimize sensitivity for each analyte [1].

This validated method offers several significant advantages over alternative techniques. While capillary zone electrophoresis has been reported for this compound determination [2] [3], the HPLC approach provides superior separation efficiency for complex mixtures. Similarly, UV spectrometric methods [4] lack the capability to separate degradation products, while HPTLC methods [5] may offer lower reproducibility for quantitative analysis. The simultaneous determination of multiple components in a single analysis significantly enhances laboratory efficiency and reduces analytical costs compared to methods that require separate procedures for actives and preservatives.

Experimental Design

Instrumentation and Materials

The HPLC system should consist of the following components: a quaternary gradient pump capable of precise mobile phase mixing, an autosampler with temperature control, a column oven with accurate temperature stabilization (±1°C), and a diode array detector with a high-pressure cell. The system should be connected to a computer workstation with chromatography data software for instrument control, data acquisition, and processing. Prior to method validation, analytical instrument qualification should be performed to verify proper module and system performance in accordance with USP general chapter <1058> on Analytical Instrument Qualification [6].

Materials required:

  • This compound reference standard (known purity ≥98%)
  • Triamcinolone acetonide, benzoic acid, and butylated hydroxyanisole standards
  • HPLC-grade methanol and water
  • Phosphoric acid (ACS grade) and ammonia solution
  • Pharmaceutical cream formulation containing this compound
  • 0.45 μm nylon or PVDF membrane filters
Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification
Column Thermo Hypersil BDS C8 (4.6 × 150 mm, 5 μm particle size)
Mobile Phase A 0.2% w/v phosphoric acid (adjusted to pH 3.0 using ammonia solution)
Mobile Phase B Methanol (HPLC grade)
Gradient Program Time (min) → %B: 0→50, 5→60, 10→70, 15→80, 20→90, 25→90, 30→50
Flow Rate 1.0 mL/min
Column Temperature 25°C ± 2°C
Injection Volume 10 μL
Detection Wavelengths 225 nm (this compound, benzoic acid), 242 nm (triamcinolone acetonide), 290 nm (butylated hydroxyanisole)
Run Time 35 minutes
Retention Times Benzoic acid: 8.11 min, Triamcinolone acetonide: 12.45 min, Butylated hydroxyanisole: 14.28 min, this compound: 18.36 min [1]

The column should be equilibrated with initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved. The gradient program includes a re-equilibration step to ensure reproducible retention times between injections. When using a different C8 column, minor adjustments to the gradient profile may be necessary to achieve similar separation characteristics.

Sample Preparation

Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of 1000 μg/mL. Prepare working standard solutions by appropriate dilution with mobile phase A to concentrations spanning the expected range (1.5-300 μg/mL for this compound) [1].

Sample Solution Preparation (Cream Formulation): Accurately weigh an amount of cream equivalent to approximately 25 mg of this compound into a 50 mL centrifuge tube. Add 25 mL of methanol and vortex mix for 5 minutes. Sonicate for 10 minutes with occasional shaking, then centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.45 μm membrane filter. Transfer 1.0 mL of the filtrate to a 10 mL volumetric flask and dilute to volume with mobile phase A [1].

Method Validation

Method validation was performed following ICH guidelines Q2(R1) to establish that the analytical procedure is suitable for its intended purpose. The validation protocol included assessments for specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [7] [6].

Validation Parameters and Results

Table 2: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Results for this compound Acceptance Criteria
Linearity Range 1.5-300 μg/mL R² > 0.999
Correlation Coefficient > 0.9999 R² ≥ 0.999
Detection Limit (LOD) 0.15 μg/mL (S/N ≥ 3) Signal-to-noise ratio ≥ 3:1
Quantitation Limit (LOQ) 0.45 μg/mL (S/N ≥ 10) Signal-to-noise ratio ≥ 10:1, RSD < 2%
Precision (Repeatability) RSD < 1.0% (n=6) RSD ≤ 2.0%
Intermediate Precision RSD < 1.5% (different days, analysts, instruments) RSD ≤ 2.0%
Accuracy (Recovery) 98.5-101.2% 98-102%
Robustness RSD < 2.0% for variations in flow rate (±0.1 mL/min), mobile phase pH (±0.1), organic composition (±2%) No significant impact on system suitability

The linearity was evaluated by preparing standard solutions at five to seven concentration levels across the specified range. The correlation coefficient should be greater than 0.999, indicating an excellent relationship between concentration and detector response. The precision was assessed by analyzing six independent sample preparations from a homogeneous sample, with the relative standard deviation (RSD) of peak areas not exceeding 2.0% [1] [8].

System Suitability Testing

System suitability tests verify that the chromatographic system is adequate for the intended analysis. These tests should be performed daily before sample analysis. The following system suitability criteria must be met:

  • Theoretical plates: >2000 for this compound peak
  • Tailing factor: <2.0 for all analytes
  • Repeatability: RSD of peak areas ≤1.0% for five replicate injections of standard solution
  • Resolution: Baseline separation (R > 2.0) between this compound and closest eluting peak

A system suitability test solution should be prepared containing all analytes at approximately 100% of test concentration. The chromatogram should be evaluated to ensure all peaks are well-resolved and meet the above criteria before proceeding with sample analysis [6] [8].

Forced Degradation Studies

Stability-Indicating Capability

The stability-indicating nature of the method was demonstrated through forced degradation studies under various stress conditions, including acidic, alkaline, and neutral hydrolysis, oxidative stress, thermal degradation, and photolytic exposure. The method effectively separated this compound from all degradation products, confirming its capability to accurately measure the active ingredient in the presence of degradants. Peak purity was verified using diode array detection, confirming the homogeneity of the econazole peak in stressed samples [1].

Forced degradation should result in approximately 5-15% degradation of the active ingredient to demonstrate the method's ability to detect changes in drug substance stability. If the sample shows no degradation after harsh conditions (e.g., 2 mol/L acid or base at 90°C for 12 hours), it can be considered stable under those conditions, and no further degradation is needed. After degradation treatment, both sample solution and blank solvent should be adjusted to the pH of the mobile phase before injection to prevent adverse effects on the column [8].

Experimental Protocol for Forced Degradation

Acidic Degradation: Add 1 mL of 1N hydrochloric acid to 10 mg of this compound in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool to room temperature, neutralize with 1N sodium hydroxide, and dilute to volume with methanol.

Alkaline Degradation: Add 1 mL of 1N sodium hydroxide to 10 mg of this compound in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool to room temperature, neutralize with 1N hydrochloric acid, and dilute to volume with methanol.

Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 10 mg of this compound in a 10 mL volumetric flask. Allow to stand at room temperature for 1 hour. Dilute to volume with methanol.

Thermal Degradation: Expose solid this compound to dry heat at 80°C for 24 hours. Prepare a solution of the exposed material in methanol at appropriate concentration.

Photolytic Degradation: Expose solid this compound to UV light (approximately 4500 lux) for 48 hours. Prepare a solution of the exposed material in methanol at appropriate concentration [1] [8].

After each treatment, analyze the samples using the validated HPLC method. Compare the chromatograms with those from untreated samples to identify degradation products and assess method selectivity.

Application to Pharmaceutical Dosage Forms

The validated HPLC method has been successfully applied to the analysis of this compound in cream dosage forms. The method effectively separates the drug from formulation excipients, preservatives, and antioxidants, providing accurate quantification of the active ingredient. Sample preparation involves a simple extraction procedure with methanol, followed by filtration and dilution, demonstrating the method's practicality for routine quality control applications [1].

For assay determination, inject the prepared sample solution and calculate the this compound content by comparing the peak area with that of the reference standard. The acceptance criteria for the dosage form should be within 90-110% of the labeled claim. For content uniformity testing, analyze ten individual dosage units and calculate the acceptance value according to pharmacopeial requirements. The RSD for content uniformity should not exceed 6.0% [8].

The following workflow diagram illustrates the complete process from method development to application:

G Start Start Method Development Literature Literature Review & Method Selection Start->Literature Conditions Establish Initial Chromatographic Conditions Literature->Conditions Optimization Method Optimization (Selectivity, Efficiency) Conditions->Optimization Validation Method Validation Optimization->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Robustness Robustness Validation->Robustness Application Application to Dosage Forms Specificity->Application Linearity->Application Precision->Application Accuracy->Application Robustness->Application QC Routine Quality Control Application->QC

Figure 1: HPLC Method Development and Validation Workflow

Conclusions

The validated stability-indicating HPLC-DAD method described in this application note provides a robust and reliable approach for the simultaneous determination of this compound, triamcinolone acetonide, benzoic acid, and butylated hydroxyanisole in cream dosage forms. The method demonstrates excellent separation efficiency, specificity, linearity, precision, and accuracy across the validated concentration range. The forced degradation studies confirm the stability-indicating capability of the method, making it suitable for both quality control testing and stability studies.

This method offers significant advantages over existing techniques, including its ability to simultaneously quantify multiple active and inactive components, its comprehensive validation according to regulatory guidelines, and its practical application to real pharmaceutical formulations. Implementation of this method in quality control laboratories can ensure the consistent quality, safety, and efficacy of this compound-containing products throughout their shelf life.

References

Application Notes & Protocols: Preparation of Econazole Nitrate-Loaded Mesoporous Silica Nanoparticles (EN-MSNs)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Mesoporous Silica Nanoparticles (MSNs) have emerged as a transformative solution in drug delivery, overcoming limitations of conventional systems such as poor permeability, toxicity, and suboptimal efficacy [1]. Their remarkable structural tunability, high surface area, and biocompatibility make them an excellent vehicle for antifungal agents like Econazole Nitrate (EN) [2]. EN, a broad-spectrum imidazole antifungal, suffers from poor aqueous solubility, skin irritation, and requires frequent administration in conventional formulations. Loading EN into MSNs enhances its stability, provides controlled release, improves skin penetration, and reduces side effects, offering a superior platform for treating resistant fungal infections [2]. This protocol details a statistically optimized sol-gel method for the preparation and evaluation of EN-loaded MSNs.

2. Synthesis Protocol: Sol-Gel Method The following is a step-by-step procedure for preparing drug-loaded MSNs via the sol-gel process, adapted from a central composite rotatable design (CCRD) study [2].

  • 2.1. Materials

    • Silica Source: Tetraethyl orthosilicate (TEOS).
    • Drug: this compound (EN).
    • Catalyst: Hydrochloric acid (HCl, 0.1 M) and Ammonium hydroxide (NH₄OH, 0.08 M).
    • Solvent: Absolute ethanol.
    • Oil Phase: Vegetable oil.
    • Equipment: Magnetic stirrer, homogenizer, beakers, and filtration setup.
  • 2.2. Experimental Procedure

    • Sol Formation: Mix 0.1 M HCl and distilled water with 300 mg of TEOS in a beaker. Stir at 200 rpm at room temperature.
    • Drug Solution Preparation: Dissolve 300 mg of EN in a suitable volume of ethanol.
    • Drug Incorporation: Pour the EN solution into the TEOS-containing sol under continuous homogenization.
    • Cooling: Cool the obtained drug-loaded sol to 4°C.
    • Gelation (pH Adjustment): Under continuous stirring, add 0.08 M NH₄OH dropwise to adjust the pH to 5.8, triggering the conversion of sol to gel. Record the gelation time.
    • Nanoparticle Precipitation: Add the gel dropwise to 100 ml of vegetable oil while stirring vigorously at 1000 rpm. Continue stirring until nanoparticles precipitate at the bottom of the beaker.
    • Recovery: Filter the resulting drug-loaded MSNs, wash thoroughly with distilled water, and allow them to dry at room temperature.

The workflow below illustrates the preparation and loading process.

EN_MSN_Synthesis Start Start Synthesis Sol Mix TEOS, 0.1M HCl, and H₂O Start->Sol DrugSol Dissolve this compound in Ethanol Sol->DrugSol Combine Combine Drug Solution with TEOS Sol DrugSol->Combine Cool Cool Mixture to 4°C Combine->Cool Gel Add NH₄OH dropwise Adjust pH to 5.8 Cool->Gel Precipitate Add Gel to Vegetable Oil Stir at 1000 rpm Gel->Precipitate Recover Filter, Wash, and Dry Nanoparticles Precipitate->Recover End EN-Loaded MSNs Recover->End

3. Optimization and Formulation Design To achieve high-yield and controlled-release MSNs, a Central Composite Rotatable Design (CCRD) is recommended. This statistical approach efficiently studies the interactive effects of critical formulation variables.

  • 3.1. Independent Variables and Levels The table below outlines the factors and their levels as used in the CCRD.

    Table 1: Independent Variables and Their Levels in the CCRD | Variable | Name | Levels | | :--- | :--- | :--- | | X1 | Oil Concentration | 30 ml - 100 ml | | X2 | Stirring Time | 1 hour - 3 hours | | X3 | pH | 4.47 - 7.00 |

  • 3.2. Dependent Variables (Responses) The process is optimized for the following key responses:

    • Y1: Percentage Yield (%)
    • Y2: EN Release (%)
    • Y3: TA Release (Note: In the cited study, EN was co-loaded with Triamcinolone Acetonide (TA). For EN-only loading, this response would be excluded.)
  • 3.3. Optimized Formulation Parameters The CCRD model can identify an optimized set of parameters. One reported optimized formulation is [2]:

    • Oil Concentration: 100 ml
    • Stirring Time: 2 hours
    • pH: 5.6 This combination was predicted to yield a zeta potential of -25 mV (indicating good physical stability), a high percentage yield, and efficient drug release.

4. Characterization and Evaluation Protocols Rigorous characterization is essential to confirm the successful formation and desired properties of EN-MSNs.

  • 4.1. Physicochemical Characterization

    • Yield: Calculate the percentage yield from the weight of obtained MSNs relative to the total weight of input materials.
    • Particle Size and Distribution: Analyze using dynamic light scattering. Optimized EN-TA-MSNs showed a size range of 450–600 nm [2].
    • Zeta Potential: Measure using electrophoretic light scattering. A value of -25 mV indicates good colloidal stability, preventing aggregation [2].
    • Morphology (SEM): Use Scanning Electron Microscopy to confirm spherical morphology and a smooth, non-porous external surface after drug loading.
  • 4.2. Drug-Polymer Interaction Studies

    • Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the absence of chemical interaction between EN and the silica matrix, indicating mere physical encapsulation.
    • Differential Scanning Calorimetry (DSC): The absence of the characteristic crystalline EN melting peak in the MSN spectrum suggests the drug is in an amorphous state within the pores.
    • X-Ray Diffraction (XRD): A diffused pattern for EN-MSNs, compared to the crystalline peaks of pure EN, further confirms the amorphous dispersion of the drug.
  • 4.3. In Vitro Drug Release Study

    • Procedure: Use Franz diffusion cells. Place a known amount of EN-MSNs in the donor compartment, with a buffer (e.g., pH 5.5 or 7.4) in the receptor compartment.
    • Sampling: Withdraw samples from the receptor compartment at predetermined time intervals and analyze via HPLC or UV-Vis spectrophotometry.
    • Data: The optimized formulation should demonstrate a sustained release profile. One study reported an EN release of approximately 68% from an optimized co-loaded system [2].

The following diagram summarizes the key characterization steps and their logical sequence.

Characterization Start EN-Loaded MSNs Size Particle Size & Zeta (DLS) Start->Size Morph Morphology (SEM) Size->Morph State Drug State Analysis (XRD, DSC, FTIR) Morph->State Release In Vitro Release (Franz Cell) State->Release Bio Biological Evaluation (Cytotoxicity, Antifungal) Release->Bio

5. Biological Evaluation

  • Cytotoxicity (Cell Viability): Assess using an MTT assay on relevant cell lines (e.g., keratinocytes). EN-MSNs should show a higher cell survival rate (e.g., 90%) compared to pure drugs, indicating reduced cytotoxicity [2].
  • In Vivo Antifungal Activity: Conduct studies on an animal model (e.g., rabbits infected with Candida albicans). EN-MSNs are significantly superior in eradicating infection and promoting wound healing compared to pure drug suspensions [2].
  • Skin Irritation Studies: Perform according to established guidelines (e.g., Draize test). A key advantage of MSNs is the absence of erythema, whereas pure drugs can cause a significant irritant reaction [2].

6. Troubleshooting Guide

Issue Possible Cause Suggested Remedy
Low Yield Incomplete precipitation or loss during filtration Optimize oil concentration and stirring time; ensure complete washing.
Large Particle Size Too rapid gelation or high oil viscosity Adjust pH adjustment rate; consider using a different oil or surfactant.
Poor Drug Release Drug crystallized on external surface or pore blocking Ensure proper washing after synthesis; verify drug is loaded inside pores via DSC/XRD.
Formulation Instability (Aggregation) Low zeta potential Ensure proper drying and storage; functionalize surface to increase charge.

References

Econazole Nitrate thin film hydration method transferosomes

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Econazole Nitrate Transferosomes

1. Introduction this compound (EN) is a broad-spectrum imidazole antifungal agent used to treat various skin infections. However, it belongs to Biopharmaceutical Classification System (BCS) Class II, characterized by poor aqueous solubility, which can limit its skin penetration and therapeutic efficacy after topical application [1]. Transferosomes (TFs) are ultra-deformable vesicular systems composed of phospholipids and an edge activator. They can improve the transdermal delivery of drugs by squeezing through intercellular spaces of the stratum corneum, the skin's main barrier, thereby enhancing skin penetration and providing a controlled release of the drug [2] [1].

2. Formulation Composition & Optimization The formulation of EN-loaded transferosomes involves a blend of phospholipids and edge activators.

  • Objective: To develop a stable and efficacious transfersomal gel of this compound to improve topical delivery and patient compliance [2].
  • Quality Target Product Profile (QTPP): Key targets include high entrapment efficiency, controlled drug release, appropriate particle size for skin penetration, and physical stability.
  • Design of Experiment (DoE): A Box-Behnken design can be employed for optimization. Independent variables typically include the concentration of phospholipid (e.g., Soyabean lecithin) and concentrations of two different edge activators (e.g., Sodium Cholate and Span 80). Dependent variables evaluated are particle size, percent entrapment efficiency, and percent drug release [1].

The table below summarizes typical components and their roles in the formulation:

Table 1: Typical Composition of EN-Loaded Transferosomes

Component Example Concentration Function/Role
This compound Active drug Broad-spectrum antifungal agent [1]
Phospholipid (e.g., Soyabean lecithin, Cholesterol) Matrix-forming component Forms the primary bilayer structure of the vesicle [2]
Edge Activator (e.g., Sodium Cholate, Span 80, Brij 35) Surfactant that destabilizes the lipid bilayer, conferring flexibility and deformability [2]
Solvent System Methanol, Chloroform Used in the thin film hydration process [1]
Hydration Medium Phosphate Buffer Saline (PBS) Aqueous medium for hydrating the thin film [1]

3. Experimental Protocol: Thin Film Hydration Method

The following is a detailed step-by-step protocol for preparing EN transferosomes using the thin film hydration method [1].

Step 1: Preparation of the Thin Film

  • Accurately weigh this compound, phospholipid (e.g., soy lecithin), and edge activators (e.g., sodium cholate, Span 80).
  • Dissolve the weighed mixture in a round-bottom flask using a blend of organic solvents, typically methanol and chloroform in a 1:1 ratio.
  • Evaporate the organic solvents under reduced pressure using a rotary evaporator. A common parameter is to rotate at 90 rpm for 30 minutes at a temperature of 60°C.
  • This process will result in the formation of a thin, dry lipid film on the inner walls of the flask.

Step 2: Hydration of the Film

  • Hydrate the dry lipid film by adding a specific volume of phosphate buffer saline (PBS, pH 7.4) to the flask.
  • Rotate the flask at 90 rpm for 1 hour at room temperature without vacuum. This allows the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

Step 3: Size Reduction

  • To obtain a homogenous suspension of small, unilamellar vesicles, subject the hydrated vesicle suspension to a sonication process for a short duration (e.g., 30 minutes).

Step 4: Formation of Transfersomal Gel

  • To facilitate topical application, incorporate the optimized transfersomal suspension into a gel base.
  • Disperse Carbopol 940 (1% w/w) in the transfersomal suspension with gentle stirring. Allow it to soak for 30 minutes.
  • Neutralize the mixture using triethanolamine to form a gel with a suitable consistency.

4. Characterization and Evaluation The prepared EN-loaded transferosomes and the final gel are evaluated for critical quality attributes. The table below summarizes typical results from research studies:

Table 2: Characterization of EN-Loaded Transferosomes and Gel

Parameter Method / Instrument Typical Results
Particle Size Dynamic Light Scattering 0.28 - 0.71 µm [1]
Zeta Potential Electrophoretic Light Scattering ~ -27 mV to -30 mV [3] [4]
Entrapment Efficiency (%) Ultracentrifugation / Dialysis 31.5% - 78.3% [1] [4]
Drug Content (%) UV-Spectroscopy >90% [2] [4]
In Vitro Drug Release Franz Diffusion Cell 80.01% - 95.9% over 6-24 hours [2] [1]
pH pH Meter 5.68 ± 0.86 [4]
Viscosity Viscometer ~10,390 cPs [4]

Additional Evaluations:

  • Drug Release Kinetics: The drug release from optimized transferosomal gel often follows the Higuchi model, indicating a diffusion-controlled release mechanism [3].
  • Antifungal Activity: Studies show that EN-loaded transfersomal gel exhibits a significantly larger zone of inhibition against fungi like Candida albicans compared to a conventional marketed gel, confirming enhanced efficacy [1].
  • Stability Studies: Formulations are typically stored at different temperature conditions (e.g., 4°C, 25°C, 40°C) and monitored for changes in particle size, drug content, and pH over a period to assess stability [2].

Experimental Workflow Diagram

The following diagram illustrates the complete preparation and evaluation workflow for this compound transferosomal gel.

cluster_film 1. Thin Film Formation cluster_hydration 2. Vesicle Formation cluster_eval 3. Transferosome Evaluation cluster_gel 4. Gel Formulation cluster_final_eval 5. Final Product Evaluation start Start: Formulation of This compound Transferosomes film_step1 Weigh & Dissolve Components: - this compound - Phospholipid - Edge Activator in Methanol:Chloroform (1:1) start->film_step1 film_step2 Evaporate Solvents (Rotary Evaporator: 60°C, 90 rpm, 30 min) film_step1->film_step2 film_step3 Form Dry Lipid Film film_step2->film_step3 hydration_step1 Hydrate Film with Phosphate Buffer (pH 7.4) (Rotation, 90 rpm, 1 hr) film_step3->hydration_step1 hydration_step2 Formation of Multilamellar Vesicles (MLVs) hydration_step1->hydration_step2 hydration_step3 Sonicate Suspension (30 min) hydration_step2->hydration_step3 hydration_step4 Formation of Unilamellar Transferosomes hydration_step3->hydration_step4 eval_step1 Characterize Vesicles: - Particle Size & PDI - Zeta Potential - Entrapment Efficiency hydration_step4->eval_step1 gel_step1 Disperse Carbopol 940 in Transferosome Suspension eval_step1->gel_step1 gel_step2 Neutralize with Triethanolamine gel_step1->gel_step2 gel_step3 Form Transfersomal Gel gel_step2->gel_step3 final_eval_step1 Evaluate Gel: - Drug Content & pH - Viscosity - In Vitro Drug Release - Antifungal Activity gel_step3->final_eval_step1

Discussion and Conclusion

The data from various studies conclusively demonstrates that the thin film hydration method is a robust and effective technique for formulating this compound-loaded transferosomes. The process yields vesicles with desirable characteristics such as nanometric particle size, high entrapment efficiency, and negative zeta potential, which contributes to colloidal stability [1] [4].

The subsequent incorporation of these optimized transferosomes into a Carbopol gel base further enhances the utility of the formulation for topical application. The final transfersomal gel shows superior performance compared to conventional formulations, including sustained drug release over an extended period (up to 24 hours) and significantly higher antifungal activity [2] [1]. This is attributed to the ability of transferosomes to act as a drug reservoir and their enhanced penetration through the stratum corneum barrier [1].

References

Comprehensive Application Notes and Protocols: Optimization of Econazole Nitrate Carbopol Gel Base for Topical Antifungal Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Econazole nitrate is a broad-spectrum imidazole derivative antifungal agent used extensively in the treatment of various cutaneous fungal infections including tinea pedis, tinea cruris, tinea corporis, and cutaneous candidiasis. As a BCS Class II drug, it exhibits high permeability but low solubility, presenting significant formulation challenges. The objective of this application note is to provide a detailed protocol for optimizing Carbopol 940-based gel formulations containing this compound, focusing on achieving optimal physicochemical properties and enhanced drug delivery characteristics for topical application.

Topical gels offer significant advantages over traditional creams and ointments, including improved drug release characteristics, better spreadability, and enhanced patient compliance. The optimization of Carbopol 940 concentration is particularly critical as it directly influences key gel properties such as viscosity, spreadability, drug release profile, and overall stability. These application notes provide researchers with standardized protocols for developing and characterizing this compound topical gel formulations, with comprehensive methodologies for assessing both physical properties and biological performance.

Formulation Composition and Optimization

Raw Materials and Chemicals

The following materials are required for the preparation of this compound topical gel: this compound API (active pharmaceutical ingredient), Carbopol 940 (gelling agent), Capmul MCM C8 (emollient and solubilizer), propylene glycol (plasticizer), methyl paraben and propyl paraben (preservative system), triethanolamine (pH adjusting agent), and purified water (solvent base).

Formulation Composition Table

Table 1: Optimized composition for this compound topical gel formulations

Ingredients F1 F2 F3 F4 F5 F6
This compound 1.00% 1.00% 1.00% 1.00% 1.00% 1.00%
Capmul MCM C8 5.00% 5.00% 5.00% 5.00% 5.00% 5.00%
Carbopol 940 0.75% 1.00% 1.25% 1.50% 1.75% 2.00%
Propylene glycol 20.00% 20.00% 20.00% 20.00% 20.00% 20.00%
Methyl Paraben 0.15% 0.15% 0.15% 0.15% 0.15% 0.15%
Propyl paraben 0.30% 0.30% 0.30% 0.30% 0.30% 0.30%
Triethanolamine 2.00% 2.00% 2.00% 2.00% 2.00% 2.00%
Water (q.s.) 100% 100% 100% 100% 100% 100%

Source: [1]

Preparation Method
  • Step 1: Disperse the required quantity of Carbopol 940 in approximately 50 mL of purified water with continuous stirring at 800-1000 rpm using a mechanical stirrer. Allow it to hydrate for 60 minutes until a clear gel forms.
  • Step 2: In a separate vessel, dissolve this compound in a viscous mixture of propylene glycol and Capmul MCM C8 with gentle heating (40-45°C) until completely dissolved.
  • Step 3: Add the methyl paraben and propyl paraben to the drug solution while maintaining continuous stirring.
  • Step 4: Gradually incorporate the drug solution into the Carbopol 940 gel base with constant stirring to ensure uniform distribution.
  • Step 5: Adjust the pH to approximately 6.0 using triethanolamine to neutralize the gel and achieve optimal viscosity and skin compatibility.
  • Step 6: Add sufficient purified water to achieve the final weight (100%) and mix homogenously for 15-20 minutes.
  • Step 7: Allow the gel to stand for 24 hours to eliminate entrapped air and stabilize the formulation.

Physical Characterization Protocols

Visual Appearance and Homogeneity

Protocol: Visually examine the prepared gel formulations against a white and black background in transparent glass containers. Assess for color, clarity, and presence of particulate matter. Evaluate homogeneity by observing the consistency of the gel structure and absence of aggregates. Acceptance Criteria: Formulations should be transparent and pale yellow in appearance with excellent homogeneity and no visible aggregates [1].

pH Determination

Protocol: Calibrate a digital pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.0). Disperse 1.0 g of gel in 100 mL of purified water and stir continuously. Immerse the electrode in the solution and record the pH value after stabilization. Perform measurements in triplicate for each formulation. Acceptance Criteria: The pH should be approximately 6.0 ± 0.5 to maintain skin compatibility and minimize risk of irritation upon application [1].

Viscosity and Rheological Properties

Protocol: Determine viscosity using a rotational viscometer with spindle number 6 at 10 rpm. Place approximately 50 g of gel in the sample beaker and allow it to equilibrate to 25°C ± 0.5°C. Lower the spindle into the sample and record the viscosity reading after stabilization. Conduct measurements in triplicate. Expected Results: Viscosity increases significantly with higher Carbopol 940 concentrations, ranging from approximately 8,000-25,000 cP across the 0.75%-2.00% concentration range [1].

Spreadability Measurement

Protocol: Place 1 g of gel between two glass slides (20 × 20 cm) and apply uniform pressure. After one minute, apply weights (50 g) to the upper slide and measure the diameter of the spread circle. Calculate spreadability using the formula: S = M × L / T, where M is the weight tied to the upper slide, L is the length of the glass slide, and T is the time taken. Expected Results: Spreadability decreases with increasing Carbopol 940 concentration due to enhanced viscosity and gel strength [1].

Drug Content Uniformity

Protocol: Weigh 1 g of gel accurately and dissolve in 100 mL of suitable solvent (methanol:water, 70:30). Shake vigorously for 15 minutes, then filter through a 0.45 μm membrane filter. Dilute the filtrate appropriately and analyze using UV spectrophotometry at 218 nm. Calculate drug content using a pre-established calibration curve. Acceptance Criteria: Drug content should be 95%-105% of the labeled claim [1].

Table 2: Physical characterization results for this compound gel formulations

Formulation Physical Appearance Color Homogeneity pH Viscosity (cP) Spreadability (g.cm/s)
F1 Transparent Pale yellow No aggregates 6.0 ± 0.2 ~8,000 High
F2 Transparent Pale yellow No aggregates 6.0 ± 0.2 ~12,000 Moderate
F3 Transparent Pale yellow No aggregates 6.0 ± 0.2 ~16,000 Moderate
F4 Transparent Pale yellow No aggregates 6.0 ± 0.2 ~20,000 Low
F5 Transparent Pale yellow No aggregates 6.0 ± 0.2 ~23,000 Low
F6 Transparent Pale yellow No aggregates 6.0 ± 0.2 ~25,000 Very Low

Source: [1]

Antifungal Activity Assessment

Cup Plate Diffusion Method

Protocol:

  • Prepare Sabouraud dextrose agar plates and inoculate with standardized spore suspension (1 × 10⁶ CFU/mL) of test organisms (Candida albicans and Aspergillus fumigatus).
  • Create wells of 6 mm diameter in the solidified agar using a sterile borer.
  • Fill the wells with 0.1 g of this compound gel formulations, ensuring complete filling without air bubbles.
  • Include appropriate controls (blank gel base and standard antifungal solutions).
  • Incubate plates at 28°C for 48-72 hours for fungi.
  • Measure the zones of inhibition in millimeters using a calibrated scale.

Expected Results: All this compound gel formulations should demonstrate significant zones of inhibition against test organisms, with the blank gel showing no antifungal activity. Formulations with optimized drug release profiles may show larger inhibition zones compared to others [1].

Drug Release and Mechanism Studies

In Vitro Release Study

Protocol:

  • Use Franz diffusion cells with cellulose acetate membrane (molecular weight cutoff 12-14 kDa).
  • Place 1 g of gel formulation in the donor compartment.
  • Fill receptor compartment with phosphate buffer (pH 5.5 or 7.4) maintained at 32°C ± 0.5°C to simulate skin temperature.
  • Stir receptor medium continuously at 600 rpm using magnetic stirrers.
  • Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 18, 24 hours) and replace with fresh buffer.
  • Analyze samples using UV spectrophotometry at 218 nm or validated HPLC method.
  • Calculate cumulative drug release and plot release profiles.
Release Kinetics and Mechanism

Protocol:

  • Fit release data to various mathematical models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.
  • Calculate correlation coefficients (R²) for each model to determine the best fit.
  • For the Korsmeyer-Peppas model, determine the release exponent (n) value to identify the drug release mechanism.
  • Interpretation: n values greater than 0.5 and less than 1.0 indicate that this compound release is controlled by both diffusion and gel swelling mechanisms [1].

Table 3: In vitro release profile and kinetic parameters for this compound gels

Formulation % Drug Release (24 hrs) Release Model (Best Fit) Release Exponent (n) Release Mechanism
F1 ~95% Korsmeyer-Peppas 0.65 Anomalous transport
F2 ~90% Korsmeyer-Peppas 0.63 Anomalous transport
F3 ~85% Korsmeyer-Peppas 0.61 Anomalous transport
F4 ~80% Korsmeyer-Peppas 0.59 Anomalous transport
F5 ~75% Korsmeyer-Peppas 0.58 Anomalous transport
F6 ~70% Korsmeyer-Peppas 0.56 Anomalous transport

Source: [1]

Experimental Workflows and Visualization

Formulation Optimization Workflow

The following diagram illustrates the complete experimental workflow for developing and optimizing this compound Carbopol gel formulations:

Diagram 1: Comprehensive workflow for this compound Carbopol gel formulation development and optimization

Drug Release Mechanism Pathway

The following diagram illustrates the drug release mechanism from Carbopol gel matrices:

release_mechanism cluster_mechanism Korsmeyer-Peppas Model: 0.5 < n < 1.0 Hydrated Carbopol Matrix Hydrated Carbopol Matrix Drug Diffusion through Polymer Mesh Drug Diffusion through Polymer Mesh Hydrated Carbopol Matrix->Drug Diffusion through Polymer Mesh Initial release phase Gel Swelling & Relaxation Gel Swelling & Relaxation Hydrated Carbopol Matrix->Gel Swelling & Relaxation Secondary release phase Anomalous Transport Mechanism Anomalous Transport Mechanism Drug Diffusion through Polymer Mesh->Anomalous Transport Mechanism Gel Swelling & Relaxation->Anomalous Transport Mechanism Controlled Drug Release Controlled Drug Release Anomalous Transport Mechanism->Controlled Drug Release Combined mechanism

Diagram 2: Drug release mechanism from Carbopol gel matrix following anomalous transport

Conclusion and Recommendations

The optimization of Carbopol 940 concentration is critical for developing effective this compound topical gel formulations. Based on comprehensive characterization studies, formulations containing 1.0%-1.5% Carbopol 940 provide the optimal balance between rheological properties, drug release characteristics, and patient acceptability. The Korsmeyer-Peppas model accurately describes the release kinetics, with n values between 0.5-1.0 confirming an anomalous transport mechanism governed by both diffusion and polymer relaxation.

For future development, researchers should consider incorporating enhanced solubility approaches such as nanoemulgel systems, which have demonstrated improved drug release profiles (up to 94.2% over 24 hours) and amorphous transformation of this compound, potentially enhancing therapeutic efficacy. Additionally, conducting accelerated stability studies as per ICH guidelines and in vivo pharmacodynamic evaluations would further validate the clinical potential of the optimized formulations.

References

Application Note: Cup Plate Method for Antifungal Efficacy Testing of Econazole Nitrate Gel

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The cup plate method, or agar well diffusion assay, is a standard technique used in pharmaceutical development to evaluate the in vitro antimicrobial activity of topical formulations. This application note details the protocol employed to assess the antifungal efficacy of a novel econazole nitrate gel against common fungal pathogens, specifically Candida albicans and Aspergillus fumigatus [1].

2. Materials and Equipment

  • Test Organisms: Candida albicans and Aspergillus fumigatus [1].
  • Culture Media: Sabouraud Dextrose Agar (SDA) or other appropriate fungal culture medium.
  • Test Formulation: this compound topical gel (e.g., 1% active ingredient) [1].
  • Control: A "standard blank gel" without the active pharmaceutical ingredient (this compound) [1].
  • Equipment: Laminar flow hood, incubator, sterile Petri dishes, sterile cork borer or tube (6-8 mm diameter), sterile swabs, micropipettes.

3. Experimental Protocol

The workflow for the cup plate assay is straightforward, as illustrated below.

Start Start Protocol Step1 1. Inoculate Agar Plates Prepare fungal lawn on SDA plates Start->Step1 Step2 2. Create Wells Bore 6-8 mm wells in solidified agar Step1->Step2 Step3 3. Apply Formulations Fill wells with test gel and blank control Step2->Step3 Step4 4. Incubate and Diffuse Incubate at 25°C for 2-4 hours Then at 28°C for 24-72 hours Step3->Step4 Step5 5. Measure Zones Record inhibition zone diameter (mm) Step4->Step5 End Analyze Results Step5->End

Detailed Procedure
  • Preparation of Inoculated Agar Plates:

    • Prepare Sabouraud Dextrose Agar (SDA) plates according to standard microbiological procedures.
    • Using a sterile swab, create a uniform "lawn" of the test microorganism (C. albicans or A. fumigatus) on the surface of the solidified agar.
  • Creation of Wells:

    • Using a sterile cork borer or tube, bore multiple wells (typically 6-8 mm in diameter) in the inoculated agar.
  • Application of Formulations:

    • Fill the wells with a specified quantity of the test formulation (this compound gel).
    • In a separate well, add the standard blank gel control to account for any antifungal activity from the excipients [1].
  • Incubation and Diffusion:

    • Allow the plates to stand at room temperature (e.g., 25°C) for 2-4 hours to permit pre-diffusion of the drug into the agar.
    • Subsequently, incubate the plates at a temperature suitable for fungal growth (e.g., 28°C) for 24-72 hours [1].
  • Measurement of Zones of Inhibition:

    • After the incubation period, measure the diameter of the clear zones around each well where fungal growth has been inhibited.
    • Measure the zones in millimeters (mm).

Representative Data and Results

The study confirmed the efficacy of the formulated this compound gel using this method. The table below summarizes the key findings.

Table 1: Antifungal Efficacy Results for this compound Gel [1]

Test Organism Formulation Tested Observation Conclusion
Candida albicans This compound Gel Growth inhibition zone observed Formulation demonstrated antifungal activity [1].
Aspergillus fumigatus This compound Gel Growth inhibition zone observed Formulation demonstrated antifungal activity [1].
Candida albicans & Aspergillus fumigatus Standard Blank Gel No zone of inhibition Confirms activity is due to this compound, not gel excipients [1].

Discussion and Notes

  • Mechanism of Action: this compound is a broad-spectrum antifungal agent that acts by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption leads to increased cellular permeability and cell death [2].
  • Formulation Considerations: The gel formulation itself plays a critical role in drug release. The study found that the release of this compound from the Carbopol gel followed the Korsmeyer-Peppas model, indicating that drug release is controlled by a combination of diffusion and gel swelling [1] [3].
  • Assay Validation: The clear negative result from the blank gel control is crucial. It verifies that the observed zones of inhibition are due solely to the activity of this compound and not the gelling agent (Carbopol 940) or other formulation components [1].

References

Econazole Nitrate pseudo-ternary phase diagram nanoemulsion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nanoemulsion Development

Econazole Nitrate (EC) is a broad-spectrum antifungal agent classified as a Biopharmaceutical Classification System (BCS) Class IV drug, characterized by low solubility and low permeability [1] [2]. This poses a significant challenge for its effective delivery in topical formulations.

Nanoemulsions (NEs) are transparent, thermodynamically stable, isotropic systems consisting of oil, surfactant, co-surfactant, and water, with droplet sizes typically ranging from 20 to 400 nm [1]. Incorporating a nanoemulsion into a hydrogel creates a nanoemulgel, which combines the advantages of a high penetration-enhancing capability of NE with the prolonged residence time and user-friendly application of a hydrogel [1] [3].

The pseudo-ternary phase diagram is an essential pre-formulation tool used to visually map the concentrations of oil, surfactant/co-surfactant mixture (S-mix), and water that will form a stable, clear nanoemulsion [4].

Preformulation & Solubility Studies

The first step involves identifying components in which this compound has high solubility.

Solubility of this compound in Various Components

The following table summarizes solubility data reported in recent studies, which is critical for selecting the oil, surfactant, and co-surfactant.

Component Type Component Name Reported Solubility of this compound Source/Reference
Oils Peppermint Oil Selected based on high solubility [1]
Oleic Acid 66.0 mg/mL [3]
Eucalyptus Oil Evaluated [1]
Olive Oil Evaluated [1]
Surfactants Tween 40 Selected based on high solubility [1]
Tween 80 11.23 mg/mL [3]
Brij 35 Evaluated [1]
Co-Surfactants Propylene Glycol (PG) Selected based on high solubility [1]
PEG 400 3.8 mg/mL [3]
Glycerol Evaluated [1]

Experimental Protocol: Solubility Determination

  • Preparation: Place an excess amount of this compound powder into separate glass vials containing 2-3 mL of each individual oil, surfactant, and co-surfactant.
  • Equilibration: Seal the vials and vortex the mixtures. Shake them continuously for 24 hours using a mechanical shaker maintained at 25°C to achieve saturation [1] [2].
  • Separation: After 24 hours, centrifuge the suspensions at 3000 rpm for 5 minutes to separate the undissolved drug [1].
  • Analysis: Carefully withdraw the supernatant. Dilute it appropriately with methanol and analyze the drug concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method [1]. The component in which the drug shows the highest solubility is selected for the formulation.

Construction of a Pseudo-Ternary Phase Diagram

This diagram identifies the precise region of component ratios that form a stable nanoemulsion [4].

Experimental Protocol: Water Titration Method

  • Define S-mix Ratio: First, determine a fixed weight ratio for the surfactant to co-surfactant (S-mix). A common and effective ratio is 5:1 (e.g., Tween 40 to Propylene Glycol) [1].
  • Prepare Oil/S-mix Mixtures: Prepare multiple glass vials with different weight ratios of the selected oil (e.g., Peppermint Oil) to the S-mix. Suggested ratios include 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1 [1] [4].
  • Titrate with Water: For each oil/S-mix mixture, titrate drop-by-drop with deionized water under moderate magnetic stirring at ambient temperature (25°C). After each addition, allow the mixture to equilibrate.
  • Visual Assessment: After equilibration, assess the mixture visually. Note the point at which the mixture transitions from turbid to clear (indicating nanoemulsion formation) and then back to turbid (indicating phase separation). This identifies the boundary of the nanoemulsion region for that specific component ratio [1] [4].
  • Plot the Diagram: Plot the data on a ternary diagram with the three axes representing Oil, S-mix, and Water. The area within the boundaries where clear, stable nanoemulsions form is your region of interest [4].

The following diagram illustrates the logical workflow for this experimental phase.

phase_diagram_workflow Start Start Phase Diagram Construction FixRatio Fix S:CoS Ratio (e.g., 5:1) Start->FixRatio PrepMixtures Prepare Oil/S-mix Mixtures at various weight ratios FixRatio->PrepMixtures Titrate Titrate with Water (Drop-wise, under stirring) PrepMixtures->Titrate Assess Visually Assess Mixture (Note clear/turbid transitions) Titrate->Assess Plot Plot Boundaries on Ternary Diagram Assess->Plot

Preparation of this compound Nanoemulsion

Once a stable formulation point is identified from the phase diagram, you can proceed with drug loading and preparation.

Experimental Protocol: Drug-Loaded Nanoemulsion

  • Heating: Weigh all components of the selected NE formulation (oil, S-mix) except water. Heat them to 40°C ± 5°C in a water bath [1].
  • Drug Incorporation: Add 1% w/w of this compound to the warm mixture. Subject it to sonication for 30 minutes at 40°C ± 5°C to ensure complete dissolution of the drug [1].
  • Emulsification: Cool the mixture to about 30°C. Add the required weight of water up to 100% under moderate stirring to form the final nanoemulsion [1].

Characterization of the Nanoemulsion

Formulations that pass thermodynamic stability tests should be characterized for key properties.

| Parameter | Method of Analysis | Typical Target/Result | | :--- | :--- | :--- | | Thermodynamic Stability | Heating-Cooling Cycle (4°C & 45°C for 48 h each); Centrifugation (3000 rpm for 30 min) | No phase separation, cracking, or creaming [2] | | Droplet Size & PDI | Dynamic Light Scattering (DLS) | 80 - 200 nm; PDI < 0.3 indicates a narrow size distribution [1] [3] | | Zeta Potential | Electrophoretic Light Scattering | | > |±20| mV indicates good physical stability [3] | | Viscosity | Rotational Viscometer | ~4000 - 6000 cP (for nanoemulgel) [3] | | pH | pH Meter | 5.6 - 6.5 (to match skin pH) [1] | | Drug Content | HPLC (using validated method) | Close to 100% (e.g., 96-99%) [1] [3] |

Application Note: From Nanoemulsion to Nanoemulgel

To enhance viscosity for topical application, the optimized nanoemulsion can be incorporated into a gel base.

Protocol: Preparation of Nanoemulgel

  • Prepare Gel Base:
    • For Carbopol 934: Disperse the polymer (e.g., 1-1.5% w/w) in deionized water with continuous stirring. Adjust the pH to 6–6.5 using triethanolamine to trigger gelling [1].
    • For HPMC: Disperse the polymer (e.g., 3.5% w/w) in hot distilled water (~80°C). Cool the dispersion and let it stand overnight to form a clear gel [1].
  • Combine: Mix the drug-loaded nanoemulsion and the aqueous gel base in a 1:1 ratio with gentle stirring to form a homogeneous nanoemulgel [1].

The entire workflow, from preformulation to the final nanoemulgel, is summarized in the following diagram.

comprehensive_workflow Solubility Solubility Studies PhaseDiagram Construct Phase Diagram Solubility->PhaseDiagram SelectPoint Select Formulation Point from Diagram PhaseDiagram->SelectPoint PrepNE Prepare Drug-Loaded Nanoemulsion SelectPoint->PrepNE PrepGelBase Prepare Gel Base (Carbopol or HPMC) SelectPoint->PrepGelBase Characterize Characterize (Droplet Size, Zeta, etc.) PrepNE->Characterize Characterize->PrepGelBase FinalProduct Mix to Form Final Nanoemulgel PrepGelBase->FinalProduct

Key Takeaways and Best Practices

  • Component Selection is Crucial: The success of the phase diagram and the final formulation hinges on selecting oil, surfactant, and co-surfactant with high drug solubility and emulsification efficiency.
  • Stability is Key: Formulations must pass thermodynamic stress tests before further characterization to ensure their viability during shelf life.
  • The Diagram Guides Formulation: The pseudo-ternary phase diagram is not just a theoretical exercise; it provides a practical map of all possible stable nanoemulsion compositions, allowing for the rational selection of an optimal formula.
  • Nanoemulgel Offers Synergy: Combining a nanoemulsion with a hydrogel matrix can provide both enhanced drug penetration and improved patient compliance due to better adherence and controlled release [3].

References

improving Econazole Nitrate skin permeability

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Performance Data

The table below summarizes three advanced formulation strategies identified in the literature for enhancing Econazole Nitrate skin permeability.

Formulation Type Key Components Optimized Particle Size (nm) Entrapment Efficiency (%) Key Performance Findings

| Flexisomal Nanocarriers [1] [2] | Soya phosphatidylcholine, Sodium deoxycholate, Sepineo P600 (gel) | 249.5 ± 3.48 | 88.6 ± 0.89 | • 24.68% drug diffusion from gel • High skin deposition & zone of inhibition • Enhanced deep skin layer penetration (CLSM) | | Hydrophilic Multiple Emulsion [3] | Water-in-oil-in-water (W/O/W) system | Information missing | Information missing | • Significantly higher skin permeation vs. commercial product • Effective skin accumulation (40-130 ppm) surpassing MIC values | | NLC-Hybrid Film-Forming System [4] | Nanostructured Lipid Carriers (NLC), Film-Forming Polymer | 199 | 92.5 | • 1.5x higher skin permeation vs. commercial product • 3x higher drug deposition in epidermis • Prolonged antifungal activity from improved adhesion |

Frequently Asked Questions & Troubleshooting

Q1: How can I improve the stability and skin deposition of my flexisomal formulation?

A: Implementing a Quality by Design (QbD) approach is critical. Follow this workflow for systematic development and optimization [1] [2]:

G Start Define QTPP (e.g., Enhanced Permeability) CQA Identify CQAs (Particle Size, Entrapment Efficiency, Deformability Index) Start->CQA Risk Risk Assessment (Fishbone Diagram, FMEA) CQA->Risk DOE Experimental Design ( e.g., 3² Full Factorial Design) Risk->DOE Optimize Optimize Variables: • X1: Soya Phosphatidylcholine • X2: Sodium Deoxycholate DOE->Optimize Verify Characterize Batch (Particle Size, Zeta Potential, TEM) Optimize->Verify

Q2: My nanostructured lipid carrier (NLC) gel has low diffusion. What factors should I investigate?

A: Low drug diffusion often relates to formulation composition and particle characteristics. Focus on:

  • Particle Size and Lipid Composition: Ensure your NLCs are in the nano-range (around 200 nm). The solid lipid matrix is key for high entrapment efficiency and sustained release [4].
  • Gelling Agent: The choice of gelling agent can significantly impact drug release. Sepineo P600 has been used successfully in conjunction with nanocarriers to form a gel that allows for favorable drug diffusion profiles [1].
  • Occlusion Effect: NLCs can create an occlusive film on the skin, increasing hydration and enhancing passive drug permeation. Verify that your formulation maintains this property [4].

Q3: I need a formulation with prolonged skin adhesion. What is a suitable strategy?

A: Consider hybridizing your nanocarriers with a Film-Forming System (FFS). After application, the liquid formulation evaporates to form a transparent, hard-to-remove film on the skin. This film:

  • Increases adhesion to the skin, resisting wash-off.
  • Prolongs antifungal activity by ensuring continuous drug exposure at the infection site.
  • Can improve patient compliance by enabling less frequent application [4].

Experimental Protocols: Key Methodologies

Protocol 1: Formulating and Evaluating Flexisomes using QbD [1] [2]

  • Quality Target Product Profile (QTPP): Define target product profile, such as "enhanced skin permeability and antifungal activity."
  • Critical Quality Attributes (CQAs): Identify CQAs, typically including particle size, entrapment efficiency (EE), and deformability index.
  • Risk Assessment: Use a fishbone diagram and Failure Mode and Effect Analysis (FMEA) to identify high-risk formulation variables.
  • Experimental Design: Utilize a 3² full factorial design to optimize two key variables: X1: Soya phosphatidylcholine concentration and X2: Sodium deoxycholate concentration.
  • Preparation: Prepare flexisomes using a standard thin-film hydration and sonication method.
  • Characterization:
    • Particle Size & Zeta Potential: Analyze using dynamic light scattering (DLS). The zeta potential should be around -22.5 mV for a stable formulation.
    • Entrapment Efficiency (EE): Determine by centrifuging the dispersion, separating the free drug, and calculating the percentage of drug entrapped.
    • Deformability Index: Measure by extruding the formulation through a membrane filter and applying a specific pressure.
    • Morphology: Analyze vesicle shape using Transmission Electron Microscopy (TEM).
  • Gel Incorporation & In Vitro Diffusion: Incorporate the optimized flexisomes into a hydrogel using Sepineo P600. Assess drug diffusion using a Franz diffusion cell.

Protocol 2: In Vitro Skin Permeation and Deposition Study [3] [4]

  • Skin Model: Use excised human or animal skin (e.g., porcine) mounted on a Franz diffusion cell.
  • Application: Apply a fixed dose of the test formulation (e.g., gel, emulsion) to the donor compartment.
  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment.
  • Analysis: Analyze samples using HPLC to determine the amount of drug permeated.
  • Skin Deposition: After the permeation study, wash the skin surface. Then, separate the skin layers (e.g., epidermis and dermis), homogenize, and extract the drug to quantify the amount retained in each layer.

The following workflow diagram illustrates the skin permeation study setup and the mechanism of enhanced delivery for flexible nanocarriers:

G A Apply Formulation (Gel/Emulsion/NLC) B Stratum Corneum A->B Flexisomes deform & squeeze through C Viable Epidermis B->C Deep skin layer penetration D Dermis & Systemic Circulation C->D Drug deposition & retention E Franz Diffusion Cell Receptor Chamber D->E Passive diffusion for systemic uptake

References

optimizing Econazole Nitrate encapsulation efficiency nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Low EE Issues and Solutions

Here are some frequently encountered challenges that can lead to low encapsulation efficiency and their potential solutions:

Problem Area Specific Issue Proposed Solution Key Supporting Evidence
Formulation Composition Drug leaching out during formation/storage. Incorporate a stabilizer like Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) at a 1:1 drug-to-carrier ratio. [1] A 1:1 ratio provided the best balance between drug release and stability, preventing drug crystallization. [1]
Surfactant & Lipid Selection Inefficient drug loading or vesicle instability. Use Tween 80 as a surfactant. For flexible vesicles (flexisomes/ethosomes), use Soya Phosphatidylcholine (SPC) with Sodium Deoxycholate as an edge activator. [1] [2] HP-β-CD with Tween 80 achieved good particle stability. [1] An optimized flexisomal formulation with SPC and sodium deoxycholate achieved 88.6% EE. [2]
Drug-Polymer Ratio Inadequate space or interactions for drug loading. For polymeric micelles, use a high drug-to-polymer ratio. A ratio of 1:60 (EN: Poloxamer) was found to be optimal. [3] A 1:60 ratio in Poloxamer-based micelles resulted in a high cumulative drug permeation of 83.2%, indicating efficient loading and release. [3]
Nanoparticle System The chosen system is inherently unsuitable for high EN loading. Consider switching to a silica-based system. Mesoporous silica nanoparticles (MSNs) offer high loading capacity due to their extensive surface area. [4] EN-loaded MSNs demonstrated a high drug release profile (68% for EN) and enhanced synergistic antifungal efficacy. [4]

FAQ: Key Quantitative Data from Recent Studies

For easy comparison, the table below summarizes successful formulation parameters and their outcomes from recent literature.

Nanoparticle System Key Composition Preparation Technique Encapsulation Efficiency / Drug Loading Key Characterization Results
Polymeric Micelles [3] Poloxamer 407 & 188; Drug:Polymer = 1:60 Rotary Evaporation Not specified; Cumulative Drug Permeation: 83.2% Size: N/A; Zeta Potential: N/A; 3.42-fold increase in ex vivo corneal permeability vs. drug solution.
Flexisomes [2] Soya Phosphatidylcholine, Sodium Deoxycholate Thin-film hydration & sonication EE: 88.6% Size: 249.5 nm; PDI: N/A; Zeta Potential: -22.5 mV; Deformability Index: 31.75.
Nanoemulgel [5] Oleic acid (oil), Tween 80 (S), PEG 400 (Co-S) High-speed homogenization Drug Content: 96.08% Particle Size (Nanoemulsion): 192.4 nm; PDI: 0.209; Zeta Potential: -30.96 mV; Drug Release (24h): 94.2%.
Mesoporous Silica Nanoparticles (MSNs) [4] Silica nanoparticles co-encapsulating EN & Triamcinolone Central Composite Rotatable Design (CCRD) EN Release: 68%; TA Release: 70% Size: 450-600 nm; Zeta Potential: -25 mV; Yield: 85%; Superior antifungal activity & wound healing.
Spray-Dried Nanosuspension [1] HP-β-CD (1:1 drug:carrier), Tween 80 Nano-Spray Drying Process Yield: 79.1 - 84.9% Particle Size: 148 - 294 nm; Sustained drug release profile.

Experimental Protocols: Key Methodologies

Here are detailed methodologies for two common and effective preparation techniques as described in the search results.

Preparation of Econazole Nitrate-Loaded Flexisomes [2]

This protocol uses a Quality by Design (QbD) approach for optimization.

  • Step 1: Identify Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs). The CQAs for flexisomes were particle size, entrapment efficiency, and deformability index.
  • Step 2: Risk Assessment. A fishbone diagram and Failure Mode and Effect Analysis (FMEA) were used to identify critical material attributes (CMAs) and critical process parameters (CPPs).
  • Step 3: Experimental Design & Optimization. A 3² full factorial design was employed to optimize two variables:
    • X1: Concentration of Soya Phosphatidylcholine (SPC)
    • X2: Concentration of Sodium Deoxycholate
  • Step 4: Preparation (Thin-Film Hydration Method) a. Dissolve SPC, sodium deoxycholate, and EN in a mixture of methanol and chloroform (2:1 v/v) in a round-bottom flask. b. Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film. c. Purge the flask with nitrogen gas to ensure complete solvent removal. d. Hydrate the lipid film with phosphate buffer saline (PBS, pH 7.4) by rotating the flask at 60-70 rpm for 30 minutes at room temperature. e. Sonicate the resulting vesicular suspension using a probe sonicator for a specified time to reduce vesicle size.
  • Step 5: Purification & Analysis. Separate the unentrapped drug by centrifugation. Determine the Entrapment Efficiency (EE) using: EE% = (Total drug added - Free drug) / Total drug added × 100
Preparation of this compound Nanoemulgel [5]

This method involves first creating a nanoemulsion and then incorporating it into a gel.

  • Part A: Formulation of Nanoemulsion a. Solubility Studies: Determine the solubility of EN in various oils, surfactants, and co-surfactants. Based on the study, Oleic acid (oil), Tween 80 (surfactant), and PEG 400 (co-surfactant) were selected for having the highest solubility for EN. b. Preparation: The nanoemulsion is formed using high-speed homogenization of the oil, surfactant, co-surfactant, and the drug. c. Characterization: The resulting nanoemulsion is characterized for globule size, polydispersity index (PDI), zeta potential, and drug content.
  • Part B: Incorporation into Gel a. Disperse a gelling agent, Carbopol 940, in purified water and allow it to swell. b. Neutralize the Carbopol dispersion by adding Triethanolamine under gentle stirring to form a transparent gel base. c. Slowly add the optimized nanoemulsion (from Part A) to the gel base with continuous stirring until a homogeneous nanoemulgel is formed.

Workflow & Pathway Diagrams

The following diagrams outline the systematic approach to optimization and the mechanism of drug release from nanoparticles.

G Start Define QTPP (Quality Target Product Profile) CQA Identify CQAs (Critical Quality Attributes: Particle Size, EE, DI) Start->CQA Risk Risk Assessment (Fishbone Diagram, FMEA) CQA->Risk DOE Design of Experiments (Full Factorial Design) Risk->DOE Prep Prepare Formulations (e.g., Thin-Film Hydration) DOE->Prep Char Characterize (Particle Size, Zeta, EE%) Prep->Char Model Build Statistical Model & Define Design Space Char->Model Opt Select Optimal Formulation Model->Opt Control Establish Control Strategy Opt->Control

G NP Econazole-Loaded Nanoparticle A Applied Topically NP->A B Interaction with Skin Lipids (Ethanol, Edge Activators) A->B C Enhanced Skin Penetration & Deposition in Skin Layers B->C D Sustained Drug Release at Infection Site C->D E Inhibits Fungal Ergosterol Synthesis D->E F Enhanced Antifungal Efficacy & Wound Healing E->F

Key Takeaways for Optimization

  • Adopt a Systematic Approach: Using a Quality by Design (QbD) framework, as demonstrated in the flexisomes study [2], helps scientifically understand and control the formulation process, leading to a more robust and optimized product.
  • Characterization is Crucial: Beyond EE%, thoroughly characterize your nanoparticles. Key parameters include particle size, PDI (for size distribution homogeneity), zeta potential (for physical stability), and in vitro drug release profile. [5] [2]
  • Validate with Biological Studies: Ultimate proof of a successfully optimized formulation is its biological performance. Conduct ex vivo permeation studies, antifungal activity assays (zone of inhibition), and skin irritation tests to confirm enhanced efficacy and safety. [4] [2]

References

Econazole Nitrate thermodynamic stability nanoemulsion evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Stability & Formulation

Here are answers to common questions you might encounter during formulation.

Question Evidence-Based Answer & Implication
Why does my nanoemulsion show phase separation after preparation? This indicates failed thermodynamic stability tests. Implication: The formulation composition (oil, surfactant, co-surfactant) is not optimal, or the emulsification process was ineffective.
How can I improve my nanoemulsion's stability? Ensure it passes heating-cooling cycles and centrifugation tests. Implication: These tests screen for stable formulations before further characterization [1].
Does the type of surfactant used affect stability? Yes, the surfactant's chemical structure is a critical factor. Implication: Surfactant choice influences long-term stability, even when HLB values are similar. Systematic screening is necessary [2].
Why is my formulation cloudy or highly viscous? Cloudiness suggests droplet size is too large (>~100-200 nm). High viscosity (e.g., 4000-6000 cp) can be formulation-dependent. Implication: Optimize homogenization parameters (pressure, cycles) or adjust surfactant/oil ratios [1].

Experimental Data & Formulation Parameters

The table below summarizes quantitative data from research for your reference and comparison.

| Evaluation Parameter | Reported Result / Method | Experimental Details / Significance | | :--- | :--- | :--- | | Thermodynamic Stability Tests | Heating-Cooling Cycle & Centrifugation [1] | Formulations exposed to temperature stress (e.g., 4°C and 40°C for 48 hours each) and centrifugation (e.g., 3500 rpm for 30 min). Stable formulations show no phase separation. | | Droplet Size (Z-Average) | 192.4 nm (by dynamic light scattering) [3] | A smaller size (typically 20-200 nm) and low PDI indicate a uniform, stable emulsion. PDI of 0.209 suggests a narrow size distribution. | | Zeta Potential | -30.96 mV [3] | A high absolute value (typically > |±30 mV|) signifies strong electrostatic repulsion between droplets, preventing aggregation and enhancing physical stability. | | Viscosity | 4000 - 6000 cP (for different batches) [1] | Higher viscosity (e.g., Batch F5) can improve topical application and skin adherence. Measured using a viscometer. | | Drug Content & Release | Drug Content: 96.08%; Drug Release: 94.2% over 24 hrs [3] | High drug content indicates efficient encapsulation. Sustained release over 24 hours suggests potential for reduced application frequency. |

Detailed Experimental Protocols

Protocol 1: Thermodynamic Stability Stress Tests

This is a crucial first step to screen formulations [1].

  • Heating-Cooling Cycle: Subject the nanoemulsion to at least six cycles of alternating storage temperatures (e.g., between 4°C and 40°C), with a minimum of 48 hours at each temperature. Observe for phase separation, creaming, or cracking.
  • Centrifugation: Centrifuge the nanoemulsion at 3500 rpm for 30 minutes. Visually inspect for any signs of phase separation or creaming.
  • Freeze-Thaw Cycle: Expose the nanoemulsion to three freeze-thaw cycles, typically between -21°C (or -4°C) and +25°C, with 48 hours at each temperature. Formulations that pass all these tests without destabilization are considered thermodynamically stable and can proceed to further characterization.
Protocol 2: High-Speed Homogenization for Nanoemulsion

This method uses high energy to create small droplets [3] [4].

  • Oil Phase: Dissolve Econazole Nitrate in the oil (e.g., Oleic acid). Heat gently if necessary to ensure complete dissolution.
  • Aqueous Phase: Mix the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400) with distilled water.
  • Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously using a magnetic stirrer to form a coarse emulsion.
  • Homogenization: Subject the coarse emulsion to high-speed homogenization (e.g., at 10,000 rpm for 20-30 minutes) using a homogenizer like an Ultra-Turrax. The formulation can be further processed using a high-pressure homogenizer for more uniform and smaller droplets.
  • Gelling (for Nanoemulgel): To form a nanoemulgel, disperse a gelling agent like Carbopol 940 (e.g., 1% w/w) in the nanoemulsion with slow stirring. Neutralize with Triethanolamine to form a clear gel [3].

Stability Evaluation & Destabilization Mechanisms

Understanding the theory behind stability helps in proactive troubleshooting. The following diagram illustrates the key mechanisms of nanoemulsion destabilization and the corresponding evaluation methods used to detect them.

G cluster_1 Destabilization Mechanisms cluster_2 Key Evaluation Methods Nanoemulsion Nanoemulsion Creaming Creaming Nanoemulsion->Creaming Coalescence Coalescence Nanoemulsion->Coalescence Flocculation Flocculation Nanoemulsion->Flocculation OstwaldRipening OstwaldRipening Nanoemulsion->OstwaldRipening VisualInspection VisualInspection Creaming->VisualInspection Microscopy Microscopy Coalescence->Microscopy ParticleSizeAnalysis ParticleSizeAnalysis Flocculation->ParticleSizeAnalysis OstwaldRipening->ParticleSizeAnalysis

This workflow shows that Ostwald ripening is often the primary long-term instability mechanism for nanoemulsions. It occurs due to the difference in solubility between small and large droplets, driven by the Kelvin effect, leading to the growth of large droplets at the expense of small ones over time [4]. High mechanical stress from centrifugation tests can accelerate coalescence, which is the merging of two droplets into one.

Troubleshooting Common Experimental Issues

  • Rapid Phase Separation: This often points to an insufficient amount of surfactant/co-surfactant (Smix) or an inappropriate Smix ratio. Revisit your pseudo-ternary phase diagram to identify the stable nanoemulsion region and adjust your formula. Using a high-energy method like high-pressure homogenization can also help create a more stable, smaller droplet size [2] [4].
  • Droplet Size is Too Large: Increase the homogenization pressure or the number of homogenization cycles. Also, verify that your surfactant system is effective at reducing interfacial tension. Screening different surfactants, even with similar HLB values, can yield significantly different results [2].
  • High Polydispersity (PDI > 0.3): This indicates a wide variation in droplet sizes. Ensure your emulsification process is consistent and that all components are well-mixed before homogenization. Using a combination of surfactants can sometimes lead to a more monodisperse distribution.

References

Econazole Nitrate viscosity and spreadability optimization gels

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters & Experimental Data

The table below summarizes quantitative data from research on Econazole Nitrate gel formulations to help you establish benchmark targets [1] [2].

Formulation Variable Impact on Viscosity Impact on Spreadability Optimal/Tested Range Key Findings
Carbopol 940 Concentration Significant increase with higher concentration [1] [2] Significant decrease with higher concentration [1] [2] 0.75% - 2.0% [1] [2] Higher concentration (1.75-2%) increases gel strength but reduces spreadability; requires balance [1] [2].
Drug Content Indirect effect via formulation homogeneity Indirect effect via formulation homogeneity ~96% - 97% [3] [4] Uniform drug distribution is crucial for consistent performance and release profile [3] [5].
Formulation pH Affects Carbopol polymer swelling, thus viscosity [4] Indirectly affected by viscosity changes 5.5 - 6.5 [1] [2] [4] A pH of ~6.0 is ideal for skin compatibility and optimal Carbopol activation [1] [2].

Detailed Experimental Protocols

Protocol 1: Formulation of a this compound Carbopol Gel

This is a standard method for preparing a gel base for evaluation, adapted from research [1] [2].

  • Materials: this compound, Carbopol 940, Propylene Glycol, Methyl Paraben, Propyl Paraben, Triethanolamine (TEA), Purified Water.
  • Procedure:
    • Aqueous Phase Dispersion: Disperse the required quantity of Carbopol 940 (e.g., 0.75% - 2.0% w/w) in a portion of purified water with moderate stirring. Allow it to hydrate fully for 30-60 minutes until a clear, lump-free dispersion is obtained.
    • Drug Solution: Dissolve this compound (1% w/w) along with preservatives (Methyl and Propyl Paraben) in Propylene Glycol (20% w/w), which acts as a solubilizer and plasticizer [1] [2].
    • Mixing: Combine the drug solution with the hydrated Carbopol dispersion under gentle stirring to avoid introducing air bubbles.
    • Neutralization: Slowly add Triethanolamine (TEA) dropwise (e.g., ~2% w/w) to neutralize the formulation and induce gelation. The pH should be adjusted to approximately 6.0 [1] [2].
    • Final Volume: Make up the final weight with the remaining purified water and mix homogenously.
Protocol 2: Evaluation of Viscosity
  • Instrument: Rotational Viscometer (e.g., Brookfield type) [6] [4].
  • Method:
    • Place a sufficient quantity of the gel in the sample receptacle of the viscometer.
    • Select an appropriate spindle (e.g., Spindle No. 4 for gel-like consistency) and set the instrument [6].
    • Allow the sample to equilibrate to a standard temperature (e.g., 25 ± 1°C) [6].
    • Rotate the spindle at a defined speed (e.g., 60 rpm) and allow the reading to stabilize [6].
    • Record the viscosity in centipoise (cP). Perform measurements in triplicate for reliability.
Protocol 3: Evaluation of Spreadability
  • Method: Slip and Drag / Two-Slide Method.
  • Procedure:
    • Place a fixed weight (e.g., 50 mg) of the gel between two glass slides.
    • Place a standard weight (e.g., 500 g) on the top slide for a fixed time (e.g., 5 minutes) to allow the gel to spread uniformly.
    • After the specified time, gently add weights to the top pan until the two slides slip apart.
    • Calculation: Spreadability (gm.cm/sec) is often calculated using the formula: S = (M × L) / T, where M is the weight tied to the upper slide, L is the length of the glass slide, and T is the time taken for the slides to separate [3]. A higher value indicates better spreadability.

The following workflow diagram outlines the core gel formulation and evaluation process:

A Disperse Carbopol in Water B Hydrate Polymer (30-60 mins) A->B D Mix Phases Gently B->D C Dissolve Drug in Propylene Glycol C->D E Neutralize with TEA to pH ~6.0 D->E F Make up to Final Volume E->F G Evaluate Viscosity F->G H Evaluate Spreadability F->H I Check pH & Drug Content F->I

Troubleshooting FAQs

Q1: My gel formulation is too watery and lacks viscosity. What could be the reason?

  • Insufficient Gelling Agent: The concentration of Carbopol might be too low. Consider increasing it within the 0.75-2.0% range, noting that higher concentrations significantly increase viscosity [1] [2].
  • Incomplete Hydration: Ensure the Carbopolymer is allowed to hydrate fully in water for a sufficient time (up to 60 minutes) without clumping [7].
  • Incorrect pH: The gel will not form properly if the pH is not adjusted to the optimal range (above 4). Confirm the final pH is around 6.0 for complete neutralization and polymer swelling [4] [7].

Q2: My gel is too thick and difficult to spread. How can I improve its spreadability?

  • Reduce Gelling Agent: High concentrations of Carbopol (e.g., 1.75-2.0%) create high viscosity and gel strength but reduce spreadability. Try a lower concentration (e.g., 0.75-1.25%) [1] [2].
  • Incorporate Humectants/Plasticizers: Ingredients like Propylene Glycol (used at 20% in studies) not only help dissolve the drug but can also act as plasticizers, improving spreadability and feel [1] [2].
  • Add Oils/Emollients: Formulating as an emulgel by incorporating oils like oleic acid or Capmul MCM C8 can enhance spreadability and drug solubility [3] [1].

Q3: I am observing phase separation in my emulgel. What steps can I take to stabilize it?

  • Emulsifier Efficacy: The surfactant (e.g., Tween 80) might be insufficient or incompatible with the oil phase. Ensure you are using an effective emulsifier at an appropriate concentration, or consider using a mixed emulsifier system [3] [7].
  • Thickener Compatibility: The gelling agent might be incompatible with other formulation components. Associative thickeners can help stabilize emulsions. Ensure compatibility between Carbopol and your emulsifiers [7].
  • Homogenization Process: Insufficient mixing can lead to an unstable emulsion. Use a high-speed homogenizer to create a uniform and stable dispersion of the oil phase [3] [6].

Q4: The drug release from my gel is lower than expected. What factors can influence this?

  • Viscosity is Too High: An excessively high viscosity can create a dense network that hinders drug diffusion. Optimize the gelling agent concentration to find a balance between consistency and release [1] [2].
  • Drug Not Fully Solubilized: this compound has poor water solubility. Ensure it is completely dissolved in a suitable solvent like Propylene Glycol before incorporation into the gel base to prevent particle entrapment [1] [2].
  • Polymer-Drug Interaction: While not always negative, interactions between the drug and polymer can affect release. Pre-formulation compatibility studies using DSC and FTIR are recommended to rule out adverse interactions [3].

The following decision tree can help you systematically diagnose and address common gel formulation issues:

Start Gel Formulation Issue A Gel is too watery / low viscosity? Start->A B Gel is too thick / low spreadability? Start->B C Phase separation observed? Start->C D Low drug release? Start->D Sol1 • Increase gelling agent concentration • Ensure complete polymer hydration • Check and adjust pH to ~6.0 A->Sol1 Yes Sol2 • Reduce gelling agent concentration • Incorporate plasticizers (e.g., Propylene Glycol) • Consider formulating as an emulgel B->Sol2 Yes Sol3 • Optimize emulsifier type & concentration • Check thickener compatibility • Use high-speed homogenization C->Sol3 Yes Sol4 • Optimize viscosity for diffusion • Ensure drug is fully solubilized • Check for polymer-drug interactions D->Sol4 Yes

References

Frequently Asked Questions: Content Uniformity & Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some specific challenges you might encounter during development.

Q1: How can I improve the solubility and dissolution of Econazole Nitrate in a gel matrix to enhance content uniformity? this compound is a BCS Class II drug with low solubility and high permeability, which can lead to uniformity challenges [1]. To address this:

  • Use Solubilizers and Emollients: Research has successfully used Capmul MCM C8 (at 5% w/w) as an emollient and solubilizer alongside propylene glycol (20% w/w) as a plasticizer to dissolve this compound before incorporating it into the gelling agent [1].
  • Consider Nano-formulations: Developing a nanoemulsion pre-concentrate using oils like oleic acid and surfactants like Tween 80 can significantly enhance drug solubility. One study achieved a solubility of 66 mg/ml in oleic acid. This nanoemulsion can then be incorporated into a gel (nanoemulgel) to ensure uniform distribution [2].

Q2: What are the critical factors affecting drug content uniformity when scaling up a Carbopol gel? The concentration of the gelling agent is a critical process parameter (CPP) that directly impacts Critical Quality Attributes (CQAs) like viscosity and drug release, which are linked to uniformity.

  • Gelling Agent Concentration: As the concentration of Carbopol 940 increases from 0.75% to 2.0%, the viscosity and gel strength increase significantly, while spreadability decreases [1]. A highly viscous gel can hinder the homogeneous distribution of the drug during mixing and may lead to "dead zones" where the drug is not uniformly dispersed.
  • Mixing Protocol: Ensure an adequate and scalable mixing process. The drug should be fully dissolved in the solubilizer mixture (e.g., Capmul MCM C8 and propylene glycol) before being slowly incorporated into the aqueous gel base under consistent, controlled agitation to avoid air entrapment and ensure even distribution [1].

Q3: My formulation shows good initial content uniformity, but it changes over time. What could be the cause? This can be due to physical or chemical instability.

  • Polymorphic Transformation: Over time, the drug might crystallize or undergo polymorphic changes within the semisolid matrix, leading to supersaturation and subsequent precipitation. This alters the dissolved drug fraction and affects uniformity.
  • Inadequate Excipient Compatibility: Interactions between the drug and excipients can cause the drug to come out of solution. It is crucial to perform pre-formulation studies, including Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy, to detect any potential incompatibilities between this compound and the chosen surfactants, oils, and polymers [2].

Experimental Protocols for Key Tests

Here are detailed methodologies for two essential experiments cited in the search results.

Protocol 1: Determination of Drug Content in a Gel Formulation [3]

This validated UV spectrometric method can be used to assess the content uniformity of this compound in a gel.

  • Principle: The method quantifies this compound based on its absorbance in the UV region.
  • Materials: this compound standard, methanol, phosphate buffer (pH 7.4), UV spectrophotometer.
  • Procedure:
    • Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve in 10 ml of methanol to obtain a 1000 µg/ml stock solution.
    • Calibration Curve: Dilute the stock solution with methanol to prepare a series of standard solutions (e.g., 5, 10, 15, 20, and 25 µg/ml). Measure the absorbance of each solution at 220 nm.
    • Sample Preparation: Accurately weigh a quantity of gel equivalent to about 10 mg of this compound. Dissolve and dilute to an appropriate volume with methanol, then filter if necessary.
    • Analysis: Measure the absorbance of the sample solution at 220 nm and calculate the drug content using the calibration curve.
  • Validation: The method should be validated for linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines [3].

Protocol 2: Preparation of this compound Topical Gel using Carbopol 940 [1]

This protocol describes a standard method for preparing a gel, where process controls are vital for uniformity.

  • Materials: this compound, Carbopol 940, Capmul MCM C8, propylene glycol, methyl paraben, propyl paraben, triethanolamine, purified water.
  • Procedure:
    • Drug Solution (Phase A): Dissolve this compound in a mixture of propylene glycol and Capmul MCM C8. Add the parabens to this mixture [1].
    • Gel Base (Phase B): Disperse the required amount of Carbopol 940 in a portion of purified water with gentle stirring. Allow it to hydrate fully until a clear, lump-free dispersion is formed.
    • Combining and Neutralization: Slowly add Phase A to Phase B with continuous stirring to ensure even distribution. Finally, add triethanolamine dropwise with constant stirring to neutralize the carbomer, which will result in the formation of a clear gel.
    • Make-up: Add remaining water to make up the final weight and mix homogeneously.

Data Summary Tables

The following tables consolidate quantitative data from recent studies to aid in your formulation design.

Table 1: Formulation Compositions of this compound Gels [1]

Ingredient Function F1 (%) F2 (%) F3 (%) F4 (%) F5 (%) F6 (%)
This compound API 1.00 1.00 1.00 1.00 1.00 1.00
Capmul MCM C8 Solubilizer/Emollient 5.00 5.00 5.00 5.00 5.00 5.00
Carbopol 940 Gelling Agent 0.75 1.00 1.25 1.50 1.75 2.00
Propylene Glycol Plasticizer/Solvent 20.00 20.00 20.00 20.00 20.00 20.00
Methyl Paraben Preservative 0.15 0.15 0.15 0.15 0.15 0.15
Propyl Paraben Preservative 0.30 0.30 0.30 0.30 0.30 0.30
Triethanolamine Neutralizing Agent 2.00 2.00 2.00 2.00 2.00 2.00
Water (q.s.) Solvent to 100 to 100 to 100 to 100 to 100 to 100

Table 2: Characterization of Formulated Gels and Advanced Systems

Formulation CQA: Viscosity CQA: pH CQA: Drug Content CQA: Particle Size (for NE) Key Finding
Gels (F1-F6) [1] Increases with Carbopol % ~6.0 (All) N/S* Not Applicable Higher Carbopol conc. decreases drug release rate.
Nanoemulgel [2] N/S* N/S* 96.08% 192.4 nm Showed 94.2% drug release over 24 hrs & better antifungal activity.
Flexisomal Hydrogel [4] N/S* N/S* N/S* 249.5 nm Showed higher skin deposition and zone of inhibition.
*N/S: Not Specified in the sourced abstract.

Advanced Troubleshooting & Control Strategy

For persistent uniformity issues, a more systematic Quality by Design (QbD) approach is recommended.

  • Define Quality Target Product Profile (QTPP): Start by defining your target QTPP elements (e.g., dosage form, strength, route of administration).
  • Identify Critical Quality Attributes (CQAs): Drug content uniformity, viscosity, pH, and in vitro drug release profile are typical CQAs for semisolids [5].
  • Risk Assessment: Use a fishbone diagram or Failure Mode and Effect Analysis (FMEA) to identify potential factors affecting uniformity. Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) often include:
    • Particle size of the raw drug substance
    • Drug solubility in the vehicle [1]
    • Mixing speed and time during manufacture [1]
    • Order of addition of components
  • Develop a Control Strategy: Establish ranges for your CMAs and CPPs. For example, one study implemented a factorial design to optimize the concentrations of soya phosphatidylcholine and sodium deoxycholate for a flexisomal formulation, directly targeting CQAs like particle size and entrapment efficiency to ensure a robust and uniform product [4].

QTPP QTPP Elements CQA Identify CQAs (e.g., Content Uniformity) QTPP->CQA Risk Risk Assessment (FMEA, Fishbone Diagram) CQA->Risk DOE Design of Experiments (DoE) Risk->DOE Control Establish Control Strategy DOE->Control

References

Econazole Nitrate surfactant and co-surfactant selection nanoemulsion

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Guidance: Surfactant & Co-surfactant Selection

The selection of excipients is primarily based on the maximum solubility of Econazole Nitrate in various components. The following table summarizes key data from recent studies to guide your selection [1].

Component Type Example Solubility of this compound Rationale & Notes
Oil Phase Long-chain triglyceride / Fatty acid Oleic Acid 66 mg/ml Highest drug solubility; forms the lipophilic core of the nanoemulsion [1].
Surfactant Non-ionic (High HLB) Tween 80 11.23 mg/ml Stabilizes Oil-in-Water (O/W) nanoemulsions; suitable for topical delivery [1].
Co-surfactant Short-chain polymer / alcohol PEG 400 3.8 mg/ml Works synergistically with Tween 80 to improve flexibility and stability of the interfacial film [1].

This surfactant/co-surfactant system can be visualized as forming a stable layer around the oil droplets:

surfactant_film cluster_layer Stabilizing Interfacial Film Oil Oil Droplet (Oleic Acid + Drug) Surf Surfactant (Tween 80) Oil->Surf CoSurf Co-surfactant (PEG 400) Surf->CoSurf Synergistic Packing Water Aqueous Phase CoSurf->Water

Experimental Protocols & Workflow

Here is a standard workflow for formulating and evaluating a this compound nanoemulsion, integrating methods from the research.

Preformulation Solubility Studies
  • Objective: To identify components that maximize drug solubility.
  • Protocol:
    • Prepare excess this compound in vials containing 2-3 ml of various oils, surfactants, and co-surfactants.
    • Seal the vials and vortex the mixtures.
    • Shake them in a water bath shaker for 48 hours at 25°C to reach equilibrium.
    • Centrifuge the samples and analyze the supernatant using UV spectrophotometry or HPLC to determine drug concentration [1].
Nanoemulsion Preparation via High-Speed Homogenization
  • Objective: To create a nanoemulsion with a small, uniform droplet size.
  • Protocol:
    • Oil Phase: Dissolve this compound (1% w/w) in the selected oil (e.g., Oleic acid).
    • Aqueous Phase: Mix the surfactant (Tween 80) and co-surfactant (PEG 400) in water.
    • Emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.
    • Homogenization: Subject the coarse emulsion to high-speed homogenization (e.g., at 10,000-15,000 rpm for 15-20 minutes) to reduce the droplet size to the nanoscale [1].
Characterization of the Nanoemulsion

Before gelling, the nanoemulsion must be characterized. Here are the expected results from an optimized batch [1]:

Parameter Target / Expected Outcome Evaluation Method
Globule Size & PDI ~190-215 nm; PDI <0.3 Dynamic Light Scattering (DLS)
Zeta Potential ±30 mV or higher Electrophoretic Light Scattering
Drug Content 95% - 98% UV Spectrophotometry / HPLC

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding challenges in nanoemulsion development.

Q1: My nanoemulsion is unstable and shows phase separation after a few hours. What could be the cause?

  • A: This is often due to an insufficient surfactant-to-oil ratio or an imbalance in the Surfactant/Co-surfactant (Smix) ratio.
    • Solution: Use pseudo-ternary phase diagrams to map the stable nanoemulsion region. Ensure you use a sufficient concentration of Smix (e.g., 3:1 ratio of Tween 80 to PEG 400 is common). Always subject your formulation to thermodynamic stability tests (heating-cooling cycles, centrifugation) before further evaluation [2].

Q2: The droplet size of my nanoemulsion is too large. How can I reduce it?

  • A: Large droplet sizes can result from insufficient energy input during emulsification or a suboptimal Smix ratio.
    • Solution: First, ensure your homogenization speed and time are adequate. Secondly, re-evaluate your Smix ratio via a phase diagram. The co-surfactant (PEG 400) is crucial for reducing interfacial tension and creating a more flexible film, allowing for smaller droplets [3].

Q3: How can I convert the liquid nanoemulsion into a more user-friendly topical gel?

  • A: You can easily incorporate the stabilized nanoemulsion into a gelling agent.
    • Protocol: Slowly sprinkle a gelling polymer like Carbopol 940 into the nanoemulsion while stirring continuously. Once dispersed, adjust the pH to 6.5-7.0 using Triethanolamine, which will neutralize the carbomer and trigger gel formation [1]. This results in a nanoemulgel, which combines the penetration enhancement of a nanoemulsion with the application ease of a gel.

Final Formulation Characterization Workflow

After preparing your final nanoemulgel, follow this characterization workflow to ensure quality and performance.

evaluation_workflow A Final Nanoemulgel B Physicochemical Characterization A->B C In-Vitro Drug Release B->C E Stability Studies B->E D Ex-Vivo / Biological Studies C->D C->E D->E

The tests for each stage include:

  • Physicochemical Characterization: Drug content, pH, viscosity, spreadability, and FTIR for compatibility [1].
  • In-Vitro Drug Release: Use a Franz diffusion cell to demonstrate sustained release over 24 hours, which often follows Higuchi kinetics [1].
  • Ex-Vivo/Biological Studies: Includes antifungal activity (e.g., zone of inhibition assay against C. albicans) to show superior efficacy compared to marketed formulations [1].
  • Stability Studies: Store the formulation at different temperatures (e.g., 4°C, 25°C, 40°C) for 3 months and monitor for changes in appearance, pH, viscosity, and drug content [1].

References

Experimental Data & Methodologies for Econazole Nitrate Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes findings from various studies, which can serve as benchmarks or references for your own IVIVC efforts.

Formulation Type Key In Vitro/Ex Vivo Findings Correlation with In Vivo Reference Methodologies
Thermosensitive In-Situ Gel (Poloxamer 407/188) [1] [2] Gel strength (G'>G") & sustained release at 37°C; Anomalous diffusion kinetics at pH 4.5. Effective in treating vaginal candidiasis in animal models; histopathology supported efficacy. Rheology: Analyze G' (storage) and G" (loss) moduli at 20°C and 37°C. Drug Release: Use Franz cells with synthetic membranes at physiological pH.
Multiple Emulsion (ME) [3] Pseudoplastic, thixotropic rheology; significantly higher skin permeation than commercial cream. Similar skin retention and MIC values to commercial cream, confirming efficacy with improved targeting to deep epidermis. Skin Permeation: Use human skin in vertical Franz diffusion cells. Compare both permeation levels and skin accumulation.
Conventional Gels (Carbopol/Sodium Alginate) [4] [5] Drug release fits Korsmeyer-Peppas model (n>0.5, <1), indicating drug release by diffusion and gel swelling. Primarily in vitro & ex vivo data; demonstrates the impact of gelling agent concentration on release profile. In Vitro Release: Cellophane/membrane in diffusion apparatus with pH 7.4 buffer. Analysis: Fit data to Korsmeyer-Peppas model to understand release mechanism.
Market Creams (BE Study) [6] [7] In Vitro Release Test (IVRT): Good correlation with in vivo. Ex Vivo Skin Uptake: Mirrored in vivo equivalence. Ex Vivo Clearance: Did not parallel in vivo (lacks microcirculation). Stratum Corneum (SC) drug uptake in porcine skin ex vivo was predictive of human in vivo outcomes for bioequivalence. Ex Vivo Tape-Stripping: Use dermatomed porcine skin in Franz cells. Apply formulation for 6h, then tape-strip to quantify drug in Stratum Corneum (SC).
Mesoporous Silica Nanoparticles (MSNs) [8] Sustained drug release; enhanced antifungal efficacy in cell culture and animal models; reduced skin irritation. Superior in vivo antifungal efficacy and wound healing in a rabbit model compared to pure drug suspension. In Vivo Antifungal Model: Induce infection in rabbits; treat with formulation and assess culture, wound healing, and histopathology.

Troubleshooting Common IVIVC Challenges

Here are answers to specific issues you might encounter during your experiments.

FAQ: Why is it so difficult to establish a good IVIVC for topical econazole formulations?

The primary challenge is that the site of action for most topical antifungals is within the skin layers, not the systemic circulation. The drug must be released from the formulation, penetrate the skin, and reach the target pathogen in sufficient concentration. This complex journey is influenced by many factors that are difficult to simulate perfectly in the lab [6] [7]:

  • Formulation Complexity: The vehicle (cream, gel, nanoparticle) drastically affects drug release and skin penetration. A change in excipients can alter the IVIVC [6].
  • Skin Barrier Variability: In vitro tests using synthetic membranes or even ex vivo skin cannot fully replicate the living skin's metabolism, immune response, and microcirculation, which clears drug from the skin [6] [7].
  • Endpoint Sensitivity: Clinical efficacy trials require large sample sizes, while surrogate methods like tape-stripping are more sensitive but may not always capture the full therapeutic picture [6].
Troubleshooting Guide: When Your In Vitro and In Vivo Data Don't Align
Problem Potential Causes Suggested Solutions

| Good in vitro release, but poor in vivo efficacy. | The formulation may not release the drug effectively on the skin or fails to penetrate the stratum corneum. The in vitro membrane may not be a good skin surrogate. | Use ex vivo tape-stripping with human or porcine skin to measure actual SC uptake, which often correlates better with in vivo efficacy [6] [7]. Ensure your in vitro release test (IVRT) uses appropriate membranes and conditions that are discriminatory. | | High skin permeation in vitro, but low clinical effect. | The drug may be passing through the skin into deeper tissues (and potentially systemic circulation) instead of accumulating at the target site in the epidermis. | Focus on measuring drug retention in the skin layers, not just permeation through it. Skin retention is often a better predictor of antifungal efficacy [3]. Consider using advanced formulations like solid lipid nanoparticles (SLNs) or mesoporous silica nanoparticles (MSNs) that are designed to enhance skin retention [8] [9]. | | Ex vivo model shows drug accumulation, but in vivo clearance is rapid. | The ex vivo model lacks a functioning blood and lymphatic system that clears the drug from the skin in a living subject [6] [7]. | This is a known limitation. Use ex vivo data to assess initial uptake, not long-term pharmacokinetics. Complement ex vivo studies with in vivo pharmacodynamic models (e.g., fungal infection in animals) [8]. |

Experimental Workflow for IVIVC Development

To navigate these challenges, a multi-faceted experimental approach is recommended. The following diagram outlines a strategic workflow that integrates the methodologies discussed.

IVIVC_Workflow Start Start: Formulation Development InVitro In Vitro Characterization Start->InVitro Sub1 Physicochemical Properties (pH, Viscosity, Drug Content) InVitro->Sub1 Sub2 In Vitro Release Test (IVRT) Using Artificial Membranes Sub1->Sub2 ExVivo Ex Vivo Assessment Sub2->ExVivo Sub3 Skin Permeation & Retention Using Human/Porcine Skin ExVivo->Sub3 Sub4 Tape-Stripping to Measure Stratum Corneum Uptake Sub3->Sub4 InVivo In Vivo Evaluation Sub4->InVivo Sub5 Animal Efficacy Models (e.g., Candidiasis in Rabbits) InVivo->Sub5 Sub6 Clinical Endpoint Studies (Therapeutic Efficacy in Humans) Sub5->Sub6 Correlation Data Integration & IVIVC Modeling Sub6->Correlation

This structured approach, combining multiple methods, provides the best chance to understand and correlate your formulation's performance from the lab to the clinic [6] [7].

Future Directions

Research is moving towards more sophisticated formulations and testing models:

  • Advanced Carriers: Nanoparticles like SLNs and MSNs show great promise in enhancing skin targeting, providing sustained release, and improving IVIVC by offering more predictable in vivo behavior [8] [9].
  • Complex Models: There is a push for more physiologically relevant ex vivo models that can better simulate in vivo conditions.

References

Econazole Nitrate scale-up manufacturing issues

Author: Smolecule Technical Support Team. Date: February 2026

Core Manufacturing Process & Raw Materials

The table below summarizes the essential information for the initial scale-up of Econazole Nitrate's active pharmaceutical ingredient (API), based on a production cost analysis report [1].

Aspect Details
Industrial Process Name Production via O-alkylation [1]
Key Raw Materials Imidazole, ethanol, p-chlorobenzyl chloride [1]

| Reaction Steps | 1. Combine imidazole with brominated 2,4-dichloroacetophenone. 2. Reduce resulting ketone to alcohol using sodium borohydride. 3. Perform O-alkylation of the alcohol with 2,4-dichlorotoluene. 4. Acidify with nitric acid to form this compound salt [1]. | | Reaction Conditions | Use of sodium hydride in a solvent (e.g., toluene), often with a phase transfer catalyst like PEG-200 [1]. | | Purification Steps | Filtration, water washing, recrystallization, and drying [1]. | | Key Properties | Molecular Weight: 444.69 g/mol; Melting Point: 158-163°C; LogP: ~4.67-5.35 [1]. |

This process can be visualized in the following workflow:

G Start Start Manufacturing Process Step1 Alkylation: Imidazole + Brominated 2,4-dichloroacetophenone Start->Step1 Step2 Reduction: Ketone intermediate reduced with Sodium Borohydride Step1->Step2 Step3 O-alkylation: Alcohol intermediate + 2,4-dichlorotoluene (Sodium Hydride, Solvent, PEG-200 Catalyst) Step2->Step3 Step4 Salt Formation: Acidification with Nitric Acid to form this compound Step3->Step4 Step5 Purification: Filtration, Washing, Recrystallization, Drying Step4->Step5 API This compound API Step5->API

Formulation: Topical Gel Development

This compound is a BCS Class II drug (low solubility, high permeability), making solubility a primary challenge during formulation [2]. Recent research focuses on gel-based systems for faster drug release compared to creams [3] [2].

The table below outlines the composition and key findings from a study that developed a topical gel using Carbopol 940 as the gelling agent [2].

Component Function Concentration (% w/w)
This compound Active Pharmaceutical Ingredient 1.00%
Carbopol 940 Gelling Agent 0.75% - 2.00% (Optimized: 1.00%)
Capmul MCM C8 Emollient and Solubilizer 5.00%
Propylene Glycol Plasticizer / Solubility Enhancer 20.00%
Methyl & Propyl Paraben Preservatives 0.15% & 0.30%
Triethanolamine pH Neutralizing Agent 2.00%
Water Solvent (q.s.) To 100%

Key Characterization Results & Scale-Up Insights [2]:

  • Physical Properties: The formulated gels were transparent, pale yellow, and homogeneous with a pH of ~6.0, which is suitable for skin application.
  • Viscosity & Spreadability: Increasing the concentration of Carbopol 940 significantly increased the gel's viscosity and strength but decreased its spreadability. Finding the right balance is crucial for patient compliance and efficacy.
  • Drug Release: The drug release profile followed the Korsmeyer-Peppas model, indicating that release is controlled by a combination of diffusion and gel swelling. Higher Carbopol concentration led to a slower release rate.
  • Antifungal Efficacy: The prepared gels successfully inhibited the growth of Candida albicans and Aspergillus fumigatus.

Experimental Protocol: Gel Formulation & Evaluation

Here is a detailed methodology for formulating and evaluating a this compound topical gel, based on the published research [2].

1. Formulation Process: * Step 1: Disperse the required quantity of Carbopol 940 in purified water and allow it to hydrate for several hours to form a clear gel. * Step 2: Dissolve this compound in a viscous mixture of propylene glycol and Capmul MCM C8. Ensure complete dissolution. * Step 3: Add the drug solution from Step 2 to the Carbopol gel base from Step 1. Mix slowly and thoroughly to ensure homogeneity, avoiding air entrapment. * Step 4: Neutralize the mixture by adding Triethanolamine until a pH of approximately 6.0 is reached. This will cause the gel to thicken. * Step 5: Incorporate the preservatives (Methyl and Propyl Paraben) into the final gel.

2. Critical Quality Tests: * Drug Content Uniformity: Assay the drug content in multiple samples from the same batch using a validated UV-Vis spectrophotometry or HPLC method to ensure uniform distribution [2]. * Viscosity: Measure viscosity using a viscometer (e.g., Brookfield) with an appropriate spindle at a defined speed and temperature. This is critical for batch-to-batch consistency and product feel [2]. * Spreadability: Determine by placing a known weight on two glass slides with the gel sandwiched in between; the diameter the gel spreads to or the time taken to spread is measured [2]. * In-Vitro Drug Release: Use a Franz diffusion cell apparatus with a synthetic membrane. Take samples at predetermined time intervals and analyze the drug concentration to create a release profile [2].

Navigating Knowledge Gaps and Next Steps

The search results provide a solid foundation for the initial stages of process and formulation design. However, specific troubleshooting guides for large-scale reactor operations, purification yields, and long-term stability issues were not available in the public domain.

To bridge these gaps, I suggest you:

  • Consult Specialized Technical Providers: The production report from Procurement Resource is a commercial product designed to answer detailed CAPEX and OPEX questions, which likely contains the granular data you need for scaling [1].
  • Explore Advanced Formulations: Investigate newer delivery systems like nanoemulgels, which have shown promise in enhancing the solubility and sustained release of this compound, potentially overcoming some limitations of conventional gels [4].

References

Econazole Nitrate triamcinolone combination synergistic effect

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Action and Experimental Evidence

The synergistic effect of the Econazole Nitrate (EN) and Triamcinolone Acetonide (TA) combination stems from the complementary mechanisms of its two components, which target different aspects of inflammatory fungal infections.

  • This compound is a broad-spectrum antifungal agent. Its primary mechanism is the inhibition of the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased cellular permeability and cell death [1] [2].
  • Triamcinolone Acetonide is a corticosteroid that provides potent anti-inflammatory and immunosuppressive effects. It works by binding to glucocorticoid receptors inside cells, which leads to the suppression of key pro-inflammatory cytokines and enzymes, thereby reducing swelling, redness, and itching [3] [4] [5].

A 2024 study developed co-encapsulated EN and TA loaded in mesoporous silica nanoparticles (EN–TA–MSNs) to overcome limitations of conventional creams, such as short duration of action, skin irritation, and poor drug penetration [6]. The design and outcomes of this key experiment are summarized below.

Table 1: Key Experimental Findings from EN-TA Nanoparticle Study

Experimental Parameter EN-TA–MSNs (Optimized Nanoparticles) Suspension of Pure EN-TA Drugs Interpretation of Results

| In Vitro Drug Release | EN: 68% TA: 70% [6] | Data not fully specified, but lower than MSNs [6] | Nanoparticles provided a more controlled and complete release profile of both drugs. | | Cytotoxicity (Cell Survival) | 90% cell survival rate [6] | 85% cell survival rate [6] | The nanoparticle formulation was less toxic to cells, indicating improved safety and biocompatibility. | | In Vivo Antifungal Efficacy | Only 1 out of 6 animals showed a positive culture test [6] | Inferior fungal clearance compared to MSNs [6] | Nanoparticles were more effective at eradicating a Candida albicans infection in a live model. | | Inhibitory Zone (Day 14) | 15.90 mm [6] | 13.90 mm [6] | The nanoparticles produced a larger zone of fungal inhibition, demonstrating superior antifungal activity. | | Skin Irritation (Erythema) | No erythema [6] | Showed a four-fold grade of erythema [6] | The novel formulation eliminated the skin irritation commonly associated with the pure drug mixture. |

Detailed Experimental Protocol

The following diagram outlines the workflow for the preparation and evaluation of the EN-TA-loaded nanoparticles, as described in the study:

Summary of Key Methodological Steps:

  • Synthesis of Nanoparticles: The EN-TA–loaded MSNs were prepared using a sol-gel method. The drugs were dissolved in ethanol and incorporated into a sol formed from ethyl silicate. The mixture was gelled by adjusting the pH with ammonium hydroxide. This gel was then dispersed in vegetable oil with continuous stirring to precipitate the nanoparticles, which were then filtered and dried [6].
  • Statistical Optimization: The formulation was statistically optimized using a Central Composite Rotatable Design (CCRD). The study investigated the effects of three key variables—oil concentration, stirring time, and pH—on critical responses like percentage yield and the release profiles of both EN and TA [6].
  • Evaluation Methods: The optimized nanoparticle formulation was characterized and compared to a suspension of the pure drugs using the following assays [6]:
    • In vitro drug release studies
    • Cytotoxicity testing (Cell survival rate)
    • In vivo antifungal testing on a rabbit model infected with Candida albicans
    • Skin irritation studies
    • Wound healing and histopathology studies

Interpretation and Research Implications

The experimental data demonstrates that the combination of EN and TA in a single nanoparticle system creates a synergistic therapeutic profile that is superior to the simple mixture of pure drugs.

  • Enhanced Efficacy: The larger inhibitory zone and better in vivo infection clearance confirm that the combination in nanoparticles provides stronger antifungal and anti-inflammatory action [6].
  • Improved Safety: The significantly reduced cytotoxicity and absence of skin irritation are critical findings. They suggest that this advanced formulation can mitigate the local adverse effects, such as burning and erythema, which are sometimes associated with topical antifungal-steroid combinations [6], making it more suitable for patient use.

For researchers, this highlights the importance of drug delivery system design. The synergy is not just from the drugs' pharmacological actions but is significantly amplified by the nano-encapsulation, which enhances drug release, penetration, and retention at the site of action.

References

Econazole Nitrate analytical method comparison HPLC vs capillary electrophoresis

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison: HPLC vs. Capillary Electrophoresis

The table below summarizes the key characteristics of representative HPLC and CZE methods for determining Econazole Nitrate in cream formulations.

Feature HPLC (Stability-Indicating) [1] HPLC (Multi-Component) [2] Capillary Zone Electrophoresis (CZE) [3]
Analytical Principle Reversed-phase chromatography Reversed-phase chromatography with DAD Electrophoretic mobility in a capillary
Stationary Phase RP-18 (C18) column C8 column Fused-silica capillary (31.5 cm x 50 μm I.D.)
Mobile Phase / Background Electrolyte Methanol / Aqueous ammonium carbonate / Tetrahydrofurane [1] Gradient: Methanol / 0.2% Phosphoric acid (pH 3.0) [2] 20 mmol/L Phosphate buffer (pH 2.5) [3]
Detection UV (Internal standard quantification) DAD (225 nm for EN & BA; 242 nm for TA; 290 nm for BHA) [2] Direct UV at 200 nm [3]
Run Time Information missing in search results ~18.4 min for EN [2] ~1.2 min for EN [3]
Linearity Range 5-15 mg/g [1] 1.5-300 μg/mL [2] Information missing in search results (Correlation coefficient: 0.9995) [3]
Accuracy (% Recovery) 98.7 - 100.2% [1] Correlation coefficients >0.9999 for all analytes [2] 98.1 - 102.5% [3]
Precision (RSD) <1% (n=10) [1] Thoroughly validated (exact values not stated) [2] <2.0% (Intra- and inter-day) [3]
Key Advantages Stability-indicating; High reproducibility [1] Simultaneous determination of 4 compounds; Stability-indicating; Peak purity confirmation [2] Very fast analysis; Simple sample preparation; Low solvent consumption [3]

Experimental Protocols

Here is a detailed breakdown of the experimental methodologies cited in the search results.

HPLC Method Details
  • Stability-Indicating Method for Creams/Lotions: This method uses a Reversed-Phase C18 column with a mobile phase consisting of methanol, an aqueous ammonium carbonate solution, and tetrahydrofuran. Quantification is performed using an internal standard and peak areas. The method is validated as linear within the range of 5-15 mg of this compound per gram of formulation and demonstrates excellent recovery (98.7-100.2%) and reproducibility (coefficient of variation <1%) [1].
  • Advanced Stability-Indicating HPLC-DAD for Multi-Component Creams: A more complex method was developed for simultaneously quantifying this compound (EN), triamcinolone acetonide (TA), benzoic acid (BA), and butylated hydroxyanisole (BHA).
    • Column: Thermo Hypersil BDS C8 (4.6 × 150 mm, 5 μm).
    • Mobile Phase: Gradient elution using 0.2% w/v phosphoric acid (pH 3.0, adjusted with ammonia) and methanol.
    • Detection: A Diode Array Detector (DAD) is used with different wavelengths for each analyte (225 nm for EN and BA; 242 nm for TA; 290 nm for BHA).
    • Validation: The method is thoroughly validated and proven to be stability-indicating by successfully resolving the analytes from their forced-degradation products [2].
Capillary Zone Electrophoresis (CZE) Method Details
  • Capillary: Fused-silica, 31.5 cm total length (50 μm internal diameter) [3].
  • Background Electrolyte (BGE): 20 mmol/L phosphate buffer at pH 2.5 [3].
  • Voltage: +30 kV [3].
  • Detection: Direct UV detection at 200 nm [3].
  • Sample Preparation: A single extraction step of the cream sample in hydrochloric acid is performed prior to injection [3].
  • Internal Standard: Imidazole (100 μg/mL) [3].
  • Validation: The method was validated for accuracy (% recovery 98.1-102.5%), precision (RSD <2.0%), and showed a correlation coefficient of 0.9995 for its analytical curve [3].

Strengths, Limitations & Applicability

The workflow diagrams below illustrate the logical decision-making process for selecting the appropriate analytical technique.

G Start Start: Need to analyze This compound SubMethod What is the required scope? Start->SubMethod HPLC HPLC MultiComp Multi-component analysis (e.g., with preservatives, degradation products) HPLC->MultiComp CE Capillary Electrophoresis SimpleAssay Fast, simple assay for This compound only CE->SimpleAssay SubMethod->HPLC Broad scope SubMethod->CE Narrow scope Robustness Need for established, widely available methods MultiComp->Robustness SpeedCost Priority on analysis speed and low solvent consumption SimpleAssay->SpeedCost EndHPLC Choose HPLC Robustness->EndHPLC EndCE Choose Capillary Electrophoresis SpeedCost->EndCE

Figure 1: A decision workflow for selecting between HPLC and CE

G HPLC_Pros HPLC Advantages P1 ∙ Versatile & well-established ∙ Excellent for complex mixtures ∙ High robustness HPLC_Pros->P1 HPLC_Con HPLC Limitations C1 ∙ Higher solvent consumption ∙ Longer run times ∙ More costly columns HPLC_Con->C1 CE_Pros CE Advantages P2 ∙ Very fast analysis ∙ Low solvent consumption ∙ Simple background electrolyte CE_Pros->P2 CE_Con CE Limitations C2 ∙ Less established for this drug ∙ May struggle with complex samples ∙ Limited published data CE_Con->C2

Figure 2: A summary of the core advantages and limitations of each technique

Conclusion and Recommendations

For researchers and scientists developing analytical methods for this compound, the choice between HPLC and CZE depends heavily on the specific application and laboratory priorities.

  • Choose HPLC for complex, stability-indicating, or multi-component analyses. Its principal strength lies in its versatility and proven ability to separate this compound from other active ingredients, preservatives, and degradation products in a single run [2] [4]. It remains the gold standard for rigorous stability studies and method robustness.
  • Consider CZE for rapid, economical, and simple quality control. When the primary need is a fast and precise assay specifically for this compound, CZE offers a compelling alternative with significantly shorter analysis times and reduced consumption of solvents and reagents [3].

References

Econazole Nitrate vs other azole antifungals spectrum activity

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity Comparison

The table below summarizes the in vitro antifungal and antibacterial spectra of econazole and key systemic azoles. Note that R indicates common or intrinsic resistance, while blank cells denote that activity is not typically reported or is insignificant for clinical use.

Pathogen Econazole Clotrimazole Fluconazole Itraconazole Voriconazole Isavuconazole
Dermatophytes
Trichophyton spp. Active [1] [2] Active Active Active Active Active
Microsporum spp. Active [1] [2] Active Active Active Active Active
Epidermophyton floccosum Active [1] [2] Active Active Active Active Active
Yeasts
Candida albicans Active [1] [2] Active Active Active Active Active
Candida glabrata Information Missing Information Missing Susceptible-Dose Dependent[R] Susceptible-Dose Dependent[R] Susceptible-Dose Dependent Active
Candida krusei Information Missing Information Missing R [3] Variable Active [3] Active [3]
Candida auris Information Missing Information Missing ~90% R [4] Information Missing Step-down therapy [3] Limited use [3]
Molds
Aspergillus fumigatus Active in vitro [1] Information Missing R Active Front-line therapy [3] Active [3]
Fusarium spp. Information Missing Information Missing R Variable Active [3] Information Missing
Mucorales (Zygomycetes) Information Missing Information Missing R R R [3] Active [3]
Other Fungi
Malassezia furfur Active [1] Active Active Active Active Active
Gram-Positive Bacteria
Staphylococcus aureus Active [1] Information Missing Not Applicable Not Applicable Not Applicable Not Applicable
Streptococcus pyogenes Active [1] Information Missing Not Applicable Not Applicable Not Applicable Not Applicable

Mechanism of Action and Resistance

Econazole and other azole antifungals share a primary mechanism but differ in their pharmacokinetics and specific binding, which influences their clinical application and resistance profiles.

  • Primary Mechanism: Azoles inhibit the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51). This prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and accumulation of toxic methylated sterols compromises membrane integrity and function, leading to fungal cell growth inhibition (fungistatic effect) or death (fungicidal effect at high concentrations) [1] [2] [4].
  • Econazole's Secondary Action: Beyond its primary mechanism, econazole may also inhibit endogenous respiration, interact with membrane phospholipids, and impair triglyceride and/or phospholipid biosynthesis [2].

The diagram below illustrates the primary antifungal mechanism and common resistance pathways.

antifungal_mechanism AzoleDrug Azole Antifungal (e.g., Econazole) CYP51 Lanosterol 14-α-demethylase (CYP51) AzoleDrug->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Conversion ToxicSterols Toxic Methylated Sterols Lanosterol->ToxicSterols Accumulates due to CYP51 inhibition MembraneDisruption Compromised Cell Membrane & Growth Inhibition Ergosterol->MembraneDisruption Depletion ToxicSterols->MembraneDisruption Resistance1 Target Site Mutation (CYP51) Resistance1->AzoleDrug Reduces Binding Resistance2 Overexpression of Drug Efflux Pumps Resistance2->AzoleDrug Reduces Intracellular Concentration Resistance3 Overexpression of Target (CYP51) Resistance3->AzoleDrug Dilutes Drug Effect

Experimental Protocols for Antifungal Testing

For researchers comparing antifungal activity, the following standardized methods are crucial for generating reproducible and comparable data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 reference methods are the global standards for determining the Minimum Inhibitory Concentration (MIC) of antifungals against yeasts and molds, respectively [5] [4].

  • Objective: To determine the lowest concentration of an antifungal agent that visually inhibits the growth of a test microorganism (MIC).
  • Materials:
    • Test Compounds: Econazole nitrate and comparator azoles, dissolved in appropriate solvents (e.g., DMSO).
    • Microorganisms: Standardized suspensions of reference fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).
    • Media: RPMI-1640 broth buffered to pH 7.0 with MOPS.
    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
  • Procedure:
    • Drug Dilution: Perform twofold serial dilutions of the antifungal agents in the broth medium across the wells of the microplate.
    • Inoculum Preparation: Dilute fungal cultures to a final inoculum of 0.5 - 2.5 x 10³ CFU/mL for yeasts and 0.4 - 5 x 10⁴ CFU/mL for molds.
    • Inoculation: Add the standardized inoculum to each well of the drug-containing microplate.
    • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48 hours (molds).
    • Endpoint Reading: The MIC endpoint is defined as the lowest drug concentration that produces 100% inhibition of growth (visually clear) for azoles against yeasts, and prominent growth inhibition (≥50%) for molds.
  • Data Analysis: MIC₅₀ and MIC₉₀ values (the MICs required to inhibit 50% and 90% of isolates, respectively) are calculated to summarize activity against a collection of clinical isolates.
Disk Diffusion or Agar-Based Assays

These methods are useful for initial screening and have the advantage of simplicity.

  • Objective: To assess the susceptibility of a microorganism by measuring the zone of growth inhibition around an antifungal source.
  • Materials: Agar plates (Sabouraud Dextrose Agar or Mueller-Hinton Agar), filter paper disks, fungal inoculum.
  • Procedure:
    • Inoculate the agar plate evenly with a standardized suspension of the test fungus.
    • Apply disks impregnated with a specific concentration of econazole or other azoles to the surface.
    • Incubate the plates at the appropriate temperature until growth is visible.
    • Measure the diameter of the zone of inhibition around each disk.
  • Data Analysis: Larger zones of inhibition generally correlate with greater susceptibility of the organism to the drug.

Key Differentiating Factors for Professionals

  • Econazole's Niche: Its primary value lies in topical therapy for superficial skin infections. Its unique, direct antibacterial action against Staphylococcus aureus may provide an added benefit in mixed infections [1].
  • Spectrum vs. Systemic Azoles: Newer azoles like voriconazole and isavuconazole have vastly broader spectra, including activity against molds like Aspergillus and Fusarium, and in the case of isavuconazole, Mucorales [3]. This makes them essential for treating invasive, life-threatening fungal infections.
  • The Resistance Challenge: A major driver for developing new azoles is the rising resistance in pathogens like Candida auris and Aspergillus fumigatus, often linked to environmental fungicide use [5] [4]. This underscores the need for continuous surveillance and novel agent development.

References

Econazole Nitrate minimal inhibitory concentration various fungi

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antifungal Activity Against Candida Species

Antifungal Agent Candida Species (n=number of isolates) MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Geometric Mean (μg/mL)
Econazole C. albicans (n=67) [1] 0.016 - 16 8 16 1.16
C. parapsilosis (n=15) [1] 0.0625 - 16 2 - 1.56
C. tropicalis (n=10) [1] 0.5 - 16 1 - 1.70
Miconazole C. albicans (n=67) [1] 0.016 - 16 4 16 0.75
Itraconazole C. albicans (n=67) [1] 0.125 - 16 16 16 5.34
Fluconazole C. albicans (n=67) [1] 0.25 - 64 64 64 13.45

Key Findings from Experimental Data

  • High Potency Against C. albicans: The study concluded that for Candida albicans isolates, miconazole and econazole had the best effect among the agents tested [1].
  • Variable Activity Against Non-albicans Species: Against non-albicans Candida species, the data suggests that itraconazole and miconazole displayed more activity than econazole and fluconazole [1].
  • Clinical Efficacy Corroboration: The potent in vitro activity of econazole against C. albicans is supported by clinical studies, which have shown it to be comparable in antifungal action to miconazole and significantly more effective than nystatin in treating conditions like vaginal candidiasis [2].

Detailed Experimental Protocol

The comparative MIC data presented above was generated using a standardized reference method, ensuring the results are reliable and reproducible for research purposes.

Antifungal Susceptibility Testing of Yeasts using Broth Microdilution

The following workflow outlines the key steps of the CLSI M38-A3 method used in the study [1]:

Start Start: Inoculum Preparation A Pick 2-3 colonies from 24h SDA culture Start->A B Suspend in sterile saline A->B C Adjust suspension to 75-77% transmittance (530nm) B->C D Dilute in RPMI-1640 to 0.5-2.5 × 10³ CFU/mL C->D E Inoculate 96-well microplate containing drug dilutions D->E F Incubate at 35°C for 24-48 hours E->F End Read MIC: Lowest concentration showing ≥80% growth inhibition F->End

Key Materials and Reagents [1] [3]:

  • Test Isolates: Clinical strains, previously identified to species level (e.g., via PCR-RFLP).
  • Antifungal Agents: Reference powders of econazole, itraconazole, miconazole, and fluconazole. Econazole, itraconazole, and miconazole are dissolved in 100% dimethyl sulfoxide (DMSO), while fluconazole is dissolved in sterile water.
  • Culture Media: RPMI-1640 medium, buffered to pH 7.0 with 0.165 M MOPS.
  • Inoculum Standardization: Adjust cell density spectrophotometrically to achieve a final inoculum concentration of 0.5-2.5 × 10³ CFU/mL in the test wells.
  • Quality Control: Use reference strains C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 in each test run to ensure accuracy.

Conclusion for Researchers

  • Econazole is a highly potent agent against Candida albicans, with activity often superior to fluconazole and itraconazole, and comparable to miconazole [1].
  • Its efficacy against non-albicans species is variable, and species-specific testing is recommended.
  • The provided methodology offers a reliable framework for generating reproducible MIC data for comparative analyses in drug development.

References

Econazole Nitrate wound healing efficacy combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Efficacy Data and Protocols

The core research involves loading Econazole Nitrate (EN) and Triamcinolone Acetonide (TA) into Mesoporous Silica Nanoparticles (MSNs). This approach aims to overcome the limitations of conventional creams, such as poor drug penetration, short duration of action, and skin irritation [1] [2].

Table 1: Key Findings from In Vivo and In Vitro Studies

Evaluation Parameter Pure Drugs (EN & TA) EN-TA Loaded MSNs Significance & Context
Antifungal Efficacy 13.90 mm inhibitory zone [1] 15.90 mm inhibitory zone [1] Larger inhibitory zone indicates superior antifungal activity against Candida albicans after 14 days [1].
Cell Survival Rate 85% [1] 90% [1] Higher cell survival suggests reduced cytotoxicity of the nanoparticle formulation [1].
Skin Irritation Four-fold grade of erythema [1] No grade of erythema [1] MSNs eliminated the skin redness (erythema) associated with the pure drugs [1].
In Vivo Culture Test Not specified Only a single animal showed positive culture [1] In a rabbit model, MSNs were superior in eradicating fungal infection [1].
Drug Release Profile Not applicable (pure drugs) EN: 68%, TA: 70% [1] Controlled release from the optimized nanoparticle formulation [1].

Table 2: Optimized Nanoparticle Formulation and Characteristics

Parameter Details / Optimized Value
Composition EN, TA, Mesoporous Silica [1]
Optimized Process Variables Oil: 100 gm, pH: 5.6, Stirring Time: 2 hours [1]
Particle Size 450 - 600 nm [1]
Zeta Potential -25 mV (indicating good physical stability) [1]
Percentage Yield 85% [1]

Detailed Experimental Protocols:

  • Synthesis of EN-TA-loaded MSNs: The nanoparticles were prepared using a sol-gel method. Briefly, a sol was formed from ethyl silicate (TEOS), HCl, and water. Separate ethanolic solutions of EN and TA were added to this sol. The mixture was cooled, and the pH was adjusted with NH₄OH to form a gel. This gel was then added dropwise to vegetable oil under continuous stirring at 1000 rpm to precipitate the drug-loaded nanoparticles, which were then filtered, washed, and dried [1] [2].
  • Optimization Design: The formulation was statistically optimized using a Central Composite Rotatable Design (CCRD). This design studied the effects of independent variables like oil concentration, stirring time, and pH on critical responses like percentage yield and drug release [1] [2].
  • In Vivo Antifungal Testing: The efficacy was tested on three groups of rabbits infected with Candida albicans. The groups were treated with optimized EN-TA-loaded MSNs, a suspension of pure EN-TA drugs, or a control. Recovery was assessed through culture tests, wound healing, and histopathology studies [1].
  • Clinical Protocol for Otitis Externa: A 2025 clinical study evaluated a combination of 5% sodium bicarbonate solution with EN+TA cream for fungal otitis externa. The protocol involved ear baths with the solution three times daily for three days, followed by application of the cream to the external auditory canal once daily for the next four days. Efficacy was scored using a Visual Analog Scale (VAS), with the combination therapy showing significantly better results than the control group using saline [3].

Mechanism of Action and Irritation

The combination therapy works through a multi-targeted approach, and research also clarifies the mechanism behind econazole's side effects.

G Mechanism of EN-TA-MSNs in Wound Healing EN_TA_MSN EN-TA Loaded MSNs SubProc1 Application to Wound Site EN_TA_MSN->SubProc1 SubProc2 Controlled Drug Release SubProc1->SubProc2 SubProc3 Dual-Action Therapeutic Effect SubProc2->SubProc3 EN_Effect This compound (EN) SubProc3->EN_Effect TA_Effect Triamcinolone Acetonide (TA) SubProc3->TA_Effect EN_Action1 Antifungal Action (Inhibits ergosterol synthesis) EN_Effect->EN_Action1 EN_Action2 Antibacterial Effect (vs. Gram-positive bacteria) EN_Effect->EN_Action2 TA_Action1 Anti-inflammatory TA_Effect->TA_Action1 TA_Action2 Anti-pruritic (Anti-itch) TA_Effect->TA_Action2 Outcome1 Eradicates Infection EN_Action1->Outcome1 EN_Action2->Outcome1 Outcome2 Reduces Inflammation & Itch TA_Action1->Outcome2 TA_Action2->Outcome2 FinalOutcome Accelerated Wound Healing (Re-epithelialization & Neovascularization) Outcome1->FinalOutcome Outcome2->FinalOutcome

Molecular Target for Skin Irritation: A 2024 study identified that econazole activates the Transient receptor potential ankyrin 1 (TRPA1) channel in sensory neurons [4]. This channel is a known sensor for various chemical irritants.

  • Evidence: Econazole evoked calcium influx in mouse sensory neurons; this response was suppressed by a TRPA1 blocker and was significantly attenuated in neurons from TRPA1-deficient mice. Behavioral tests in mice confirmed that econazole-induced itch and pain responses were reduced in TRPA1(−/−) mice [4].
  • Significance: This explains the burning sensation and pruritus associated with topical econazole use. Formulations that minimize TRPA1 activation could improve patient tolerability.

Conclusion for Research and Development

Current evidence demonstrates that the efficacy and tolerability of this compound for wound healing are significantly enhanced through combination therapy. The most promising data support its combination with Triamcinolone Acetonide delivered via mesoporous silica nanoparticles, which provide controlled release, reduce skin irritation, and synergistically address both infection and inflammation. Understanding the role of TRPA1 activation provides a clear target for mitigating econazole's adverse effects in future formulations.

References

Econazole Nitrate tolerability profile vs other topical antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Tolerability and Efficacy Profile Comparison

The table below summarizes the available comparative data on tolerability and efficacy from clinical and user-reported outcomes.

Antifungal Agent User-Reported Efficacy & Tolerability [1] [2] Key Findings from Clinical Studies
Econazole Nitrate 7.9/10 rating (80% positive, 15% negative) from 20 user reviews [2]. As effective as terbinafine in a study of localized tinea infections, with excellent tolerability and a 93.18% cure rate at 4 weeks [3].
Clotrimazole 8.5/10 rating (82% positive, 9% negative) from 33 user reviews [2]. Information missing from search results; direct clinical comparison with econazole not available.
Sertaconazole 1 review on Drugs.com; user rating data is limited [1]. As effective as terbinafine; 77.27% clinical cure rate at 2 weeks, increasing to 93.18% at 4 weeks; excellent tolerability [3].
Terbinafine 16 reviews on Drugs.com; user rating data is limited [1]. Clinical cure rate of 73.63% at 2 weeks, increasing to 89.01% at 4 weeks in a study vs. sertaconazole; excellent tolerability [3].
Miconazole 4.2/10 average rating from 4,239 reviews; specific positive/negative percentages not provided [1]. Information missing from search results.

Experimental Data and Formulation Research

Recent pre-clinical research focuses on improving this compound's delivery and efficacy through advanced formulations like gels and nanoemulgels. The following table outlines the key methodologies and findings from these studies.

Formulation Type Experimental Methodology Key Findings & Implications

| Topical Gel [4] [5] | • Preparation: Cold mechanical method using gelling agents like Carbopol 940 or sodium alginate. • Evaluation: Assessed for pH, viscosity, spreadability, drug content, and in vitro drug release using Franz diffusion cells. • Antifungal Activity: Evaluated using the cup plate diffusion method against C. albicans and A. fumigatus. | • Formulations showed good physical properties (pH ~6.0, excellent homogeneity) suitable for skin application [5]. • Gels provided sustained drug release over time, with release mechanisms governed by diffusion and gel swelling [5]. • Exhibited clear inhibition zones against fungi, confirming retained antifungal activity after formulation [5]. | | Nanoemulgel [6] | • Preparation: Econazole was first formulated into a nanoemulsion using high-speed homogenization (Oleic acid, Tween 80, PEG 400), which was then incorporated into a Carbopol gel. • Characterization: Particle size (Zetasizer), zeta potential, drug content, and in vitro drug release. • Antifungal Activity: Zone of inhibition studies compared with a marketed formulation. | • Resulted in a small particle size (~192 nm) and high drug release (94.2% over 24 hours) [6]. • The nanoemulgel showed a larger zone of inhibition compared to a marketed formulation, indicating superior antifungal efficacy [6]. • Enhanced solubility of the drug, which is otherwise poorly soluble [6]. |

Experimental Protocols for Key Studies

For research reproducibility, here are the detailed methodologies for two critical experiments cited.

  • Checkerboard Microdilution Test (for Synergy) [7]

    • Purpose: To assess the in-vitro interaction intensity between this compound (ECZN) and another compound (e.g., Chelerythrine) against Candida albicans.
    • Procedure:
      • Prepare a 96-well microtiter plate with serial 2-fold dilutions of each drug alone and in combination.
      • Inoculate each well with a standardized fungal suspension.
      • Incubate the plates at 35°C for 24-48 hours.
      • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
      • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of ECZN in combination / MIC of ECZN alone) + (MIC of drug B in combination / MIC of drug B alone)
    • Interpretation: An FICI of ≤ 0.5 indicates a synergistic interaction [7].
  • In Vitro Drug Release Study [4] [6]

    • Purpose: To evaluate the release profile of this compound from a topical formulation.
    • Procedure:
      • Use a Franz diffusion cell with a synthetic membrane (e.g., cellophane) or excised skin.
      • Place the formulation (e.g., 500 mg of gel) in the donor compartment.
      • Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4), maintained at 37±0.5°C with constant stirring.
      • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
      • Analyze the samples using UV spectrophotometry or HPLC to determine the cumulative amount of drug released over time.

Antifungal Mechanism of Action

This compound, as an imidazole antifungal, works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. The following diagram illustrates this primary mechanism and an additional, potential pathway identified in recent research.

G start Fungal Cell lanosterol Lanosterol start->lanosterol e1 14-α Demethylase (CYP51) lanosterol->e1 ergosterol Ergosterol e1->ergosterol memb Intact Fungal Cell Membrane ergosterol->memb econ This compound econ->e1 Inhibits pi3k PI3K (p110α) econ->pi3k Inhibits (In Vitro) akt p-AKT (Active) pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 survival Cancer Cell Survival bcl2->survival

Diagram Title: Econazole's Antifungal Mechanism and a Potential Secondary Pathway

The diagram highlights that while econazole's primary and established target is fungal ergosterol synthesis, one study has identified a potential secondary effect on the PI3K pathway in human lung cancer cells in vitro [8]. This should be considered a preliminary finding for potential drug repurposing, not part of its core antifungal activity.

Key Insights for Professionals

  • Econazole's Profile: this compound is an effective and well-tolerated topical antifungal, with clinical evidence showing it is non-inferior to terbinafine [3]. Its tolerability profile is consistent with the azole class.
  • Formulation is Key: Pre-clinical research indicates that gel-based formulations and advanced systems like nanoemulgels are promising strategies for this compound. They address its poor solubility and may enhance drug release, permeation, and ultimately, efficacy [4] [5] [6].
  • Synergistic Potential: In-vitro studies suggest that this compound can act synergistically with other compounds, such as Chelerythrine, against resistant strains of C. albicans. This could open avenues for combination therapies that lower required doses and potentially reduce side effects [7].

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

443.020639 Da

Monoisotopic Mass

443.020639 Da

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

324 °F (NTP, 1992)

UNII

H438WYN10E

Related CAS

27220-47-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of vulvovaginal candidiasis

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antifungal Agents; Anti-Infective Agents

Pharmacology

Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

24169-02-6
68797-31-9

Metabolism Metabolites

Hepatic.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1: Shah RM, Eldridge DS, Palombo EA, Harding IH. Microwave-assisted microemulsion
technique for production of miconazole nitrate- and econazole nitrate-loaded
solid lipid nanoparticles. Eur J Pharm Biopharm. 2017 Aug;117:141-150. doi:
10.1016/j.ejpb.2017.04.007. Epub 2017 Apr 12. PubMed PMID: 28411057.


2: Abd El-Gawad AEH, Soliman OA, El-Dahan MS, Al-Zuhairy SAS. Improvement of the
Ocular Bioavailability of Econazole Nitrate upon Complexation with Cyclodextrins.
AAPS PharmSciTech. 2017 Jul;18(5):1795-1809. doi: 10.1208/s12249-016-0609-9. Epub
2016 Nov 9. PubMed PMID: 27830515.


3: Suñer-Carbó J, Boix-Montañés A, Halbaut-Bellowa L, Velázquez-Carralero N,
Zamarbide-Ledesma J, Bozal-de-Febrer N, Calpena-Campmany AC. Skin permeation of
econazole nitrate formulated in an enhanced hydrophilic multiple emulsion.
Mycoses. 2017 Mar;60(3):166-177. doi: 10.1111/myc.12575. Epub 2016 Oct 20. PubMed
PMID: 27761948.


4: Fleischer AB Jr, Raymond I. Econazole Nitrate Foam 1% Improves the Itch of
Tinea Pedis. J Drugs Dermatol. 2016 Sep 1;15(9):1111-4. PubMed PMID: 27602974.


5: Maged A, Mahmoud AA, Ghorab MM. Nano Spray Drying Technique as a Novel
Approach To Formulate Stable Econazole Nitrate Nanosuspension Formulations for
Ocular Use. Mol Pharm. 2016 Sep 6;13(9):2951-65. doi:
10.1021/acs.molpharmaceut.6b00167. Epub 2016 Mar 31. PubMed PMID: 27010795.


6: Ren Y, Zhang Q, Yu Z. [Clinical analysis of external ear canal coating by
otoendoscopy on otomycosis external with triamcinolone acetonide and econazole
nitrate cream]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015
Jul;29(14):1304-5. Chinese. PubMed PMID: 26672250.


7: Sun J, Yu CH, Zhao XL, Wang Y, Jiang SG, Gong XF. Econazole Nitrate Induces
Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iran J Pharm
Res. 2014 Fall;13(4):1327-34. PubMed PMID: 25587322; PubMed Central PMCID:
PMC4232799.


8: Chen Z, Li X, Wu X, Wang W, Wang W, Xin M, Shen F, Liu L, Liang J, Li L, Yu L.
Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical
Isolates of Candida albicans. Iran J Pharm Res. 2014 Spring;13(2):567-73. PubMed
PMID: 25237352; PubMed Central PMCID: PMC4157032.


9: Elewski BE, Vlahovic TC. Econazole nitrate foam 1% for the treatment of tinea
pedis: results from two double-blind, vehicle-controlled, phase 3 clinical
trials. J Drugs Dermatol. 2014 Jul;13(7):803-8. PubMed PMID: 25007362.


10: Gajra B, Pandya SS, Singh S, Rabari HA. Mucoadhesive hydrogel films of
econazole nitrate: formulation and optimization using factorial design. J Drug
Deliv. 2014;2014:305863. doi: 10.1155/2014/305863. Epub 2014 Jun 10. PubMed PMID:
25006462; PubMed Central PMCID: PMC4071986.

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